1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
BenchChem offers high-quality 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)10-3-5-12(6-4-10)15-8-11(14(17)18)7-13(15)16/h3-6,9,11H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVQVOIDVFIFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389946 | |
| Record name | 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-51-1 | |
| Record name | 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract: The precise determination of a molecule's chemical structure is a foundational requirement in drug discovery, chemical synthesis, and materials science. This guide provides a comprehensive, methodology-driven workflow for the complete structure elucidation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. We will move systematically from initial mass and functional group analysis to the intricate mapping of the molecular framework using advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. The causality behind each experimental choice is explained, providing researchers with a robust, self-validating framework for the characterization of novel substituted pyrrolidones and related heterocyclic compounds.
Foundational Analysis: Molecular Formula and Functional Group Identification
Before mapping the atomic connectivity, the first step is to confirm the molecular formula and identify the key functional groups present. This is achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the cornerstone for establishing the elemental composition of a novel compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or five decimal places. This precision allows for the unambiguous determination of a unique molecular formula, ruling out other potential combinations of atoms that might have the same nominal mass. For the target molecule, we anticipate protonation under typical electrospray ionization (ESI) conditions.
Predicted Molecular Formula: C₁₄H₁₇NO₃ Monoisotopic Mass: 247.12084 Da Predicted [M+H]⁺: 248.12812 Da
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique ideal for polar molecules, minimizing initial fragmentation.[1]
-
Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[1]
-
Data Analysis: Compare the experimentally observed accurate mass of the protonated molecular ion [M+H]⁺ to the theoretical value calculated for C₁₄H₁₈NO₃⁺. A mass error of <5 ppm provides high confidence in the assigned molecular formula.
Expected Fragmentation: Tandem mass spectrometry (MS/MS) can further validate the structure. In substituted α-pyrrolidinophenones, a characteristic fragmentation pathway is the neutral loss of the pyrrolidine moiety.[2][3] For our target, a primary fragmentation would likely involve the loss of the pyrrolidine-3-carboxylic acid portion, although other pathways are possible. The characterization of small molecules with pyrrolidine groups can sometimes be challenging as the pyrrolidine can sequester the proton, leading to a dominant, uninformative fragment ion.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target molecule, we expect to see characteristic absorptions for the carboxylic acid and the five-membered lactam (a cyclic amide).
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[5]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Table 1: Predicted Key FTIR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale and Comments |
| Carboxylic Acid O–H | 3300–2500 (very broad) | The broadness is due to strong intermolecular hydrogen bonding, often forming dimers.[6] |
| Carboxylic Acid C=O | 1760–1690 (strong) | A strong, sharp peak characteristic of the carbonyl stretch in a carboxylic acid.[6] |
| Lactam (Amide) C=O | ~1680–1640 (strong) | The carbonyl of a five-membered lactam typically absorbs at a slightly lower frequency than an acyclic amide.[7] |
| Aromatic C=C | ~1600, ~1475 | Medium to weak absorptions from the stretching vibrations of the phenyl ring. |
| C–N Stretch | ~1300–1200 | Associated with the N-aryl bond and the lactam ring. |
| Carboxylic Acid C–O | 1320–1210 | Stretch associated with the C-O bond of the carboxylic acid.[6] |
The presence of two distinct carbonyl peaks alongside a very broad O-H stretch would provide strong initial evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical environment, connectivity, and proximity of ¹H and ¹³C nuclei, we can piece together the complete molecular puzzle.
Workflow for Structural Elucidation
Caption: Overall workflow for structure elucidation.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the polar carboxylic acid and keep the acidic proton from exchanging too rapidly, allowing for its observation.
-
Sample Filtration: Filter the sample through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Acquisition: Acquire all spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Analysis
Expertise & Rationale: ¹H NMR provides information about the chemical environment of each unique proton in the molecule. We can predict the spectrum by breaking the molecule into its constituent spin systems: the 4-isopropylphenyl group and the pyrrolidine-3-carboxylic acid core. The integration value for each signal corresponds to the number of protons it represents.[8]
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)
| Protons (Label) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | ~12.0–13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often broad. Its presence is strong evidence for the carboxylic acid.[9] |
| H-Ar (2) | ~7.60 | Doublet | 2H | Aromatic protons ortho to the pyrrolidone ring. Part of an AA'BB' system. |
| H-Ar (3) | ~7.35 | Doublet | 2H | Aromatic protons meta to the pyrrolidone ring. Part of an AA'BB' system. |
| H-5 | ~3.9–4.1 | Multiplet | 2H | Protons on the nitrogen-adjacent CH₂ of the pyrrolidone ring. |
| H-3 | ~3.4–3.6 | Multiplet | 1H | The methine proton at the stereocenter, deshielded by the adjacent COOH group. |
| CH (Isopropyl) | ~2.95 | Septet | 1H | The methine proton of the isopropyl group, split by 6 methyl protons. |
| H-4 | ~2.7–2.9 | Multiplet | 2H | The diastereotopic methylene protons adjacent to the carbonyl and the methine. |
| CH₃ (Isopropyl) | ~1.20 | Doublet | 6H | The two equivalent methyl groups of the isopropyl substituent. |
¹³C NMR Analysis
Expertise & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. While standard ¹³C spectra are not integrated, the chemical shift of each signal provides crucial information about the carbon's functional type (e.g., carbonyl, aromatic, aliphatic).[8] We expect to see 11 distinct signals, as the two isopropyl methyl groups and pairs of aromatic carbons are chemically equivalent.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon (Label) | Predicted Shift (δ, ppm) | Rationale |
| C=O (Lactam, C-2) | ~172–175 | Typical chemical shift for a five-membered lactam carbonyl carbon.[9] |
| C=O (Acid) | ~172–175 | Carboxylic acid carbonyl carbon, in a similar region to the lactam. |
| C-Ar (ipso, C-1') | ~147 | Aromatic carbon attached to the isopropyl group (quaternary). |
| C-Ar (ipso, C-4') | ~135 | Aromatic carbon attached to the nitrogen (quaternary). |
| C-Ar (CH, C-3') | ~127 | Aromatic CH carbons. |
| C-Ar (CH, C-2') | ~120 | Aromatic CH carbons. |
| C-5 | ~50–52 | Pyrrolidone carbon adjacent to nitrogen.[10] |
| C-3 | ~35–37 | Pyrrolidone methine carbon adjacent to the COOH group.[9][10] |
| C-4 | ~33–35 | Pyrrolidone methylene carbon adjacent to the lactam carbonyl.[9][10] |
| CH (Isopropyl) | ~33 | Isopropyl methine carbon. |
| CH₃ (Isopropyl) | ~24 | Isopropyl methyl carbons. |
2D NMR Spectroscopy: Assembling the Final Structure
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. A combination of COSY, HSQC, and HMBC experiments is required for unambiguous structure confirmation.[11]
COSY (Correlation Spectroscopy)
Expertise & Rationale: COSY identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This allows us to trace out the connectivity of proton spin systems.
-
Expected Correlations:
-
A cross-peak between the aromatic doublets at ~7.60 and ~7.35 ppm, confirming their ortho relationship.
-
A strong cross-peak between the isopropyl septet (~2.95 ppm) and doublet (~1.20 ppm), confirming the isopropyl group.
-
A network of correlations between the pyrrolidone protons H-3, H-4, and H-5, confirming the ring structure. H-3 should show correlations to both H-4 protons, and the H-4 protons should show correlations to H-5.
-
HSQC (Heteronuclear Single Quantum Coherence)
Expertise & Rationale: HSQC is a powerful experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons. We would use the HSQC spectrum to confirm the assignments made in Tables 2 and 3.
HMBC (Heteronuclear Multiple Bond Correlation)
Expertise & Rationale: HMBC is the final key to confirming the global structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for connecting the isolated spin systems identified by COSY.
Key Diagnostic HMBC Correlations:
-
Connecting Phenyl to Pyrrolidone: A correlation from the aromatic protons H-Ar(2) (~7.60 ppm) to the pyrrolidone ring carbon C-5 (~51 ppm) would provide unambiguous evidence of the N-aryl bond.
-
Positioning the Isopropyl Group: Correlations from the isopropyl methine proton (~2.95 ppm) to the aromatic carbons C-Ar(2) and C-Ar(ipso, C-1') would confirm its position on the phenyl ring.
-
Confirming the Carboxylic Acid Position: Correlations from the pyrrolidone protons H-4 (~2.8 ppm) and H-5 (~4.0 ppm) to the carboxylic acid carbonyl carbon (~173 ppm) would definitively place the COOH group at the C-3 position.
-
Confirming the Lactam Structure: Correlations from H-4 and H-3 to the lactam carbonyl (C-2) will confirm the pyrrolidone ring's core structure.
Caption: Key HMBC correlations for structural confirmation.
Data Synthesis and Final Structure Confirmation
The collective evidence provides an unambiguous confirmation of the structure. HRMS establishes the correct molecular formula of C₁₄H₁₇NO₃. FTIR identifies the requisite carboxylic acid and lactam functional groups. ¹H and ¹³C NMR provide the full count of protons and carbons and identify the key structural motifs: a 1,4-disubstituted (p-substituted) aromatic ring, an isopropyl group, and a substituted pyrrolidone core. Finally, 2D NMR, particularly the diagnostic HMBC correlations, unequivocally connects these individual fragments, confirming the attachment of the 4-isopropylphenyl group to the nitrogen of the 5-oxopyrrolidine ring and the placement of the carboxylic acid at the C-3 position. This systematic, multi-technique approach ensures the highest level of confidence in the final elucidated structure of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
References
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]
- Coles, J. A., et al. (2025). Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. ACS Forensic Chemistry.
-
ResearchGate. (n.d.). Structure of pyrrolidine and their derivatives. [Link]
-
ResearchGate. (n.d.). Structure of naturally occurring and synthetic 2-pyrrolidone derivatives. [Link]
-
ResearchGate. (n.d.). General Structure of Pyrrolidine Derivatives. [Link]
-
Al-Obaid, A. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5150. [Link]
-
Purdue University. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]
-
ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
-
Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
PubMed. (n.d.). FTIR study of five complex beta-lactam molecules. [Link]
-
ACS Publications. (2026). Preparation of Polylactic Acid/Modified Natto Composite Films and Property Evaluation. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
ResearchGate. (2025). FTIR study of five complex ?-lactam molecules. [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
-
West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. [Link]
-
SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Huskie Commons. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid (4-allyloxy-phenyl)-amide. [Link]
-
SpectraBase. (n.d.). 5-oxo-pyrrolidine-3-carboxylic acid (4-ethoxy-phenyl)-amide. [Link]
-
KTU ePubl. (n.d.). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. [Link]
-
PubChem. (n.d.). 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. "Identification of novel fragmentation pathways and fragment ion struct" by J. T. Davidson, Elettra L. Piacentino et al. [huskiecommons.lib.niu.edu]
- 4. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid mechanism of action
Mechanism of Action of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Foreword: Charting a Course for a Novel Therapeutic Candidate
The relentless pursuit of novel chemical entities with therapeutic promise is the cornerstone of modern drug discovery. Within this landscape, the pyrrolidine scaffold has consistently emerged as a privileged structure, featured in numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities.[1][2][3] This guide focuses on a specific, yet under-characterized molecule: 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid . While direct mechanistic data for this compound is not yet prevalent in published literature, its structural congeners within the 5-oxopyrrolidine class have shown significant promise as modulators of critical biological pathways.[4][5]
This document serves as a technical and strategic blueprint for researchers, scientists, and drug development professionals. It is designed not as a retrospective summary, but as a prospective guide to systematically elucidate the mechanism of action (MoA) of this promising compound. We will leverage established knowledge of related molecules to formulate plausible hypotheses and detail the rigorous experimental workflows required to test them. Our approach is grounded in a philosophy of self-validating protocols, ensuring that each step provides a clear, actionable data point that informs the next phase of investigation.
The 5-Oxopyrrolidine Core: A Foundation of Diverse Bioactivity
The 5-oxopyrrolidine (also known as pyroglutamic acid) ring system is a recurring motif in pharmacologically active agents.[6] Its derivatives have been explored for a multitude of therapeutic applications, including analgesic, nootropic, anticancer, and antimicrobial activities.[5][6][7] The core structure, a five-membered lactam, offers a rigid backbone that, when appropriately substituted at the N-1 and C-3 positions, can be tailored to interact with high specificity to a variety of biological targets.
The subject of this guide, 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, features two key substitutions:
-
1-Aryl Group: The N-1 position is substituted with a 4-isopropylphenyl group. This bulky, hydrophobic moiety is critical for defining the molecule's interaction with the target protein, likely fitting into a hydrophobic pocket and influencing potency and selectivity.
-
Carboxylic Acid: The C-3 position bears a carboxylic acid group. This functional group is ionizable at physiological pH and can serve as a key hydrogen bond donor or acceptor, or engage in ionic interactions, anchoring the molecule to its target.
Given these features, we can formulate primary hypotheses for its MoA based on activities reported for structurally similar compounds.
Primary Hypothesized Mechanisms of Action
Based on a comprehensive review of the literature for related 5-oxopyrrolidine derivatives, we propose three primary, testable hypotheses for the mechanism of action of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Hypothesis 1: Inhibition of Voltage-Gated Sodium Channels (e.g., Naᵥ1.8)
A recent patent has highlighted a series of 5-oxopyrrolidine-3-carboxamides as potent inhibitors of the Naᵥ1.8 sodium channel, a key target for the treatment of pain.[8] The Naᵥ1.8 channel is predominantly expressed in sensory neurons and plays a crucial role in the propagation of pain signals.[8] The structural similarity of our compound of interest to these patented inhibitors makes Naᵥ1.8 a compelling primary target.
Proposed Signaling Pathway Involvement:
Caption: Proposed inhibition of Naᵥ1.8 by the compound, blocking pain signaling.
Hypothesis 2: Anticancer Activity via Cell Cycle Arrest or Apoptosis Induction
Numerous studies have demonstrated the anticancer properties of 1-aryl-5-oxopyrrolidine derivatives against various cancer cell lines, including lung adenocarcinoma.[7][9][10] The precise molecular targets often remain elusive in initial studies, but the phenotypic outcomes typically involve inhibition of cell proliferation and induction of programmed cell death (apoptosis).
Proposed Logical Workflow for Investigation:
Caption: Experimental workflow to assess anticancer activity.
Hypothesis 3: Antimicrobial Action Against Gram-Positive Bacteria
Recent research has identified 1-substituted-5-oxopyrrolidine derivatives as promising scaffolds for developing novel antimicrobial agents, particularly against Gram-positive pathogens like Staphylococcus aureus.[6][9][11][12] The mechanism is often structure-dependent but can involve disruption of the bacterial cell membrane or inhibition of essential enzymes.
Experimental Protocols for Mechanistic Elucidation
To rigorously test our hypotheses, a phased, multi-faceted experimental approach is required. The following protocols are designed to be self-validating systems, providing clear go/no-go decision points.
Protocol 3.1: Ion Channel Modulation Screening
Objective: To determine if the compound modulates the activity of Naᵥ1.8 channels.
Methodology: Automated Patch-Clamp Electrophysiology
-
Cell Line: Utilize a stable HEK293 cell line heterologously expressing human Naᵥ1.8 (SCN10A).
-
Preparation: Culture cells to 70-90% confluency. On the day of the experiment, dissociate cells into a single-cell suspension in an external buffer solution.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid in DMSO. Serially dilute in external buffer to final concentrations ranging from 1 nM to 100 µM.
-
Automated Patch-Clamp Assay:
-
Load the cell suspension and compound plate into an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Establish stable whole-cell recordings.
-
Apply a voltage protocol to elicit Naᵥ1.8 currents (e.g., hold at -100 mV, step to 0 mV for 20 ms).
-
Apply vehicle control (0.1% DMSO) to establish a baseline current.
-
Perfuse cells with increasing concentrations of the test compound, recording the peak inward current at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration.
-
Normalize the current to the baseline control.
-
Plot the concentration-response curve and fit to a Hill equation to determine the IC₅₀ value.
-
Data Presentation Example:
| Compound Concentration | Peak Current (pA) | % Inhibition |
| Vehicle (0.1% DMSO) | 1500 ± 120 | 0% |
| 10 nM | 1450 ± 110 | 3.3% |
| 100 nM | 1200 ± 95 | 20.0% |
| 1 µM | 780 ± 60 | 48.0% |
| 10 µM | 250 ± 30 | 83.3% |
| 100 µM | 50 ± 15 | 96.7% |
| Calculated IC₅₀ | ~1.1 µM |
Protocol 3.2: In Vitro Anticancer Activity Screening
Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on a relevant cancer cell line.
Methodology: Cell Viability and Apoptosis Assays
-
Cell Line: Use a well-characterized human lung adenocarcinoma cell line (e.g., A549).[9][13]
-
Cell Viability (MTT Assay):
-
Seed A549 cells in 96-well plates at 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of the compound (0.1 µM to 200 µM) for 48 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀.
-
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
Treat A549 cells in 6-well plates with the compound at 1x and 2x its determined IC₅₀ for 24 hours.
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer and stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analyze the cell population using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation Example:
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| Compound (IC₅₀) | 51.3 ± 3.5 | 28.7 ± 2.8 | 19.0 ± 2.5 |
| Compound (2x IC₅₀) | 22.1 ± 2.9 | 45.6 ± 4.1 | 32.3 ± 3.8 |
Protocol 3.3: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.
Methodology: Broth Microdilution Method (CLSI Guidelines)
-
Bacterial Strains: Use a panel including Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) control strains.
-
Preparation:
-
Prepare a 2x concentrated stock of the compound in Mueller-Hinton Broth (MHB).
-
Perform serial two-fold dilutions in a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This guide outlines a clear, hypothesis-driven strategy to elucidate the mechanism of action of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The proposed experiments will systematically probe its potential as an ion channel modulator, an anticancer agent, or an antimicrobial compound.
Positive results in any of these primary screens will trigger a cascade of more detailed secondary assays. For instance, if the compound proves to be a potent Naᵥ1.8 inhibitor, subsequent studies would involve selectivity profiling against other Naᵥ subtypes and in vivo testing in animal models of pain. If significant anticancer activity is observed, target deconvolution studies using techniques like chemical proteomics or thermal shift assays would be imperative to identify the specific molecular target.
By adhering to this rigorous, evidence-based framework, the scientific community can efficiently unlock the therapeutic potential of this novel 5-oxopyrrolidine derivative and pave the way for its potential development as a next-generation therapeutic agent.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source not explicitly named, but content aligns with general reviews of pyrrolidine scaffolds in medicinal chemistry].[1][3]
-
PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. PharmaBlock Website.[2]
-
PharmaBlock. (n.d.). Spirocyclic Pyrrolidines in Drug Discovery. PharmaBlock Website.[14]
-
Bhat, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.[4]
-
Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. Patent Publication WO 2021/257420 A1.[8]
-
Kudryavtseva, I. L., et al. (Date not available). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. [Journal/Source not explicitly named].[5]
-
Tumosienė, R., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Pharmaceuticals.[6][7][10][13]
-
Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules.[9][12]
-
Žirgulevičiūtė, Ž., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemija.[15]
-
Tumosienė, R., et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals.[11]
-
Tumosienė, R., et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry.[16]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 8. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. img01.pharmablock.com [img01.pharmablock.com]
- 15. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 16. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Therapeutic Landscape of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, the 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. While the neuroprotective effects of related structures containing the pyroglutamate core are of interest, the direct neuroprotective activities of synthetically derived 5-oxopyrrolidine-3-carboxylic acids remain a nascent and largely unexplored field of investigation.
The 5-Oxopyrrolidine-3-Carboxylic Acid Core: A Gateway to Diverse Bioactivity
The 5-oxopyrrolidine-3-carboxylic acid backbone, a five-membered lactam ring bearing a carboxylic acid group, offers a unique combination of structural rigidity and synthetic tractability. This allows for systematic modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets. The core structure is typically synthesized through the reaction of a primary amine with itaconic acid, a straightforward yet powerful method for generating a diverse library of N-substituted derivatives.[1] Further functionalization of the carboxylic acid moiety, often via a carbohydrazide intermediate, opens a gateway to a vast chemical space encompassing hydrazones, azoles, and other heterocyclic systems.[1]
Caption: General synthetic strategy for 5-oxopyrrolidine-3-carboxylic acid derivatives.
Antimicrobial Activity: A Promising Front against Drug Resistance
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant promise as a new class of antimicrobial agents, particularly against Gram-positive bacteria.[1]
Spectrum of Activity and Structure-Activity Relationships (SAR)
Numerous studies have highlighted the potent antibacterial effects of these compounds against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The antimicrobial activity is highly dependent on the nature of the substituents on the core scaffold.
Key SAR observations include:
-
Hydrazone Moiety: The incorporation of a hydrazone linkage at the 3-position is a common strategy that often leads to enhanced antibacterial activity.[1]
-
Aromatic and Heterocyclic Substituents: The nature of the aromatic or heterocyclic ring attached to the hydrazone is critical. For instance, derivatives bearing a 5-nitrothien-2-yl fragment have shown broad-spectrum antibacterial activity, in some cases surpassing control antibiotics like cefuroxime.[2]
-
Substitution on the N-phenyl Ring: Modifications to the N-phenyl ring at the 1-position of the pyrrolidinone core also significantly influence activity. For example, the presence of a 3,5-dichloro-2-hydroxyphenyl substituent has been shown to be beneficial.[1]
| Derivative Class | Key Substituents | Target Organisms | Notable Activity (MIC µg/mL) | Reference |
| Hydrazones | 5-nitrothien-2-yl | S. aureus, E. coli | Surpassed cefuroxime (7.8 µg/mL) | [2] |
| Hydrazones | Benzylidene | S. aureus | 3.9 | [2] |
| Benzimidazoles | 5-fluoro- with 3,5-dichloro-2-hydroxyphenyl | Vancomycin-intermediate S. aureus | 2-8 | [1] |
| Hydrazones | thien-2-yl | MRSA | 16 | [1] |
Mechanism of Action: Emerging Insights
While the precise molecular mechanisms are still under active investigation, current evidence suggests that these compounds may exert their antimicrobial effects through multiple pathways. Some studies propose that these derivatives interfere with bacterial membrane fluidity and permeability. Computational studies have suggested that these molecules can effectively interact with key bacterial proteins, although specific enzyme targets are yet to be definitively identified.[2] The ability of certain derivatives to disrupt biofilm formation is another crucial aspect of their antimicrobial potential, as biofilms are a major contributor to persistent and difficult-to-treat infections.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel 5-oxopyrrolidine-3-carboxylic acid derivatives, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Test compound stock solution (typically in DMSO)
-
Positive control antibiotic (e.g., vancomycin for MRSA)
-
Sterile diluents
Procedure:
-
Prepare Compound Dilutions: Serially dilute the test compound in CAMHB across the wells of the microtiter plate to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (bacteria in broth only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Caption: Workflow for Broth Microdilution MIC Assay.
Anticancer Activity: Targeting Cell Viability and Proliferation
The 5-oxopyrrolidine-3-carboxylic acid scaffold has also proven to be a fertile ground for the discovery of novel anticancer agents. A variety of derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[2]
In Vitro Efficacy and Structure-Activity Relationships
The anticancer activity of these compounds is highly structure-dependent. The introduction of different heterocyclic moieties has been a successful strategy for enhancing potency.
Key SAR findings include:
-
Benzimidazole Derivatives: The incorporation of a benzimidazole ring system has been shown to significantly enhance anticancer activity. A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent exhibited high activity against the A549 human lung adenocarcinoma cell line.[1]
-
Azole and Diazole Moieties: Derivatives bearing various azole and diazole rings have also shown potent anticancer effects.[2]
-
Hydrazone Substituents: Similar to the antimicrobial activity, the nature of the substituent on the hydrazone moiety plays a crucial role in determining anticancer potency.
| Derivative Class | Key Substituents | Cancer Cell Line | Notable Activity | Reference |
| Benzimidazoles | 5-fluoro- with 3,5-dichloro-2-hydroxyphenyl | A549 (Lung) | High anticancer activity | [1] |
| Azoles/Diazoles | Various | A549 (Lung) | Most potent in a series | [2] |
| Hydrazones | 1-naphthyl or thien-2-yl | A549 (Lung) | Significantly decreased cell viability | [1] |
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
While the precise molecular targets are still being elucidated, studies suggest that these compounds can induce cancer cell death through the activation of apoptosis. Some rhopaladins' analogs containing a 4-arylidene-5-oxopyrrolidine core have been shown to induce apoptosis in a dose-dependent manner. This is often associated with an increase in the Bax/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway.
Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. This disruption of cell cycle progression is a well-established strategy for inhibiting tumor growth.
Sources
Foreword: The Pyrrolidine Scaffold - A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrrolidine Compounds
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most vital structural motifs in medicinal chemistry and pharmaceutical sciences.[1] Its prevalence is not coincidental; the sp³-hybridized, non-planar nature of the ring allows for an exceptional exploration of three-dimensional chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1][2] This inherent three-dimensionality, often described as "pseudorotation," provides a conformational flexibility that can be strategically constrained by substituents to lock in a bioactive conformation.[1] Found within the structures of natural products, essential amino acids like proline, and numerous FDA-approved drugs, the pyrrolidine scaffold is a testament to nature's efficiency and a cornerstone for synthetic chemists.[1][3][4] As of 2021, it was the most common five-membered non-aromatic nitrogen heterocycle in drugs approved by the US Food and Drug Administration (FDA).[1]
This guide moves beyond a simple recitation of reactions. As a Senior Application Scientist, my objective is to provide a narrative grounded in field-proven insights, explaining not just the how but the why behind critical experimental choices. We will explore the foundational and cutting-edge synthetic strategies for constructing and functionalizing this privileged scaffold, from classic cycloadditions to highly efficient multicomponent reactions. Each protocol is presented as a self-validating system, designed for reproducibility and robust performance. By grounding our discussion in authoritative literature, we aim to equip researchers, scientists, and drug development professionals with the knowledge to innovate in the ever-evolving landscape of pyrrolidine chemistry.
Chapter 1: The Cornerstone of Pyrrolidine Synthesis: [3+2] Cycloaddition of Azomethine Ylides
The most versatile and widely employed method for constructing the pyrrolidine nucleus is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[3][5] This reaction's power lies in its ability to rapidly assemble the five-membered ring with a high degree of stereocontrol, often generating multiple stereocenters in a single, concerted step.[6][7]
Mechanism and Rationale
Azomethine ylides are 1,3-dipoles that are typically too reactive to be isolated and are therefore generated in situ. A common and highly effective method involves the thermal or catalytic decarboxylation of α-amino acids in the presence of an aldehyde or ketone.[3][8] The resulting ylide then reacts with an electron-deficient alkene to yield a highly functionalized pyrrolidine.[3] The stereochemical outcome of the reaction is a critical consideration, and significant research has focused on developing catalytic asymmetric variants to control the enantioselectivity of the final product.[5][9]
The choice of catalyst, solvent, and temperature can profoundly influence the reaction's efficiency and diastereoselectivity. Metal salts, such as those of silver (Ag) or copper (Cu), are often used to facilitate the generation of the azomethine ylide and coordinate the reactants, thereby directing the stereochemical course of the cycloaddition.[7][9]
Figure 1: General workflow for the synthesis of pyrrolidines via [3+2] cycloaddition of an azomethine ylide.
Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes a representative silver-catalyzed diastereoselective synthesis of a densely substituted pyrrolidine, adapted from methodologies that utilize chiral auxiliaries or catalysts to control stereochemistry.[6][7]
Objective: To synthesize a chiral polysubstituted pyrrolidine derivative.
Materials:
-
N-benzylglycine methyl ester (or other suitable amino acid ester)
-
Acrolein (or other electron-deficient alkene)
-
Silver Acetate (AgOAc)
-
Chiral Phosphine Ligand (e.g., (R)-BINAP)
-
Anhydrous Toluene
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add Silver Acetate (0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%). Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reactant Addition: To the flask containing the catalyst solution, add N-benzylglycine methyl ester (1.0 mmol, 1.0 equiv.) and acrolein (1.2 mmol, 1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid ester is consumed (typically 12-24 hours).
-
Rationale: The silver catalyst acts as a Lewis acid, coordinating to the imine formed from the reactants, which facilitates the generation of the azomethine ylide and controls the facial selectivity of the cycloaddition.[7] The chiral ligand induces asymmetry, leading to an enantioenriched product.
-
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrrolidine product.
-
Characterization: The structure and stereochemistry of the product should be confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC to determine the diastereomeric ratio (dr) and enantiomeric excess (ee).
Chapter 2: The Power of Catalysis: Modern Approaches to Stereocontrol
While cycloaddition is a powerful tool, achieving high levels of stereocontrol without chiral auxiliaries necessitates the use of advanced catalytic systems. The two dominant strategies are transition metal catalysis and organocatalysis.[10]
Transition Metal Catalysis
Transition metals like palladium, rhodium, iridium, and copper have been instrumental in developing novel routes to pyrrolidines.[11][12][13] Palladium catalysis, for instance, is highly effective for the intramolecular amination of unactivated C-H bonds to form the pyrrolidine ring.[11] Rhodium-catalyzed asymmetric 1,4-arylation of pyrrolines is another elegant method to produce 1,3,4-trisubstituted pyrrolidines with excellent enantioselectivity.[14]
Organocatalysis: The Metal-Free Revolution
The rise of asymmetric organocatalysis, sparked by the work of MacMillan and List in 2000, has provided a powerful, metal-free alternative for pyrrolidine synthesis.[15] Chiral secondary amines, particularly proline and its derivatives, are exceptional catalysts for a variety of transformations.[15][16] They operate by forming transient nucleophilic enamines or electrophilic iminium ions with substrates. An organocatalytic cascade involving the conjugate addition of an aldehyde to a nitroalkene, followed by intramolecular reductive amination or aza-Michael reaction, is a highly efficient route to densely functionalized, enantioenriched pyrrolidines.[16]
Figure 2: Decision-making framework for selecting a pyrrolidine synthesis strategy.
| Catalytic System | Typical Reaction | Key Advantages | Common Limitations | Example Yield / ee | Reference |
| Transition Metal (Pd) | Intramolecular C-H Amination | High efficiency, excellent for specific bond formations. | Potential for metal contamination, sensitivity to air/moisture. | >80% Yield | [11] |
| Transition Metal (Rh) | Asymmetric 1,4-Arylation | High enantioselectivity for specific transformations. | Cost of catalyst/ligand, limited substrate scope. | up to 99% ee | [14] |
| Organocatalyst (Proline) | Michael Addition / Cyclization | Metal-free, environmentally benign, readily available catalyst. | Higher catalyst loading (5-20 mol%), sometimes slower reactions. | >90% Yield, >95% ee | [15][16] |
Table 1: Comparative analysis of leading catalytic systems for pyrrolidine synthesis.
Chapter 3: Maximizing Efficiency: Multicomponent Reactions (MCRs)
In the quest for sustainable and efficient chemical synthesis, multicomponent reactions (MCRs) have emerged as a premier strategy.[3][17] MCRs combine three or more starting materials in a single pot to form a complex product in a process that is inherently atom- and step-economical.[17][18] For library synthesis in drug discovery, MCRs are unparalleled in their ability to rapidly generate a diverse array of structurally complex pyrrolidines from simple precursors.[19]
A notable example is the TiCl₄-catalyzed three-component reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent, which constructs up to three contiguous stereocenters in a single operation with high diastereoselectivity.[19]
Chapter 4: The Pyrrolidine Scaffold in Action: Biological Significance and Drug Discovery
The synthetic methodologies discussed are ultimately in service of a greater goal: the discovery of novel therapeutics. The pyrrolidine scaffold is a core component of numerous biologically active compounds with a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[1][20][21][22]
The conformational constraint and stereochemical richness of the pyrrolidine ring are key to its success.[1][2] For example, in the development of inhibitors for poly(ADP-ribose) polymerase (PARP), enzymes involved in DNA repair, the pyrrolidine nucleus is used to correctly orient aromatic substituents for optimal binding in the enzyme's active site.[1] Similarly, pyrrolidine-based compounds have been developed as potent sodium channel blockers for treating ischemic stroke and as dual inhibitors of α-amylase and α-glucosidase for managing diabetes.[23][24]
| Drug Name | Therapeutic Class | Mechanism of Action / Target | Reference |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor | [25] |
| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-IV) Inhibitor | [26] |
| Piretanide | Diuretic | Na-K-Cl Cotransporter Inhibitor | [25] |
| Telaprevir | Antiviral | Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor | [20] |
| Idasanutlin (RG7388) | Anticancer | MDM2 Antagonist (p53 activator) | [9] |
| Eletriptan | Antimigraine | Serotonin 5-HT₁B/₁D Receptor Agonist | [27] |
Table 2: Selected FDA-approved drugs containing the pyrrolidine scaffold.
Figure 3: Mechanism of action for a pyrrolidine-based PARP inhibitor in cancer therapy.
Conclusion and Forward Outlook
The synthesis of novel pyrrolidine compounds remains a vibrant and highly productive area of chemical research, driven by the scaffold's undeniable importance in drug discovery. While foundational methods like [3+2] cycloadditions continue to be refined, the future lies in the development of even more efficient, selective, and sustainable catalytic systems. The integration of C-H activation, photoredox catalysis, and flow chemistry with traditional pyrrolidine synthesis is poised to open new avenues for creating molecular complexity.[11][28] Furthermore, as our understanding of biology deepens, the demand for novel, stereochemically complex pyrrolidine derivatives as chemical probes and therapeutic leads will only intensify, ensuring that this "privileged" scaffold remains at the forefront of medicinal chemistry for years to come.
References
- Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines. Benchchem.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry.
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
- Recent Advances in Multicomponent Reactions for Pyrrolidine Deriv
- Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives.
- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines.
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. Royal Society of Chemistry.
- A rapid catalytic asymmetric synthesis of 1,3,4-trisubstituted pyrrolidines. Sci-Hub.
- A Comparative Analysis of Catalysts for Pyrrolidine Synthesis: A Guide for Researchers. Benchchem.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrrolidines.
- Pyrrolidine Deriv
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed.
- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.
- Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase. ACS Omega.
- Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions. Taylor & Francis Online.
- Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review.
- Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the tre
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv
- Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed...
- Pyrrolidine alkaloids and their promises in pharmacotherapy.
- Cycloaddition routes to pyrrolidine rings.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors.
- Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Wiley Online Library.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sci-Hub: are you are robot? [sci-hub.box]
- 15. mdpi.com [mdpi.com]
- 16. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wisdomlib.org [wisdomlib.org]
- 22. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. img01.pharmablock.com [img01.pharmablock.com]
- 26. researchgate.net [researchgate.net]
- 27. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Technical Guide to 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic Acid and its Analogs: Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive technical overview of 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While direct literature on this specific molecule is limited, this document synthesizes information from closely related analogs to project its synthesis, chemical properties, and potential biological activities. By examining the broader class of N-aryl-5-oxopyrrolidine-3-carboxylic acids, we aim to provide a foundational understanding for researchers exploring this chemical space.
Introduction: The Significance of the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold
The 5-oxopyrrolidine ring, also known as a pyroglutamic acid derivative, is a privileged scaffold in medicinal chemistry.[1][2] This five-membered lactam is a constituent of various natural products and has been incorporated into a multitude of synthetic molecules exhibiting a wide range of biological activities.[3] The carboxylic acid at the 3-position provides a crucial handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). The N-aryl substituent plays a significant role in modulating the pharmacological properties of these compounds. The focus of this guide, the 1-(4-isopropylphenyl) substitution, introduces a lipophilic group that can influence membrane permeability and interactions with biological targets.
Synthesis of N-Aryl-5-oxopyrrolidine-3-carboxylic Acids
The most common and straightforward method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the condensation of a substituted aniline with itaconic acid.[4][5] This reaction is typically carried out in a suitable solvent, such as water or an alcohol, under reflux conditions.[4][6]
Proposed Synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Based on established protocols for analogous compounds, the synthesis of 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be reliably achieved through the following procedure:
Reaction Scheme:
A proposed synthetic route.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-isopropylaniline (1 equivalent) and itaconic acid (1.2-1.5 equivalents).
-
Solvent Addition: Add water to the flask to serve as the reaction solvent. The exact volume will depend on the scale of the reaction but should be sufficient to form a slurry.
-
Reflux: Heat the reaction mixture to reflux (100 °C) and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Causality Behind Experimental Choices:
-
Excess Itaconic Acid: Using a slight excess of itaconic acid helps to drive the reaction to completion by ensuring the full consumption of the aniline.
-
Water as Solvent: Water is an economical, safe, and environmentally friendly solvent for this reaction. It also facilitates the precipitation of the product upon cooling.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the Michael addition of the aniline to the itaconic acid, followed by intramolecular cyclization to form the pyrrolidinone ring.
Structural Characterization
The structural confirmation of the synthesized 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid would rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected[7][8]:
-
¹H NMR: Characteristic signals for the protons of the pyrrolidinone ring would be observed, including multiplets for the CH₂ and CH groups. The aromatic protons of the isopropylphenyl group and the protons of the isopropyl methyl groups would also be present in their expected regions. A broad singlet corresponding to the carboxylic acid proton would be visible.
-
¹³C NMR: The spectrum would show distinct peaks for the carbonyl carbons of the lactam and the carboxylic acid, as well as the carbons of the pyrrolidinone ring and the isopropylphenyl moiety.
-
Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the lactam would be prominent. A broad O-H stretching band for the carboxylic acid would also be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular weight.
Biological Activities of N-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Analogs
While the biological profile of 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid has not been specifically reported, numerous studies on its analogs have revealed promising therapeutic potential, particularly in the areas of oncology and infectious diseases.[4][9][10]
Anticancer Activity
Several derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[6][11] For instance, compounds bearing a 3,4,5-trimethoxyphenyl moiety have shown notable cytotoxic effects.[6] Similarly, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated potent anticancer activity against A549 lung cancer cells.[4][11] The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been explored for the development of novel antimicrobial agents.[9][10] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[9] Notably, certain hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have exhibited strong inhibition of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[7][10] The antimicrobial efficacy is believed to stem from the disruption of bacterial cell wall synthesis or other essential cellular processes.
The following table summarizes the reported biological activities of some representative N-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives:
| N-Aryl Substituent | Biological Activity | Target Organism/Cell Line | Reference |
| 3,4,5-Trimethoxyphenyl | Anticancer | Various cancer cell lines | [6] |
| 4-Acetamidophenyl | Anticancer | A549 (Lung Cancer) | [4][11] |
| 2-Hydroxyphenyl | Antimicrobial | Gram-positive bacteria, Fungi | [9] |
| 2-Hydroxy-5-methylphenyl | Antibacterial | S. aureus, L. monocytogenes, B. cereus, E. coli | [7][10] |
Potential Applications and Future Directions
The existing body of research on N-aryl-5-oxopyrrolidine-3-carboxylic acids suggests that the 1-(4-isopropylphenyl) derivative is a promising candidate for further investigation. The lipophilic isopropyl group may enhance the compound's pharmacokinetic properties, potentially leading to improved bioavailability and efficacy.
Future research should focus on:
-
Synthesis and Characterization: The straightforward synthesis of 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its comprehensive structural characterization.
-
Biological Screening: A broad biological screening of the compound to evaluate its potential anticancer, antimicrobial, and anti-inflammatory activities.[12][13]
-
Analogue Synthesis and SAR Studies: The synthesis of a library of derivatives by modifying the carboxylic acid group to explore structure-activity relationships and optimize biological activity.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities.
Conclusion
1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of compounds with significant therapeutic potential. While direct data on this specific molecule is scarce, the extensive research on its analogs provides a strong rationale for its synthesis and biological evaluation. The synthetic accessibility and the diverse biological activities associated with the N-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold make it an attractive starting point for the development of new therapeutic agents.
References
[6] Kavaliauskas, P., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
[9] Author(s) not available. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
[7] Author(s) not available. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH.
[4] Author(s) not available. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.
[11] Author(s) not available. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
[10] Author(s) not available. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed.
[8] Author(s) not available. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
[14] Author(s) not available. (S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.
[5] Author(s) not available. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Source not available.
[12] Author(s) not available. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate.
[1] Author(s) not available. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate.
[2] Author(s) not available. (2023). Buy 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 100394-11-4. Smolecule.
[13] Author(s) not available. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed.
[3] Author(s) not available. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 100394-11-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PubChemLite - (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H13NO4) [pubchemlite.lcsb.uni.lu]
Unlocking the Therapeutic Potential of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide to Target Identification and Validation
Abstract
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents with applications ranging from neuroprotection to oncology.[1][2][3] This technical guide focuses on a specific, yet underexplored, derivative: 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid . While direct pharmacological data for this compound is scarce, its structural motifs—the N-phenylpyrrolidinone core, the isopropylphenyl substituent, and the carboxylic acid group—provide a fertile ground for hypothesizing its potential biological activities and, consequently, its therapeutic targets. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a strategic, multi-pronged approach to systematically identify and validate the molecular targets of this promising compound. By integrating established principles of medicinal chemistry with cutting-edge experimental workflows, we will illuminate a rational path from a novel chemical entity to a potential therapeutic candidate.
Structural and Physicochemical Analysis: The Foundation for Target Hypothesis
The structure of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid presents several key features that inform our initial hypotheses about its potential biological interactions.
-
The Pyrrolidinone Core: This five-membered lactam ring is a privileged scaffold in drug discovery. Its presence in drugs like Piracetam (a nootropic) and Levetiracetam (an anticonvulsant) highlights its ability to cross the blood-brain barrier and interact with neurological targets.[1] The pyrrolidinone ring's polarity and hydrogen bonding capabilities make it a versatile pharmacophore.[4][5]
-
The N-Aryl Substitution: The phenyl ring attached to the nitrogen atom significantly influences the molecule's lipophilicity and potential for aromatic interactions (e.g., pi-pi stacking) with protein targets. The substitution pattern on this ring is a critical determinant of biological activity in many N-phenylpyrrolidinone series.[6]
-
The 4-Isopropyl Group: This bulky, lipophilic group can play a crucial role in binding to hydrophobic pockets within a target protein, potentially enhancing potency and selectivity.
-
The 3-Carboxylic Acid Group: This acidic moiety can act as a key hydrogen bond donor and acceptor or engage in ionic interactions with basic residues (e.g., lysine, arginine) in a protein's active site. It also influences the compound's overall solubility and pharmacokinetic properties.
Table 1: Physicochemical Properties of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Predicted)
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₇NO₃ | Provides the elemental composition. |
| Molecular Weight | 247.29 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| XlogP3 | 2.1 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid OH group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, the lactam oxygen, and the carboxylic acid oxygen can accept hydrogen bonds. |
| Rotatable Bonds | 3 | Suggests a degree of conformational flexibility, which can be advantageous for binding to diverse targets. |
Note: Values are predicted using computational models and should be experimentally verified.
Putative Therapeutic Areas and Target Classes
Based on the extensive literature on pyrrolidinone derivatives, we can hypothesize several promising therapeutic avenues for 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Oncology
Recent studies have demonstrated the anticancer potential of 5-oxopyrrolidine derivatives.[7][8][9] For instance, certain derivatives have shown activity against human lung adenocarcinoma (A549) cells.[7][9] The N-phenylpyrrolidinone scaffold can be engineered to target various cancer-related proteins.
-
Potential Target Class: Kinases: Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding pocket. The pyrrolidinone core could serve as a hinge-binding motif, while the isopropylphenyl group could extend into a hydrophobic region.
-
Potential Target Class: Aldo-Keto Reductases (AKRs): N-phenylpyrrolidinones have been identified as inhibitors of AKR1C3, an enzyme implicated in the progression of prostate and breast cancers.[6] The carboxylic acid moiety is a common feature in many AKR inhibitors.
-
Potential Target Class: Epigenetic Modifiers (e.g., HDACs): The overall structure may allow for interaction with the active sites of histone deacetylases or other epigenetic enzymes.
Infectious Diseases
The pyrrolidinone scaffold has been explored for the development of novel antimicrobial agents.[2][3] Derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have demonstrated activity against multidrug-resistant Gram-positive bacteria, such as Staphylococcus aureus, and pathogenic fungi.[7][10][11]
-
Potential Target Class: Bacterial Enzymes: The compound could inhibit essential bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Potential Target Class: Fungal Enzymes: Similar to its potential antibacterial mechanisms, the molecule could target key fungal enzymes.
Neurological Disorders
The historical success of pyrrolidinone-based drugs in neurology makes this a compelling area of investigation.[1] While the classic nootropic and anticonvulsant pyrrolidinones are structurally simpler, the N-aryl substitution in our compound of interest could confer novel CNS activities.
-
Potential Target Class: Ion Channels or Receptors: The mechanisms of action for many pyrrolidinone drugs are not fully understood, but they are thought to modulate neurotransmitter release and ion channel function.[1][12]
-
Potential Target Class: Enzymes involved in Neuroinflammation: Given the anti-inflammatory properties of some pyrrolidinone derivatives, targets involved in neuroinflammatory pathways could be relevant.[2][3]
A Strategic Workflow for Target Identification and Validation
The following sections detail a comprehensive, step-by-step experimental plan to de-orphanize 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This workflow is designed to be logical and self-validating, moving from broad, unbiased screening to specific, hypothesis-driven validation.
Diagram 1: Overall Workflow for Target Identification and Validation
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
The Resurgence of a Privileged Scaffold: A Technical Guide to Pyroglutamic Acid Derivatives in Drug Discovery
Foreword: Beyond the Lactam – A Renewed Perspective on a Classic Building Block
For decades, pyroglutamic acid, a simple lactam of glutamic acid, has been a stalwart in the chemist's toolbox, often relegated to the role of a chiral starting material for natural product synthesis. However, a deeper exploration into its inherent properties reveals a scaffold of remarkable versatility and therapeutic potential. Its rigidified conformation, coupled with the strategic placement of three distinct functional groups, offers a unique entry point for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the strategic application of pyroglutamic acid derivatives as pivotal building blocks in modern drug discovery. We will move beyond rudimentary synthetic descriptions to explore the causal relationships between the scaffold's stereochemistry and its biological activity, offering field-proven insights into its successful implementation in diverse therapeutic areas.
The Strategic Advantage of the Pyroglutamate Core: A Triumvirate of Functionality
Pyroglutamic acid, available in both (S) and (R) enantiopure forms, presents a trifecta of chemical handles for synthetic elaboration: a carboxylic acid, a secondary amide (lactam), and a chiral center at the α-position. This unique combination underpins its utility as a "privileged precursor" in medicinal chemistry.[1]
-
The Carboxylic Acid (C5-position): This functional group is the most readily accessible for modification, serving as a key anchoring point for amide and ester linkages. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), are routinely employed to generate a diverse library of amide derivatives with high efficiency. The choice of the amine component in this coupling reaction is a critical determinant of the final compound's biological activity and physical properties.
-
The Lactam NH (N1-position): While less nucleophilic than a primary amine, the lactam nitrogen can be functionalized, typically after protection of the carboxylic acid. N-acylation, N-alkylation, and N-arylation are all achievable, allowing for the introduction of various substituents that can modulate the molecule's lipophilicity, hydrogen bonding capacity, and overall conformation. Protection of the nitrogen, often with a tert-Butoxycarbonyl (Boc) group, is a common strategy to facilitate further modifications at other positions of the ring.
-
The Pyrrolidone Ring (C2, C3, and C4-positions): The saturated ring system provides a rigidified backbone, constraining the conformational flexibility of appended pharmacophoric groups. This pre-organization can lead to a more favorable entropy of binding to the target protein, resulting in enhanced potency. Furthermore, the stereocenters on the ring can be strategically functionalized to explore chemical space in a three-dimensional manner, a crucial aspect of modern drug design.
The inherent chirality of pyroglutamic acid is a cornerstone of its utility. Starting from an enantiomerically pure material ensures the stereochemical integrity of the final drug candidate, a critical consideration for both efficacy and safety.
Synthetic Strategies: Mastering the Art of Derivatization
The successful application of pyroglutamic acid derivatives in drug discovery hinges on the ability to selectively and efficiently modify the core scaffold. Below are detailed protocols for key transformations, presented with an emphasis on the rationale behind the chosen conditions.
N-Protection and Esterification: Enabling Selective Modification
To unlock the full synthetic potential of the pyroglutamic acid scaffold, it is often necessary to protect the nitrogen and/or the carboxylic acid. The Boc group is a workhorse for nitrogen protection due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: Synthesis of N-Boc-L-Pyroglutamic Acid Methyl Ester [2]
-
Step 1: Esterification of L-Pyroglutamic Acid
-
Procedure: To a suspension of L-pyroglutamic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl L-pyroglutamate.
-
Causality: The use of thionyl chloride in methanol generates hydrochloric acid in situ, which catalyzes the Fischer esterification. The reaction is driven to completion by the use of methanol as the solvent. The basic workup neutralizes the excess acid and allows for the extraction of the ester into an organic solvent.
-
-
Step 2: N-Boc Protection
-
Procedure: Dissolve methyl L-pyroglutamate (1.0 eq) in dichloromethane (10 vol). Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in portions at 0 °C. The reaction is stirred at room temperature for 4-6 hours. Upon completion, the reaction mixture is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-L-pyroglutamic acid methyl ester.
-
Causality: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for a more efficient reaction with the moderately nucleophilic lactam nitrogen. The acidic and basic washes are crucial for removing unreacted starting materials and byproducts, ensuring a pure product.
-
Amide Bond Formation: The Gateway to Diversity
The carboxylic acid of N-protected pyroglutamic acid is a versatile handle for creating vast libraries of amide derivatives. EDC/HOBt coupling is a reliable and widely used method for this transformation.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling of N-Boc-L-Pyroglutamic Acid with Benzylamine [3][4][5]
-
Procedure: To a solution of N-Boc-L-pyroglutamic acid (1.0 eq) in dichloromethane (10 vol) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture for 15 minutes to pre-activate the carboxylic acid. Add benzylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress is monitored by TLC. Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the desired amide.
-
Causality: The pre-activation of the carboxylic acid with EDC and HOBt forms a highly reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt acts as a coupling additive to suppress racemization and inhibit the formation of the N-acylurea byproduct. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction. The aqueous workup is essential for removing the water-soluble byproducts and unreacted reagents.
C4-Functionalization: Introducing Stereochemical Complexity
The C4 position of the pyroglutamate ring is a common site for introducing substituents to modulate biological activity. One effective method is the oxidation of 4-hydroxyproline derivatives.
Experimental Protocol: Synthesis of N-Boc-trans-4-hydroxy-L-pyroglutamic Acid Methyl Ester [6][7]
-
Procedure: To a biphasic mixture of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in ethyl acetate and water, add sodium periodate (NaIO₄) (4.0 eq) and a catalytic amount of ruthenium(III) chloride (RuCl₃) hydrate (0.02 eq). Stir the mixture vigorously at room temperature for 8-12 hours. The reaction is monitored by the disappearance of the starting material. Upon completion, the reaction is quenched with isopropanol, and the mixture is filtered through a pad of celite. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-Boc-trans-4-hydroxy-L-pyroglutamic acid methyl ester.
-
Causality: This reaction proceeds via a ruthenium-catalyzed oxidation. RuCl₃ is oxidized by NaIO₄ to the active oxidant, ruthenium tetroxide (RuO₄), which then oxidizes the secondary alcohol of the proline derivative to a ketone. The biphasic system is crucial for regenerating the ruthenium catalyst and preventing over-oxidation.
Therapeutic Applications: From Concept to Clinic
The versatility of the pyroglutamic acid scaffold has led to its incorporation into a wide array of therapeutic agents across different disease areas.
Cardiovascular Disease: Angiotensin-Converting Enzyme (ACE) Inhibitors
Pyroglutamic acid derivatives have been extensively explored as mimics of the C-terminal proline residue of ACE substrates, leading to the development of potent inhibitors for the treatment of hypertension.[1][8] The rigidified lactam structure helps to correctly orient the pharmacophoric groups within the active site of the enzyme.
| Derivative | Structure | IC₅₀ (µM)[9][10][11] |
| Z-Gly-pGlu | N-benzyloxycarbonyl-glycyl-pyroglutamic acid | 15.2 |
| Boc-Phe-pGlu | N-tert-butoxycarbonyl-phenylalanyl-pyroglutamic acid | 8.7 |
| H-Trp-pGlu | Tryptophanyl-pyroglutamic acid | 4.5 |
Oncology: Targeting Key Signaling Pathways
Recent research has implicated pyroglutamic acid derivatives in the modulation of critical cancer-related signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways.[12][13][14][15] While direct inhibitors based on this scaffold are still in early stages of development, the potential to target these pathways with novel chemical matter is significant.
The Wnt/β-catenin pathway is aberrantly activated in many cancers, particularly colorectal cancer.[16][17] Small molecule inhibitors that can disrupt this pathway are of high therapeutic interest.
Figure 1: Hypothetical modulation of the Wnt/β-catenin pathway by a pyroglutamic acid derivative.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including breast cancer.[13][15][18][19][20]
Figure 2: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a pyroglutamic acid derivative.
Neurodegenerative Disorders: The Case of Alzheimer's Disease
A particularly compelling application of pyroglutamic acid chemistry is in the context of Alzheimer's disease. The N-terminally truncated and modified form of amyloid-beta, pyroglutamated Aβ (AβpE3-42), is considered a key initiator of toxic amyloid aggregation.[21][22] The monoclonal antibody Donanemab, which is in late-stage clinical development, specifically targets this pyroglutamated form of Aβ.[21][22][23][24][25] This highlights the therapeutic relevance of understanding the formation and structure of pyroglutamated peptides.
Marketed Drugs and Clinical Candidates: The Ultimate Validation
The true measure of a building block's success is its presence in clinically approved drugs.
-
Ertugliflozin L-pyroglutamic acid (Steglatro®): This co-crystal formulation of the SGLT2 inhibitor ertugliflozin utilizes L-pyroglutamic acid to improve the physicochemical properties of the active pharmaceutical ingredient.[1][26][27][28][29] The co-crystal exhibits enhanced stability and dissolution properties compared to the amorphous free base of ertugliflozin.[26][28]
-
Linzagolix (Yselty®): An oral GnRH receptor antagonist for the treatment of uterine fibroids, linzagolix features a pyroglutamic acid derivative as a key structural element.[30][31][32][33][34]
The progression of Donanemab through late-stage clinical trials for Alzheimer's disease further underscores the growing importance of pyroglutamic acid-related structures in cutting-edge therapeutic development.[21][22][23][24][25]
Conclusion: A Scaffold Poised for a Renaissance
Pyroglutamic acid has transcended its traditional role as a simple chiral building block. Its unique trifunctional nature, coupled with a rigidified core, provides a powerful platform for the design of sophisticated and highly effective therapeutic agents. From established applications in cardiovascular medicine to emerging roles in oncology and neurodegenerative diseases, the pyroglutamic acid scaffold is experiencing a renaissance in drug discovery. The successful development of drugs like Ertugliflozin and Linzagolix, and the promising clinical data for Donanemab, serve as a testament to its enduring value. For the discerning medicinal chemist, a deep understanding of the synthetic nuances and stereochemical implications of this privileged scaffold is not just an academic exercise, but a strategic imperative in the quest for the next generation of innovative medicines.
References
-
Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. (2026-01-20). MDPI. [Link]
-
Structure of ertugliflozin L-pyroglutamate co-crystal. ResearchGate. [Link]
-
Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation. (2019-12-26). PubMed. [Link]
-
PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. PMC. [Link]
-
IC 50 values for the inhibition of ACE by compounds 1-13 | Download Table. ResearchGate. [Link]
-
Linzagolix | C22H15F3N2O7S | CID 16656889. PubChem. [Link]
-
Donanemab for Alzheimer's Disease: A Systematic Review of Clinical Trials. (2022-12-22). PMC. [Link]
- CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
-
Pyroglutamate acidosis 2023. A review of 100 cases. PubMed. [Link]
-
(PDF) Pyroglutamic acid: Throwing light on a lightly studied metabolite. ResearchGate. [Link]
-
What is the therapeutic class of Donanemab-AZBT?. (2025-03-06). Patsnap Synapse. [Link]
-
A Novel Inhibitor Targets Both Wnt Signaling and ATM/p53 in Colorectal Cancer. PubMed. [Link]
-
Pharmaceutical Cocrystals: Formulation Approaches to Develop Robust Drug Products | Crystal Growth & Design. (2019-12-31). ACS Publications. [Link]
-
Synergistic effects of PI3K inhibition and pioglitazone against acute promyelocytic leukemia cells. (2022-11-18). NIH. [Link]
-
A Convenient and High Yield Method to Prepare 4-Hydroxypyroglutamic Acids. (2025-08-06). ResearchGate. [Link]
-
IC 50 values for the inhibition of ACE by compounds 1-14 | Download Table. ResearchGate. [Link]
-
EDC-HOBt Amide coupling workup help. (2024-04-28). Reddit. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis. PMC. [Link]
-
NIH Public Access. NIH. [Link]
-
Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. (2018-09-01). PubMed. [Link]
-
Donanemab. Grokipedia. [Link]
-
PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. [Link]
-
Yselty, INN-linzagolix. EMA. [Link]
-
Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form. PMC. [Link]
-
Pyroglutamic acid. Wikipedia. [Link]
-
A convenient and high yield method to prepare 4-hydroxypyroglutamic acids. (2022-07-30). LookChem. [Link]
-
Targeting Amyloid Pathology in Early Alzheimer's: The Promise of Donanemab-Azbt. (2025-02-08). PMC. [Link]
-
Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies | Analytical Chemistry. ACS Publications. [Link]
-
Linzagolix Choline | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Drug-Related Pyroglutamic Acidosis: Systematic Literature Review. (2024-09-27). PubMed. [Link]
- WO2020026273A1 - Solid forms of ertugliflozin free base and solid dispersions comprising ertugliflozin l-pyroglutamic acid.
-
(PDF) PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds. (2025-10-13). ResearchGate. [Link]
-
C644‐0303, a small‐molecule inhibitor of the Wnt/β‐catenin pathway, suppresses colorectal cancer growth. PMC. [Link]
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (2022-11-01). PMC. [Link]
-
Inhibition of Wnt signaling in colon cancer cells via an oral drug that facilitates TNIK degradation. (2022-10-27). PubMed. [Link]
-
SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES. (2007-11-01). European Patent Office. [Link]
-
Potential ACE inhibitory peptides IC 50 values. ResearchGate. [Link]
-
How to inhibit breast cancer and breast cancer metastasis with Akt inhibitors: Lessons learned from studies in mice. ProBiologists. [Link]
-
(PDF) Donanemab for Alzheimer's Disease: A Systematic Review of Clinical Trials. (2022-12-19). ResearchGate. [Link]
- CN103664729B - Method for preparing L-pyroglutamic acid.
-
linzagolix | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. (2022-10-21). Organic Syntheses. [Link]
-
Current Trends in Clinical Trials of Prodrugs. MDPI. [Link]
-
linzagolix (Yselty). Scottish Medicines Consortium. [Link]
-
PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY Azzurra Stefanucci, Ettore Novellino, Roberto Costante, and Ad. LOCKSS. [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. A convenient and high yield method to prepare 4-hydroxypyroglutamic acids - Lookchem [lookchem.com]
- 8. Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug-Related Pyroglutamic Acidosis: Systematic Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. C644‐0303, a small‐molecule inhibitor of the Wnt/β‐catenin pathway, suppresses colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. probiologists.com [probiologists.com]
- 16. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 17. Inhibition of Wnt Signaling in Colon Cancer Cells via an Oral Drug that Facilitates TNIK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic effects of PI3K inhibition and pioglitazone against acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 21. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. grokipedia.com [grokipedia.com]
- 23. What is the therapeutic class of Donanemab-AZBT? [synapse.patsnap.com]
- 24. Targeting Amyloid Pathology in Early Alzheimer’s: The Promise of Donanemab-Azbt - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 29. WO2020026273A1 - Solid forms of ertugliflozin free base and solid dispersions comprising ertugliflozin l-pyroglutamic acid. - Google Patents [patents.google.com]
- 30. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. ema.europa.eu [ema.europa.eu]
- 32. Linzagolix Choline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 33. linzagolix | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 34. linzagolix (Yselty) [scottishmedicines.org.uk]
The Structure-Activity Relationship of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Guide for Drug Discovery
Introduction: Unlocking the Therapeutic Potential of the Pyrrolidinone Core
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, five-membered lactam structure, combined with the acidic carboxyl group and a variable aromatic substituent, provides a versatile framework for interacting with a wide array of biological targets. This has led to the discovery of compounds exhibiting a remarkable spectrum of pharmacological activities, including potent antimicrobial, anticancer, antioxidant, analgesic, and antihypoxic effects.[1]
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of these molecules and their biological function is paramount. Trivial modifications to the aryl ring or strategic derivatization of the carboxylic acid can lead to dramatic shifts in potency, selectivity, and overall therapeutic profile. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, synthesizing field-proven insights and experimental data to empower the rational design of next-generation therapeutic agents. We will explore the key synthetic pathways, dissect the impact of structural modifications on various biological activities, and provide validated experimental protocols for synthesis and evaluation.
The Core Scaffold: Synthesis and Chemical Versatility
The foundational structure of a 1-aryl-5-oxopyrrolidine-3-carboxylic acid consists of a pyrrolidin-2-one ring substituted at the N1-position with an aryl group and at the C3-position with a carboxylic acid. This arrangement offers three primary points for chemical modification: the N1-aryl ring, the C3-carboxylic acid, and the pyrrolidinone core itself.
A common and efficient method for synthesizing the core scaffold involves the cyclization of itaconic acid (2-methylenesuccinic acid) with a substituted aniline or aminophenol. This reaction, typically performed under heating, provides a direct route to the desired 1-aryl-5-oxopyrrolidine-3-carboxylic acid backbone.[2]
Caption: General Synthetic Workflow for the Core Scaffold.
The true power of this scaffold lies in the C3-carboxylic acid, which serves as a versatile chemical handle. It can be readily converted into esters, amides, and, most notably, acid hydrazides. These hydrazides are key intermediates for generating a vast library of derivatives, including hydrazones, azoles, and benzimidazoles, each with unique biological properties.[2][3]
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of this class of compounds is exquisitely sensitive to structural changes. The following sections break down the SAR based on modifications at the two primary positions.
A. The Influence of the N1-Aryl Substituent
The nature and substitution pattern of the aryl ring at the N1-position play a critical role in modulating potency and the type of biological activity observed.
-
Hydroxyphenyl Moiety: The presence of a hydroxyl group on the phenyl ring, particularly a 1-(2-hydroxyphenyl) substituent, is a recurring feature in compounds with strong antimicrobial and anticancer activity.[2] This group can act as a hydrogen bond donor, potentially anchoring the molecule to its biological target.
-
Halogenation: Adding electron-withdrawing halogen atoms, such as chlorine, to the N1-phenyl ring can significantly enhance biological effects. For instance, the conversion of a 1-(2-hydroxyphenyl) derivative to its 1-(3,5-dichloro-2-hydroxyphenyl) analog was shown to dramatically boost anticancer activity against the A549 lung adenocarcinoma cell line.[4] This suggests that halogenation may improve membrane permeability or enhance electronic interactions with the target.
-
Other Substituents: The introduction of methyl or acetamido groups on the phenyl ring has also been explored, leading to compounds with notable antimicrobial and anticancer profiles.[4][5] The analgesic and antihypoxic effects of these compounds are reported to be stronger when an aromatic or heterocyclic radical is present at the N1-position compared to an aliphatic substituent.[1]
B. The C3-Carboxylic Acid: A Gateway to Potent Derivatives
While the parent carboxylic acids can be active, their conversion into various derivatives is a proven strategy to unlock superior potency, particularly in the antimicrobial domain. The hydrazide-hydrazone linkage (-CONH-N=CH-) is a particularly important pharmacophore.[6][7]
-
Hydrazone Formation: Condensation of the C3-carbohydrazide with various aromatic and heterocyclic aldehydes yields hydrazones that often exhibit potent and selective antimicrobial activity.[3] The specific aldehyde used is a key determinant of the activity spectrum.
-
Thienyl and Furanyl Fragments: Hydrazones incorporating 5-nitrothien-2-yl or 5-nitrofuran-2-yl moieties have demonstrated exceptionally high antibacterial activity, in some cases surpassing control antibiotics like cefuroxime against strains such as Staphylococcus aureus.[5][8] These nitro-heterocycles are classic bioisosteres known to participate in bioreductive activation pathways within microbial cells.
-
Benzylidene Moiety: Simple benzylidene hydrazones have also shown very strong inhibition of S. aureus.[8]
-
-
Azole and Benzimidazole Formation: The C3-carbohydrazide or the carboxylic acid itself can be used as a precursor to synthesize more complex heterocyclic systems like azoles, triazines, and benzimidazoles.[2][3] A 5-fluorobenzimidazole derivative bearing a 3,5-dichloro-2-hydroxyphenyl substituent was identified as a highly potent agent against methicillin-resistant S. aureus (MRSA) and also showed the highest anticancer activity in an A549 cell model.[1]
Caption: Key Structure-Activity Relationship (SAR) Insights.
Profile of Biological Activities
Antimicrobial and Antibiofilm Activity
A significant body of research highlights the promise of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives as antimicrobial agents, particularly against Gram-positive bacteria.[2] The activity is highly structure-dependent, with hydrazone derivatives often displaying the most potent effects.
Notably, certain compounds show excellent activity against multidrug-resistant pathogens, including MRSA and vancomycin-intermediate S. aureus (VISA).[1][4] For example, a hydrazone with a 5-nitrothiophene substituent demonstrated promising activity against MRSA and even linezolid-resistant S. aureus strains.[4] Beyond inhibiting planktonic growth, select derivatives, such as a 5-nitrothienylhydrazone, have also shown a remarkable ability to disrupt established biofilms of both S. aureus and E. coli, a critical feature for treating persistent infections.[5][8]
| Compound Derivative (at C3) | N1-Aryl Substituent | Target Organism | MIC (μg/mL) | Reference |
| Benzylidene hydrazone | 1-(2-hydroxy-5-methylphenyl) | S. aureus | 3.9 | [8] |
| 5-Nitrothien-2-yl hydrazone | 1-(2-hydroxy-5-methylphenyl) | S. aureus | <7.8 | [5][8] |
| Thien-2-yl hydrazone | 1-(2-hydroxyphenyl) | MRSA TCH 1516 | 16 | [1] |
| 5-Fluorobenzimidazole | 1-(3,5-dichloro-2-hydroxyphenyl) | MRSA TCH 1516 | 8 | [1] |
| 5-Nitrothiophene hydrazone | 1-(4-aminophenyl) | S. aureus TCH 1516 | 2 | [4] |
Table 1: Representative Antimicrobial Activities of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives.
Anticancer Activity
Derivatives of this scaffold have demonstrated promising cytotoxic activity against various cancer cell lines. The SAR for anticancer effects often parallels that for antimicrobial activity, suggesting potential overlaps in mechanisms or physicochemical properties required for activity. As mentioned, chlorination of the N1-aryl ring significantly enhances cytotoxicity against A549 lung cancer cells.[4] Further derivatization at the C3 position into complex heterocycles, such as 5-fluorobenzimidazole, has also yielded compounds with high anticancer potency.[1]
Analgesic, Antihypoxic, and Anti-inflammatory Activities
While less explored than their antimicrobial properties, these compounds have also been reported to possess CNS activities. Early studies identified that 1-substituted 5-oxopyrrolidine-3-carboxylic acids possess both analgesic and antihypoxic effects. The key SAR finding is that compounds with an aromatic or heterocyclic group at the N1-position exhibit slightly greater analgesic activity than those with aliphatic substituents, highlighting the importance of the aryl moiety for this effect.[1] Additionally, certain complex derivatives have been synthesized and screened for anti-inflammatory activity against matrix metalloproteinases (MMPs), with several compounds showing promising results.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, detailed methodologies for key synthetic and analytical procedures are provided below.
Protocol 1: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid (Core Scaffold)
This protocol outlines the foundational reaction to create the core scaffold.
-
Reactant Preparation: In a round-bottom flask, dissolve 1 mole equivalent of 2-aminophenol in water or a suitable solvent.
-
Addition: Add 1 mole equivalent of itaconic acid to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Characterization: Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The formation of the ring is confirmed by characteristic signals for the COCH₂, CH, and NCH₂ protons in the ¹H NMR spectrum.[5]
Protocol 2: Synthesis of a C3-Hydrazone Derivative
This multi-step protocol details the conversion of the carboxylic acid to a potent hydrazone.
-
Esterification: Convert the carboxylic acid from Protocol 1 to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid for 2-3 hours.[2] Neutralize, extract, and purify the resulting ester.
-
Hydrazinolysis: Reflux the methyl ester (1 mole eq.) with hydrazine monohydrate (2-3 mole eq.) in a solvent like propan-2-ol for 2.5-4 hours.[2] Cool the mixture, filter the resulting precipitate, and wash to obtain the pure 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide.
-
Hydrazone Formation: Dissolve the hydrazide (1 mole eq.) in propan-2-ol. Add the desired aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde, 1 mole eq.) to the solution.
-
Reaction: Heat the mixture to reflux for 1-2 hours.[2]
-
Purification: Cool the reaction mixture. The hydrazone product will typically precipitate. Filter the solid, wash with a cold solvent, and dry to obtain the final product.
-
Characterization: Confirm the structure via spectroscopic analysis. The presence of the hydrazone is confirmed by a new singlet for the CH=N proton in the ¹H NMR spectrum.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Include positive (microbe only) and negative (media only) controls.
-
Validation: Run a known antibiotic (e.g., Ciprofloxacin, Vancomycin) in parallel as a quality control standard.
Conclusion and Future Directions
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a chemically tractable and biologically significant platform for drug discovery. The structure-activity relationships elucidated in this guide demonstrate clear pathways for optimizing compounds toward specific therapeutic goals. The N1-aryl ring dictates the general biological profile, with halogenated hydroxyphenyl groups favoring antimicrobial and anticancer activity, while the C3-position serves as a critical handle for derivatization to achieve high potency, especially through the formation of hydrazones and other heterocycles.
Future research should focus on expanding the diversity of substituents at both positions to further probe the chemical space. Mechanistic studies are crucial to understand how these compounds exert their effects at a molecular level, which will enable more sophisticated, target-based drug design. Given the potent activity against multidrug-resistant pathogens, this scaffold represents a particularly promising starting point for the development of novel anti-infective agents to combat the growing threat of antimicrobial resistance.
References
A consolidated list of all sources cited within this technical guide.
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). Molecules. MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023, April 27). International Journal of Molecular Sciences. MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023, April 27). International Journal of Molecular Sciences. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014, November 17). Cheminė Technologija. Kaunas University of Technology. Retrieved January 21, 2026, from [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020, April 24). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). Molecules. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). Molecules. PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023, April 27). International Journal of Molecular Sciences. PubMed. Retrieved January 21, 2026, from [Link]
-
Antimicrobial Activity of Some Steroidal Hydrazones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2025, October 16). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2025, October 16). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021, August 30). Pharmaceuticals. Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). Pharmaceuticals. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025, August 6). Pharmaceutical Chemistry Journal. ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Detailed Application Note for Researchers
Abstract
This comprehensive application note provides a detailed, robust, and validated protocol for the synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This compound belongs to the class of pyroglutamic acid analogs, which are significant scaffolds in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a step-by-step guide from starting materials to the purified final product. The causality behind experimental choices is explained to ensure reproducibility and scalability. This document aims to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Introduction and Scientific Background
The 5-oxopyrrolidine-3-carboxylic acid core, also known as the pyroglutamic acid scaffold, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2][3] The introduction of a substituted phenyl ring at the N-1 position of the pyrrolidinone ring, as in 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]
The synthesis of N-aryl pyroglutamic acids is most commonly achieved through the condensation of an appropriate aniline with itaconic acid.[4][7] This reaction proceeds via a Michael addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring. This one-pot synthesis is an efficient method for constructing the desired scaffold.
Reaction Scheme and Mechanism
The synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is achieved by the reaction of 4-isopropylaniline with itaconic acid in a refluxing aqueous medium.
Caption: Overall reaction scheme for the synthesis.
The reaction mechanism involves a nucleophilic attack of the amine group of 4-isopropylaniline on the β-carbon of the itaconic acid (a Michael addition). This is followed by an intramolecular amidation, where the nitrogen attacks the carboxylic acid group, leading to the formation of the five-membered lactam ring and the elimination of a water molecule.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Isopropylaniline | Reagent | Sigma-Aldrich | or equivalent |
| Itaconic Acid | Reagent | Sigma-Aldrich | or equivalent |
| Deionized Water | - | - | - |
| Sodium Hydroxide (NaOH) | ACS | Fisher Scientific | or equivalent |
| Hydrochloric Acid (HCl), conc. | ACS | Fisher Scientific | or equivalent |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers
-
pH paper or pH meter
-
Drying oven or vacuum desiccator
Synthesis Workflow
Caption: Step-by-step experimental workflow.
Detailed Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-isopropylaniline (e.g., 0.1 mol, 13.52 g) and itaconic acid (e.g., 0.11 mol, 14.31 g).
-
Solvent Addition: Add deionized water (e.g., 100 mL) to the flask.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Continue refluxing for 12 hours. The reaction mixture will become a thick slurry.
-
Cooling and Initial Filtration: After 12 hours, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with a small amount of cold deionized water to remove any unreacted itaconic acid.
-
Purification:
-
Transfer the crude product to a beaker.
-
Add a 5% aqueous solution of sodium hydroxide until the solid completely dissolves.
-
Filter the basic solution to remove any insoluble impurities.
-
Slowly add concentrated hydrochloric acid to the filtrate with stirring until the pH of the solution is between 1 and 2. A white precipitate of the purified product will form.
-
-
Final Filtration and Washing: Collect the purified product by vacuum filtration. Wash the product on the filter with cold deionized water to remove any residual acid and salts.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Characterization
The structure and purity of the synthesized 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the lactam and carboxylic acid, N-aryl bond).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
Discussion and Key Considerations
-
Stoichiometry: A slight excess of itaconic acid is used to ensure the complete consumption of the aniline.
-
Reaction Time: The 12-hour reflux time is crucial for driving the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Purification: The acid-base workup is a highly effective method for purifying the product, as it separates the acidic product from non-acidic impurities. It is important to add the hydrochloric acid slowly to control the precipitation and obtain a more easily filterable solid.
-
Drying: Thorough drying is essential to remove residual water and obtain an accurate yield calculation.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. By following these detailed steps and considering the key experimental parameters, researchers can consistently obtain a high-purity product. This scaffold serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules.
References
-
Al-Obaidi, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3801. [Link]
-
Navickas, V., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 1. [Link]
-
Šačkus, A., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemine Technologija, 65(1), 53-60. [Link]
-
Patel, D., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]
-
Starkevič, U., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5005. [Link]
-
Starkevič, U., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(20), 7087. [Link]
-
Reddy, B. V. S., et al. (2018). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. Bioorganic & Medicinal Chemistry Letters, 28(15), 2534-2538. [Link]
-
Li, Y., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2542. [Link]
-
Bentz, E. L., et al. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry, 3(15), 2821-2832. [Link]
-
Takahashi, O., et al. (2015). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. International Journal of Molecular Sciences, 16(5), 10858-10871. [Link]
- Liu, X., et al. (2009). Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
-
Singh, R. P., & Singh, V. K. (2015). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2014). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. Tetrahedron, 70(42), 7775-7784. [Link]
Sources
- 1. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Characterization of N-(4-isopropylphenyl)itaconic Acid and its Derivatives
Introduction
Itaconic acid (IA), a bio-based unsaturated dicarboxylic acid, is recognized by the US Department of Energy as a key platform chemical for the synthesis of a wide array of valuable molecules.[1][2][3] Its unique structure, featuring two carboxylic acid moieties and a reactive α,β-unsaturated system, makes it a versatile precursor for polymers, resins, and specialty chemicals.[1][4][5] The reaction of itaconic acid and its derivatives with amines opens avenues for the creation of novel functional molecules with potential applications in drug development, materials science, and agrochemicals.[3][6][7]
This document provides a detailed guide for the reaction of itaconic acid with 4-isopropylaniline, a key intermediate in the synthesis of various industrial and pharmaceutical compounds. We will explore the underlying reaction mechanisms, provide step-by-step protocols for the synthesis of the primary adduct and its subsequent cyclized derivative, and detail the necessary analytical techniques for their characterization.
Reaction Mechanism and Rationale
The reaction between itaconic acid and 4-isopropylaniline can proceed through two primary pathways: aza-Michael addition and amidation. The nucleophilic amino group of 4-isopropylaniline can attack the electrophilic double bond of itaconic acid in a conjugate addition, or it can react with one of the carboxylic acid groups to form an amide bond.
The likely course of the reaction involves an initial aza-Michael addition of the aniline to the conjugated system of itaconic acid. This is followed by an intramolecular amidation, leading to the formation of a cyclic imide, specifically N-(4-isopropylphenyl)-2-methylenesuccinimide, upon heating. The formation of a five-membered ring is thermodynamically favorable.[8]
Experimental Protocols
Part 1: Synthesis of 3-((4-isopropylphenyl)amino)-2-(methylene)succinic acid (Aza-Michael Adduct)
This protocol details the synthesis of the initial adduct resulting from the aza-Michael addition of 4-isopropylaniline to itaconic acid.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Itaconic Acid | C5H6O4 | 130.10 | 1.30 g (10 mmol) | ≥99% |
| 4-Isopropylaniline | C9H13N | 135.21 | 1.35 g (10 mmol) | ≥98% |
| Ethanol | C2H5OH | 46.07 | 50 mL | Anhydrous |
| Diethyl Ether | (C2H5)2O | 74.12 | As needed | Anhydrous |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.30 g (10 mmol) of itaconic acid in 50 mL of anhydrous ethanol.
-
Addition of Aniline: To the stirred solution, add 1.35 g (10 mmol) of 4-isopropylaniline dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCM).
-
Work-up: After completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or by precipitation with diethyl ether.
-
Drying: Dry the purified product under vacuum to obtain the final product.
Part 2: Synthesis of N-(4-isopropylphenyl)-2-methylenesuccinimide
This protocol describes the synthesis of the cyclic imide via intramolecular amidation of the aza-Michael adduct. This can also be achieved in a one-pot synthesis directly from the starting materials with thermal activation.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Itaconic Acid | C5H6O4 | 130.10 | 1.30 g (10 mmol) | ≥99% |
| 4-Isopropylaniline | C9H13N | 135.21 | 1.35 g (10 mmol) | ≥98% |
| Toluene | C7H8 | 92.14 | 50 mL | Anhydrous |
| Acetic Anhydride | (CH3CO)2O | 102.09 | 2.04 g (20 mmol) | ≥98% |
| Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | Saturated solution |
| Ethyl Acetate | C4H8O2 | 88.11 | As needed | Reagent grade |
| Magnesium Sulfate | MgSO4 | 120.37 | As needed | Anhydrous |
Equipment:
-
100 mL round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1.30 g (10 mmol) of itaconic acid, 1.35 g (10 mmol) of 4-isopropylaniline, and 50 mL of toluene.
-
Dehydration and Cyclization: Add 2.04 g (20 mmol) of acetic anhydride to the mixture. Heat the reaction mixture to reflux and continue heating for 4-6 hours, collecting the water formed in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Characterization of Products
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecules (e.g., C=O, N-H, C=C).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point Analysis: To assess the purity of the solid products.
Visualizing the Synthesis
Reaction Mechanism:
Caption: Proposed reaction pathway for the synthesis of N-(4-isopropylphenyl)-2-methylenesuccinimide.
Experimental Workflow:
Caption: General experimental workflow for the synthesis and characterization of itaconic acid derivatives.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Isopropylaniline is toxic and should be handled with care.
-
Acetic anhydride is corrosive and a lachrymator.
-
Toluene is flammable and toxic.
Conclusion
The reaction of itaconic acid with 4-isopropylaniline provides a straightforward route to novel N-substituted succinimide derivatives. These compounds can serve as valuable building blocks for the development of new materials and potential therapeutic agents. The protocols outlined in this document provide a solid foundation for researchers to synthesize and characterize these promising molecules. Further optimization of reaction conditions and exploration of the biological activities of the resulting products are encouraged.
References
-
Devi, N., Singh, S., Manickam, S., Cruz-Martins, N., Kumar, V., Verma, R., & Kumar, D. (2022). Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. Sustainability. [Link]
-
Geiser, E., Reindl, M., Blank, L. M., Feldbrügge, M., Wierckx, N., & Schipper, K. (2020). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid. Metabolic Engineering Communications. [Link]
-
ResearchGate. (2022). Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. [Link]
-
Wikipedia. (n.d.). Itaconic acid. [Link]
-
Gao, Y., et al. (2022). Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. Green Chemistry. [Link]
-
Sano, M., Tanaka, T., Ohara, H., & Aso, Y. (2020). Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. Applied Microbiology and Biotechnology. [Link]
-
Fernandez-Gutierrez, M., et al. (2021). Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity. Polymer Chemistry. [Link]
-
Aricov, L., et al. (2021). Recent Advances in Biotechnological Itaconic Acid Production, and Application for a Sustainable Approach. Polymers. [Link]
-
ACS Publications. (1951). Polymerization Reactions of Itaconic Acid and Some of Its Derivatives. The Journal of Organic Chemistry. [Link]
-
Kuenz, A., & Krull, S. (2018). Biotechnological production of itaconic acid-things you have to know. Applied Microbiology and Biotechnology. [Link]
-
UNH Scholars' Repository. (2009). Synthesis and properties of poly(itaconic acid). [Link]
-
The Organic Chemistry Tutor. (2021). Carboxylic Acid Derivative Reactions. YouTube. [Link]
-
Cordes, T., et al. (2015). Itaconic Acid: The Surprising Role of an Industrial Compound as a Mammalian Antimicrobial Metabolite. Annual Review of Microbiology. [Link]
-
Zhang, L., et al. (2015). Synthesis and Characterization of Sodium n-Octyl Sulfoitaconate Diester Anionic Surfactant. Journal of Surfactants and Detergents. [Link]
-
The Organic Chemistry Tutor. (2020). Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids. YouTube. [Link]
-
ResearchGate. (n.d.). Schematic overview of the reaction of itaconic anhydride with a primary amine... [Link]
- Google Patents. (1969). Synthesis of monoesters of itaconic acid.
-
Chemistry LibreTexts. (2021). Dicarboxylic Acids. [Link]
-
Khan Academy. (2025). EAS reactions of aniline. YouTube. [Link]
-
Khan Academy. (n.d.). Carboxylic acid reactions overview. [Link]
-
Leah4sci. (2025). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts. YouTube. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Wang, Y., et al. (2019). Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. Scientific Reports. [Link]
Sources
- 1. Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Itaconic acid - Wikipedia [en.wikipedia.org]
- 5. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 6. Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itaconic acid derivatives: structure, function, biosynthesis, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Preparation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carbohydrazide: A Detailed Guide for Drug Discovery Professionals
This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carbohydrazide , a novel heterocyclic compound with potential applications in drug discovery and development. The methodologies detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1] Its unique conformational properties can be strategically utilized in drug design to interact with various biological targets.[1] The incorporation of a carbohydrazide moiety introduces a versatile functional group known to be a precursor for a wide array of heterocyclic systems with demonstrated biological activities, including antibacterial and anticancer properties.[2][3][4] This guide provides a robust framework for the synthesis of the title compound, enabling further investigation into its therapeutic potential.
I. Synthetic Strategy: A Two-Step Approach
The synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carbohydrazide is efficiently achieved through a two-step reaction sequence. This strategy begins with the formation of the core pyrrolidinone ring system, followed by the functionalization of the carboxylic acid to the desired carbohydrazide.
Figure 1: Overall synthetic workflow for the preparation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carbohydrazide.
II. Experimental Protocols
Part A: Synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Intermediate 1)
This initial step involves a condensation reaction between 4-isopropylaniline and itaconic acid to form the pyrrolidinone ring. This reaction is typically performed neat at elevated temperatures.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Isopropylaniline | 135.21 | 13.52 g | 0.1 |
| Itaconic Acid | 130.10 | 14.31 g | 0.11 |
| Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Protocol:
-
In a 100 mL round-bottom flask, combine 4-isopropylaniline (13.52 g, 0.1 mol) and itaconic acid (14.31 g, 0.11 mol).
-
Heat the mixture in an oil bath at 130-140 °C for 1-2 hours. The mixture will melt and then solidify.[5]
-
Allow the reaction mixture to cool to room temperature.
-
Add 100 mL of water to the flask and break up the solid product with a spatula.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a white solid.
Rationale: The reaction proceeds through a Michael addition of the aniline to the α,β-unsaturated carbonyl of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring. Using a slight excess of itaconic acid ensures the complete consumption of the aniline.
Part B: Synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carbohydrazide (Final Product)
This two-step, one-pot procedure first converts the carboxylic acid to its methyl ester, which is then subjected to hydrazinolysis.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 261.30 | 26.13 g | 0.1 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 0.5 mL | - |
| Hydrazine Hydrate (80%) | 50.06 | 12.5 mL | ~0.2 |
Protocol:
-
Suspend 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid (26.13 g, 0.1 mol) in methanol (100 mL) in a 250 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.
-
Reflux the mixture for 4-6 hours. The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the esterification, cool the reaction mixture to room temperature.
-
Add hydrazine hydrate (12.5 mL, ~0.2 mol) dropwise to the reaction mixture.
-
Reflux the mixture for an additional 6-8 hours. A precipitate may form during this time.[6]
-
Cool the reaction mixture in an ice bath to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold methanol and then diethyl ether.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carbohydrazide.
Rationale: The carboxylic acid is first converted to its methyl ester under acidic conditions to increase its reactivity towards nucleophilic attack by hydrazine. The subsequent hydrazinolysis is a standard method for the preparation of carbohydrazides from esters.[6]
Figure 2: General purification workflow for the synthesized compounds.
III. Characterization
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Intermediate 1: Expect characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), and the lactam C=O stretch (~1670-1700 cm⁻¹).
-
Final Product: Look for the disappearance of the broad O-H stretch and the appearance of N-H stretching vibrations from the hydrazide group (~3200-3400 cm⁻¹). The C=O stretch of the hydrazide will be present (~1630-1680 cm⁻¹), along with the lactam C=O stretch.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the final product should show signals corresponding to the isopropyl group (a doublet and a septet), the aromatic protons, and the protons of the pyrrolidinone ring. The NH and NH₂ protons of the hydrazide will appear as broad singlets.
-
¹³C NMR: The spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbonyl carbons of the lactam and the hydrazide.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product. The molecular ion peak [M+H]⁺ should be observed at the expected m/z value.
IV. Potential Applications in Drug Discovery
Derivatives of 5-oxopyrrolidine-3-carbohydrazide have been reported to exhibit a range of biological activities.[2][7]
-
Antibacterial Agents: The carbohydrazide moiety can be further derivatized to form hydrazones, which have shown promising activity against various bacterial strains.[2][8] The title compound can serve as a key intermediate for the synthesis of a library of such derivatives for antibacterial screening.
-
Anticancer Agents: The 5-oxopyrrolidine scaffold has been incorporated into molecules with demonstrated anticancer activity.[1][3] Further modification of the carbohydrazide functional group could lead to the discovery of novel anticancer agents.
-
Enzyme Inhibitors: The structural features of this compound make it a candidate for screening against various enzyme targets, such as kinases, which are implicated in numerous diseases.[1]
V. Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carbohydrazide. The described methods are robust and can be readily implemented in a standard organic chemistry laboratory. The versatility of the carbohydrazide functional group makes the title compound a valuable building block for the generation of diverse chemical libraries for screening in various drug discovery programs.
VI. References
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. 2014.
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022.
-
Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences. 2023.
-
CARBOHYDRAZIDE. Ataman Kimya.
-
Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. ResearchGate.
-
Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3- carbohydrazide derivatives. Chemija. 2023.
-
Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. LMA leidykla. 2023.
-
Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Semantic Scholar.
-
A new method for purification of carbonic anhydrase isozymes by affinity chromatography. Semantic Scholar.
-
ChemInform Abstract: Synthesis and Hydrazinolysis of β‐(1,3,4‐Oxadiazol‐2‐yl)pyridines. Semantic Scholar.
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate.
-
N′-[(E)-5-Oxopyrrolidin-2-ylidene]pyridine-2-carbohydrazide. National Institutes of Health.
-
Purification of carbonic anhydrase from bovine erythrocytes and its application in the enzymic capture of carbon dioxide. PubMed. 2012.
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. 2022.
-
Synthesis of (1) 1-(4-Tolyl)-5-oxo-3-pyrrolidinecarboxylic acid. PrepChem.com.
-
Carbohydrazide 98 497-18-7. Sigma-Aldrich.
-
Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling. National Center for Biotechnology Information.
-
Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags. PubMed.
-
1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.
Sources
- 1. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lmaleidykla.lt [lmaleidykla.lt]
- 3. researchgate.net [researchgate.net]
- 4. Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling [epublications.vu.lt]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays Using 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrrolidinone derivatives, particularly those based on the 5-oxopyrrolidine-3-carboxylic acid core, have emerged as a promising class of compounds with demonstrated antimicrobial potential.[1][2] This application note provides a comprehensive guide for the evaluation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid in a variety of antimicrobial assays. While extensive data exists for derivatives of this core structure, this document outlines the essential protocols to rigorously assess the specific antimicrobial profile of the isopropylphenyl variant.[3][4][5] The methodologies detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific validity and reproducibility. This guide is intended to empower researchers to generate robust and reliable data on the bacteriostatic, bactericidal, and anti-biofilm properties of this novel compound, as well as to assess its preliminary safety profile through in vitro cytotoxicity studies.
Introduction: The Promise of the Pyrrolidinone Scaffold
The pyrrolidinone ring is a key structural motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, antiviral, and anticancer properties.[6][7] The 5-oxopyrrolidine-3-carboxylic acid framework, in particular, has been the subject of significant synthetic and biological investigation. Studies on various 1-aryl substituted derivatives have revealed that the nature of the substituent on the phenyl ring plays a crucial role in modulating the antimicrobial potency and spectrum of activity. For instance, derivatives bearing hydroxyl, methyl, and nitro groups have shown significant efficacy against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains.[3][4][5]
The introduction of a 4-isopropylphenyl group at the N-1 position of the pyrrolidinone ring in 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid presents an intriguing candidate for antimicrobial screening. The lipophilic nature of the isopropyl group may enhance membrane permeability, a critical factor for intracellular drug accumulation and efficacy. This document provides the foundational protocols to systematically investigate this hypothesis.
Physicochemical Properties and Compound Handling
A thorough understanding of the test compound's properties is paramount for accurate and reproducible assay results.
Table 1: Physicochemical Properties of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid (Predicted)
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₇NO₃ | - |
| Molecular Weight | 247.29 g/mol | - |
| Appearance | Off-white to pale yellow solid (predicted) | Analogy to similar compounds |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water (predicted) | Analogy to similar compounds[7] |
| Melting Point | 180-185 °C (predicted for a similar derivative) | Analogy to similar compounds |
Stock Solution Preparation
Causality: The choice of solvent is critical to ensure complete dissolution of the compound without compromising its stability or interfering with the biological assay. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its high solubilizing capacity for a wide range of organic molecules.
Protocol:
-
Accurately weigh a precise amount of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mg/mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Safety and Handling
Trustworthiness: Adherence to safety protocols is non-negotiable. The following recommendations are based on safety data for structurally related compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste according to institutional and local regulations.
Core Antimicrobial Assays: A Step-by-Step Guide
This section details the essential protocols for a comprehensive preliminary assessment of antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Expertise & Experience: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is fundamental for establishing the potency of a new compound.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of Test Plates:
-
In a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 200 µL of the test compound at the desired starting concentration (prepared in CAMHB from the DMSO stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Agar Disk Diffusion Assay
Expertise & Experience: The agar disk diffusion (Kirby-Bauer) test is a qualitative method used to assess the susceptibility of bacteria to an antimicrobial agent. It provides a rapid visual indication of activity.
Protocol:
-
Plate Preparation:
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the standardized bacterial suspension (0.5 McFarland).
-
-
Disk Application:
-
Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Time-Kill Kinetic Assay
Expertise & Experience: This assay provides insight into the bactericidal or bacteriostatic nature of the compound by measuring the rate of bacterial killing over time.
Workflow Diagram:
Caption: Workflow for the time-kill kinetic assay.
Protocol:
-
Assay Setup:
-
In sterile flasks, prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay.
-
Add 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid to the flasks at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
-
Advanced Assays: Exploring Biofilm Disruption and Cytotoxicity
Biofilm Disruption Assay
Expertise & Experience: Many chronic infections are associated with bacterial biofilms, which are notoriously resistant to conventional antibiotics. This assay evaluates the ability of the test compound to eradicate pre-formed biofilms.
Protocol:
-
Biofilm Formation:
-
Grow a bacterial biofilm in a 96-well plate by inoculating with a standardized bacterial suspension and incubating for 24-48 hours.
-
-
Compound Treatment:
-
Carefully remove the planktonic bacteria and wash the wells with sterile phosphate-buffered saline (PBS).
-
Add fresh medium containing serial dilutions of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid to the wells.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm:
-
Wash the wells again with PBS to remove non-adherent cells.
-
Stain the remaining biofilm with crystal violet.
-
Solubilize the stain with an appropriate solvent (e.g., 30% acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. A reduction in absorbance indicates biofilm disruption.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Trustworthiness: It is crucial to assess the potential toxicity of a new antimicrobial candidate to mammalian cells to gauge its therapeutic potential. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Exposure:
-
Treat the cells with various concentrations of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. A decrease in absorbance in treated cells compared to untreated controls indicates cytotoxicity.
-
Data Presentation and Interpretation
Data Presentation: All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Example Data Summary for Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) at X µ g/disk | Time-Kill Assay (at 4x MIC) | Biofilm Reduction (%) at Y µg/mL |
| Staphylococcus aureus ATCC 29213 | ||||
| Escherichia coli ATCC 25922 | ||||
| Methicillin-resistant S. aureus (MRSA) | ||||
| Pseudomonas aeruginosa PAO1 |
Table 3: Example Data Summary for Cytotoxicity
| Cell Line | IC₅₀ (µg/mL) |
| HEK293 | |
| HepG2 |
Potential Mechanism of Action: A Hypothesis
Based on the structure of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid and literature on related compounds, a plausible mechanism of action could involve the disruption of the bacterial cell membrane. The lipophilic isopropylphenyl moiety may facilitate insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death. Further studies, such as membrane potential assays and electron microscopy, would be required to validate this hypothesis.
Logical Relationship Diagram:
Caption: Hypothesized mechanism of action for the test compound.
Conclusion
This application note provides a robust framework for the comprehensive in vitro evaluation of the antimicrobial properties of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. By following these detailed protocols, researchers can generate high-quality, reproducible data to determine the compound's spectrum of activity, potency, and preliminary safety profile. The insights gained from these assays will be instrumental in guiding further preclinical development of this promising class of molecules in the fight against infectious diseases.
References
-
Zhu, F.-D., Fu, X., Ye, H.-C., Ding, H.-X., Gu, L.-S., Zhang, J., Guo, Y.-X., & Feng, G. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 13, 961383. [Link]
-
Grybaitė, B., Petrikaitė, V., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5025. [Link]
-
Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6638. [Link]
-
Grybaitė, B., Petrikaitė, V., & Mickevičius, V. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]
-
Grybaitė, B., Vaickelionienė, S., Mickevičius, V., & Petrikaitė, V. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 60(7-8). [Link]
-
Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]
-
Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]
-
Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija. [Link]
-
Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst. [Link]
-
Sridevi, C., et al. (2021). Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials. In Comprehensive Composite Materials II (pp. 538-557). Elsevier. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic Acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have emerged as a promising class of molecules with potential applications in oncology.[2][3][4] While direct experimental data on 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid in cancer cell lines is not extensively documented in publicly available literature, this document serves as a comprehensive guide for its investigation. Drawing on established research into analogous compounds, we provide a structured framework for its synthesis, characterization, and evaluation as a potential anticancer agent. This guide offers detailed protocols and the scientific rationale behind them, empowering researchers to explore the therapeutic potential of this novel compound.
Introduction: The Rationale for Investigating 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
The 5-oxopyrrolidine ring system is a core component of various natural products and synthetic molecules exhibiting a wide range of biological activities.[2][3] In the context of cancer, structural modifications to this scaffold have yielded derivatives with potent cytotoxic and antimetastatic properties.[5] The N-phenyl substituent at the 1-position and the carboxylic acid at the 3-position are key pharmacophoric features that can be readily modified to modulate biological activity.[1]
The rationale for investigating the specific derivative, 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, is based on the principle of bioisosteric replacement and structure-activity relationship (SAR) studies of similar compounds. The isopropyl group, a bulky and lipophilic moiety, can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target proteins. The exploration of such analogs is a critical step in the lead optimization process for developing novel cancer therapeutics.
Proposed Synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
The synthesis of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives is typically achieved through the reaction of a substituted aniline with itaconic acid.[6][7] The following protocol outlines a proposed synthetic route for the title compound.
Materials:
-
4-Isopropylaniline
-
Itaconic acid
-
Water (distilled or deionized)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware and heating apparatus
Protocol:
-
In a round-bottom flask, combine 4-isopropylaniline and itaconic acid in a 1:1.5 molar ratio with water.
-
Heat the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution.
-
Filter the solid product and wash with cold water and diethyl ether to remove unreacted starting materials.
-
For purification, dissolve the crude product in an aqueous solution of 5% sodium hydroxide.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 1. This will precipitate the purified carboxylic acid.
-
Filter the purified product, wash with cold water, and dry under vacuum.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.[7]
Initial In Vitro Evaluation: Assessing Anticancer Activity
The initial assessment of a novel compound's anticancer potential involves determining its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][9]
Recommended Cell Lines:
Based on studies of similar 5-oxopyrrolidine derivatives, a diverse panel of cancer cell lines is recommended for initial screening:
| Cancer Type | Cell Line | Rationale |
| Lung Adenocarcinoma | A549 | High sensitivity to various 5-oxopyrrolidine derivatives has been reported.[2][3][4][7][8] |
| Triple-Negative Breast Cancer | MDA-MB-231 | An aggressive breast cancer subtype often used to evaluate novel therapeutics.[5][9] |
| Prostate Cancer | PPC-1 | Demonstrated sensitivity to pyrrolidinone-hydrazone derivatives.[5] |
| Melanoma | A375 / IGR39 | Melanoma cell lines have shown susceptibility to this class of compounds.[5][9] |
| Colon Cancer | HCT-116 / DLD-1 | Pyrrolidine derivatives have shown antiproliferative effects in colon cancer cells.[10] |
| Hepatocellular Carcinoma | HepG2 | A common cell line for evaluating drug-induced hepatotoxicity and anticancer effects.[11][12] |
MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium. Replace the medium in the wells with the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Investigating the Mechanism of Action
Should 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrate significant cytotoxicity, further investigation into its mechanism of action is warranted. Based on the known activities of similar compounds, the following assays are recommended.
Apoptosis Induction
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population upon treatment would indicate apoptosis induction.[11][12]
-
Western Blot Analysis of Apoptotic Markers: Assess the expression levels of key proteins involved in the apoptotic cascade, such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and PARP are hallmarks of apoptosis.[11]
Cell Cycle Analysis
Disruption of the normal cell cycle is another common mechanism of anticancer drugs.
-
Propidium Iodide (PI) Staining and Flow Cytometry: Treatment of cells with the compound followed by PI staining of their DNA allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase would suggest a cell cycle arrest.
Anti-Metastatic Potential
The ability of cancer cells to migrate and invade surrounding tissues is a key factor in metastasis.
-
Wound Healing (Scratch) Assay: This straightforward assay assesses the ability of a compound to inhibit cell migration. A confluent monolayer of cells is "scratched" to create a cell-free area. The rate of closure of this "wound" is monitored over time in the presence and absence of the compound.[5]
Visualizing the Experimental Workflow and Potential Signaling Pathways
To provide a clear overview of the proposed research plan and the potential molecular targets, the following diagrams have been generated using Graphviz.
Figure 1: Proposed Experimental Workflow for the Evaluation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Figure 2: Generalized Signaling Pathways Potentially Targeted by 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives.
Conclusion and Future Directions
The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a versatile platform for the development of novel anticancer agents. While the specific compound, 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, remains to be fully characterized, the protocols and rationale outlined in this document provide a solid foundation for its investigation. The proposed workflow, from synthesis to mechanistic studies, is designed to be both comprehensive and adaptable.
Future research should focus on expanding the panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles. Should the compound show promising in vitro activity, further studies in 3D cell cultures (spheroids) and in vivo animal models would be the next logical steps to evaluate its therapeutic potential.[9] Additionally, SAR studies involving modifications of the isopropylphenyl moiety could lead to the discovery of even more potent and selective anticancer compounds.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
-
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]
-
Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives. (2022-05-18). National Center for Biotechnology Information. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023-11-27). PubMed. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). PubMed. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023-04-27). MDPI. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. [Link]
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]
-
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025-05-12). PubMed. [Link]
-
Antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. Journal of Health Sciences. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023-09-05). Frontiers. [Link]
Sources
- 1. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Comprehensive Characterization of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a member of the pyrrolidinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The precise and comprehensive characterization of this compound is paramount for ensuring its identity, purity, and stability, which are critical parameters in research, development, and quality control workflows. This application note provides a detailed guide to the multi-technique analytical approach for the definitive characterization of this molecule, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
The methodologies outlined herein are designed to provide a self-validating system for the structural elucidation and purity assessment of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. By integrating data from spectroscopic and chromatographic techniques, a complete and trustworthy profile of the molecule can be established.
Analytical Workflow Overview
A logical and efficient workflow is essential for the comprehensive characterization of a novel chemical entity. The proposed workflow ensures that each analytical step builds upon the previous one, leading to a conclusive identification and purity assessment.
Caption: Integrated workflow for the characterization of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Rationale for NMR
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by providing a count of the number of unique carbon atoms and an indication of their functional group type. For the target molecule, specific chemical shifts and coupling patterns are expected for the pyrrolidinone ring, the isopropyl group, and the para-substituted aromatic ring. These distinctive signals provide a unique fingerprint for the molecule. In similar structures, the formation of the 5-oxopyrrolidine-3-carboxylic acid fragment is confirmed by characteristic signals for the COCH₂, CH, and NCH₂ groups.[1]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of the acidic proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example using a 400 MHz Spectrometer):
-
Spectrometer: 400 MHz NMR Spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Expected Data and Interpretation
The following table summarizes the expected chemical shifts for 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, extrapolated from data on analogous compounds.[1][2][3]
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Isopropyl -CH₃ | ~1.20 (d, 6H) | ~24.0 | Doublet due to coupling with the isopropyl CH. |
| Pyrrolidinone -CH₂CO | ~2.70-2.90 (m, 2H) | ~34.0-36.0 | Complex multiplet (ABX system). |
| Isopropyl -CH | ~2.90 (sept, 1H) | ~33.0 | Septet due to coupling with the two -CH₃ groups. |
| Pyrrolidinone -CH | ~3.40-3.60 (m, 1H) | ~35.0-37.0 | Multiplet, chiral center. |
| Pyrrolidinone N-CH₂ | ~3.80-4.00 (m, 2H) | ~50.0-52.0 | Diastereotopic protons, complex multiplet. |
| Aromatic C-H (ortho to N) | ~7.60 (d, 2H) | ~120.0 | Doublet, part of an AA'BB' system. |
| Aromatic C-H (ortho to iPr) | ~7.25 (d, 2H) | ~127.0 | Doublet, part of an AA'BB' system. |
| Aromatic C (ipso-N) | - | ~138.0 | Quaternary carbon. |
| Aromatic C (ipso-iPr) | - | ~147.0 | Quaternary carbon. |
| Carboxylic Acid -COOH | ~12.5 (br s, 1H) | ~174.0 | Broad singlet, exchangeable with D₂O. |
| Lactam -C=O | - | ~172.0 | Carbonyl of the pyrrolidinone ring. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Rationale for MS
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, minimizing fragmentation and clearly showing the molecular ion. By operating in both positive and negative ion modes, we can observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental composition.
Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Setup (Example using a Q-TOF Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole-Time of Flight (Q-TOF).
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Expected Data and Interpretation
-
Molecular Formula: C₁₄H₁₇NO₃
-
Exact Mass: 247.1208
-
Molecular Weight: 247.29 g/mol
| Ion Mode | Observed Ion | Expected m/z |
| ESI Positive | [M+H]⁺ | 248.1281 |
| ESI Positive | [M+Na]⁺ | 270.1100 |
| ESI Negative | [M-H]⁻ | 246.1134 |
The observation of these ions, particularly the exact mass from HRMS, provides strong evidence for the compound's elemental composition.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Rationale for IR
For 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the key functional groups are the carboxylic acid (-COOH) and the lactam (a cyclic amide). These groups have very strong and characteristic C=O stretching vibrations. The broad O-H stretch of the carboxylic acid is also a key diagnostic feature.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans for a good quality spectrum.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Appearance |
| ~3300-2500 | O-H stretch (Carboxylic Acid) | Very broad |
| ~2960-2870 | C-H stretch (Aliphatic) | Medium-Strong |
| ~1740-1690 | C=O stretch (Carboxylic Acid) | Strong, sharp |
| ~1680-1650 | C=O stretch (Lactam Amide I) | Strong, sharp |
| ~1600, ~1510 | C=C stretch (Aromatic) | Medium |
The presence of two distinct carbonyl peaks and the broad O-H absorption are definitive indicators of the target structure.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the synthesized compound. A UV detector is suitable as the aromatic ring provides a strong chromophore.
Rationale for HPLC
A reversed-phase HPLC method can effectively separate the target compound from potential impurities, starting materials, or side products. By developing a stability-indicating method, it can also be used to monitor the degradation of the compound over time. Purity is typically assessed by calculating the area percentage of the main peak.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute to a final concentration of ~0.1 mg/mL for injection.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
System Validation
For a protocol to be trustworthy, it must be validated. The HPLC method should be checked for specificity, linearity, accuracy, and precision according to ICH guidelines if it is to be used in a regulated environment.
Ancillary Characterization Methods
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula.
-
Expected for C₁₄H₁₇NO₃: C, 67.99%; H, 6.93%; N, 5.66%.
-
Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values.[4]
Melting Point
The melting point is a simple and effective indicator of purity. A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
-
Protocol: Use a calibrated melting point apparatus. Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid.
Conclusion
The combination of NMR spectroscopy, mass spectrometry, IR spectroscopy, and HPLC provides a robust and orthogonal set of analytical techniques for the comprehensive characterization of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This multi-faceted approach ensures the unambiguous confirmation of the molecule's structure and a reliable assessment of its purity. The protocols and expected data presented in this application note serve as a detailed guide for scientists to establish a self-validating and trustworthy analytical workflow for this compound and other structurally related molecules.
References
-
Butkevičiūtė, E., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]
-
Tumosienė, I., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Kupcinskas, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
-
ChemSrc. (2025). 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]
-
Butkevičiūtė, E., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Center for Biotechnology Information (PMC). Available at: [Link]
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold | MDPI [mdpi.com]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 5-Oxopyrrolidine Derivatives using ¹H and ¹³C NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-oxopyrrolidine (or pyroglutamic acid) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities. Accurate and unambiguous structural characterization is paramount for drug discovery, development, and quality control.[1][2] This guide provides a detailed technical overview and robust protocols for the analysis of 5-oxopyrrolidine derivatives using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, offering field-proven insights to ensure accurate and reproducible results.
Introduction: The Significance of the 5-Oxopyrrolidine Core
The 5-oxopyrrolidine ring is a five-membered lactam that is a cornerstone in a variety of pharmacologically active agents, including anticonvulsants, nootropics, and anticancer drugs. Its conformational rigidity and capacity for diverse substitutions make it an attractive scaffold for molecular design. NMR spectroscopy is an indispensable tool for confirming the identity, purity, and three-dimensional structure of these molecules, providing atomic-level information on connectivity and stereochemistry.[3][4] This note serves as a practical guide to interpreting the characteristic spectral features of this compound class.
Foundational ¹H NMR Spectral Analysis
The proton NMR spectrum provides the initial fingerprint of a 5-oxopyrrolidine derivative. The core structure presents a set of diastereotopic protons whose chemical shifts and coupling patterns are highly informative.
Characteristic Chemical Shift Regions
The protons on the pyrrolidine ring typically resonate in predictable regions, though these are highly sensitive to the electronic effects of substituents.
-
H3 and H4 Protons (CH₂-CH₂): The methylene protons at the C3 and C4 positions generally appear as complex multiplets in the range of δ 1.8–2.8 ppm .[5][6] Their diastereotopic nature often leads to distinct signals for the axial and equatorial protons, further complicated by geminal and vicinal coupling.
-
H2 Proton (CH): The methine proton at the C2 position, being adjacent to the chiral center and the lactam nitrogen, typically resonates between δ 4.0–4.5 ppm .[6] Its chemical shift is significantly influenced by the substituent at C2 (e.g., a carboxamide group).
-
Lactam N-H Proton: When unsubstituted on the nitrogen, the lactam proton (N-H) signal is a broad singlet typically found downfield, often between δ 7.5–8.5 ppm in a solvent like DMSO-d₆. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Using a polar, aprotic solvent like DMSO-d₆ is crucial for observing this proton, as it reduces the rate of exchange with water compared to protic solvents like methanol-d₄.
The Power of J-Coupling: Elucidating Stereochemistry
Spin-spin coupling constants (J-values) are critical for determining the relative stereochemistry of substituents on the conformationally constrained five-membered ring.[7]
-
Vicinal Coupling (³J): The three-bond coupling between protons on adjacent carbons (e.g., ³J H2-H3) is dictated by the dihedral angle, as described by the Karplus relationship.[8]
-
A cis relationship between substituents often results in a smaller ³J value (typically 2–5 Hz ).
-
A trans relationship generally leads to a larger ³J value (typically 7–12 Hz ).
-
-
Geminal Coupling (²J): The two-bond coupling between diastereotopic protons on the same carbon (e.g., ²J H3a-H3b) is typically in the range of -10 to -15 Hz .[9]
The precise analysis of these coupling constants, often requiring spectral simulation or 2D techniques, is fundamental to assigning the configuration of the molecule.[7]
Foundational ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single sharp line.
Characteristic Chemical Shift Regions
The chemical shifts of the carbon atoms in the 5-oxopyrrolidine core are highly characteristic.
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Rationale |
| C5 (C=O) | 172–180 | The lactam carbonyl carbon is the most deshielded carbon in the core structure, appearing significantly downfield.[6][10] |
| C2 (CH) | 55–60 | This methine carbon, attached to nitrogen, is found in the typical range for α-carbons in amino acid derivatives.[6] |
| C4 (CH₂) | 29–36 | A standard aliphatic methylene carbon.[10][11] |
| C3 (CH₂) | 24–30 | Often the most upfield carbon of the ring, reflecting its purely aliphatic character.[6] |
Note: These ranges are approximate and can shift based on the electronic nature of substituents. Electron-withdrawing groups will generally cause downfield shifts (deshielding) of nearby carbons, while electron-donating groups cause upfield shifts (shielding).[12][13][14]
Advanced Structural Verification with 2D NMR
For complex derivatives or when 1D spectra exhibit significant signal overlap, 2D NMR experiments are essential for unambiguous assignment.[15][16][17][18]
Figure 2: A diagram illustrating crucial HMBC correlations used to confirm the carbon skeleton of the 5-oxopyrrolidine ring.
A. ¹H NMR Acquisition:
-
Experiment: Standard 1D proton acquisition.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay (5-7s) may be needed for accurate integration if quantitation is required.
-
Number of Scans: 8 to 16 scans, adjusted to achieve a good signal-to-noise ratio.
B. ¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
C. 2D NMR Acquisition (COSY, HSQC, HMBC):
-
Load standard parameter sets for COSY, HSQC, and HMBC experiments.
-
For HSQC and HMBC, ensure the spectral width in the ¹³C dimension (F1) covers the full carbon chemical shift range.
-
The number of scans per increment will depend on sample concentration but typically ranges from 2-8 for HSQC and 4-16 for HMBC.
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectra to achieve pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal (0.00 ppm) or the residual solvent peak. Calibrate the ¹³C spectrum accordingly.
-
Integration & Multiplicity Analysis: Integrate the ¹H signals to determine proton ratios. Analyze the splitting patterns to determine J-coupling constants.
-
2D Analysis:
-
Start with the HSQC to link protons to their attached carbons.
-
Use the COSY to build H-H spin systems.
-
Use the HMBC to connect these spin systems and link them to quaternary carbons and heteroatoms, completing the structural puzzle.
-
Conclusion
The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural analysis of 5-oxopyrrolidine derivatives. By understanding the characteristic chemical shifts, leveraging the diagnostic power of coupling constants, and employing a logical workflow of modern NMR experiments, researchers can confidently elucidate the structure of novel compounds. This robust analytical framework is essential for advancing drug discovery programs that rely on this important chemical scaffold.
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). National Institutes of Health (NIH). Available at: [Link]
-
NMR Sample Preparation. (n.d.). Bio-NMR. Available at: [Link]
-
Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (2022). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
1 H-and 13 C-NMR chemical shifts for compound 5. (n.d.). ResearchGate. Available at: [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. Available at: [Link]
-
NMR spectrometry analysis for drug discovery and development. (2022). News-Medical.Net. Available at: [Link]
-
How to Prepare and Run a NMR Sample. (2017). YouTube. Available at: [Link]
-
New 5-Substituted SN38 Derivatives: A Stability Study and Interaction with Model Nicked DNA by NMR and Molecular Modeling Methods. (2023). National Institutes of Health (NIH). Available at: [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Available at: [Link]
-
Coupling constants for 1H and 13C NMR. (n.d.). University of Wisconsin-Madison. Available at: [Link]
-
Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]. (n.d.). Pubs-RSC. Available at: [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). National Institutes of Health (NIH). Available at: [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000267). (n.d.). Human Metabolome Database. Available at: [Link]
-
NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online. Available at: [Link]
-
2d-nmr spectroscopy. (n.d.). SlideShare. Available at: [Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Angewandte Chemie International Edition. Available at: [Link]
-
Enlarged sections of 13 C NMR spectrum of 13 C-labeled pyroglutamate in... (n.d.). ResearchGate. Available at: [Link]
-
J-coupling. (n.d.). Wikipedia. Available at: [Link]
-
¹H (black) and 13C NMR (blue) chemical shifts along with selected HMBC correlations of 4c. (n.d.). ResearchGate. Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Available at: [Link]
-
Structure Elucidation by NMR. (n.d.). ETH Zurich. Available at: [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). IAPC. Available at: [Link]
-
NMR Coupling Constants. (n.d.). Iowa State University. Available at: [Link]
-
On the configuration of five-membered rings: a spin-spin coupling constant approach. (2011). National Institutes of Health (NIH). Available at: [Link]
-
NMR 5: Coupling Constants. (2023). YouTube. Available at: [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). CONICET. Available at: [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]
-
Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. (n.d.). Indian Academy of Sciences. Available at: [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Available at: [Link]
-
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (n.d.). ResearchGate. Available at: [Link]
-
1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (n.d.). MDPI. Available at: [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. news-medical.net [news-medical.net]
- 3. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. ias.ac.in [ias.ac.in]
- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 15. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. youtube.com [youtube.com]
- 18. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
Application Note & Protocols: Synthesis and Characterization of Novel Hydrazone Derivatives of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic Acid for Drug Discovery Screening
Abstract and Rationale
The 5-oxopyrrolidine (also known as pyroglutamic acid) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] Its rigid, lactam structure provides a well-defined three-dimensional orientation for appended functional groups. The hydrazone moiety (-C=N-NH-C=O) is a versatile pharmacophore known to chelate metal ions and participate in hydrogen bonding, contributing to a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4][5][6]
This guide provides a comprehensive, field-proven methodology for the synthesis of a novel library of hydrazone derivatives based on a 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold. The strategic combination of the bulky, lipophilic 4-isopropylphenyl group with the pyrrolidinone core and the versatile hydrazone linker creates a unique chemical space for identifying new therapeutic leads. This document details the rationale behind the synthetic strategy, provides step-by-step protocols for synthesis and characterization, and offers insights into potential downstream applications.
Overall Synthetic Workflow
The development of the target hydrazone library follows a robust three-stage process. This workflow is designed for efficiency and adaptability, allowing researchers to generate a diverse set of final compounds from a common key intermediate.
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Experimental Design for In Vitro Testing of Pyrrolidinone Compounds
<-4>
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds.[1][2][3] These compounds have demonstrated a variety of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[4][5][6] In vitro testing is a critical first step in the evaluation of novel pyrrolidinone derivatives, providing essential information on their cytotoxicity, mechanism of action, and potential as therapeutic agents.[7][8] This guide provides a comprehensive overview of the experimental design and detailed protocols for the in vitro characterization of pyrrolidinone compounds.
Part 1: Foundational Experimental Design
A well-designed in vitro study is crucial for obtaining reliable and reproducible data.[9][10] Key considerations include:
-
Cell Line Selection: The choice of cell line should be guided by the therapeutic target of the pyrrolidinone compounds. For anticancer studies, a panel of cancer cell lines representing different tumor types is recommended.[7] For example, the NCI-60 panel, which includes cell lines from various cancers like breast (MCF-7), lung (A549), and glioma (SF-268), can be a valuable resource.[7] It is also important to include a non-cancerous cell line to assess selectivity and potential toxicity to normal cells.[3]
-
Compound Handling and Preparation: Pyrrolidinone compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Serial dilutions of the stock solution are then made in the appropriate cell culture medium to achieve the desired test concentrations.
-
Controls: Appropriate controls are essential for data interpretation. These include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Positive Control: A known compound with a similar mechanism of action or a standard chemotherapeutic agent to validate the assay's performance.
-
-
Concentration Range and Incubation Time: A broad range of concentrations should be tested to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). Incubation times can vary depending on the assay and the expected mechanism of action, with typical durations ranging from 24 to 72 hours.[11][12]
Workflow for In Vitro Evaluation of Pyrrolidinone Compounds
Caption: General workflow for the in vitro testing of pyrrolidinone compounds.
Part 2: Core Assays and Protocols
This section details the protocols for key in vitro assays to characterize the biological activity of pyrrolidinone compounds.
Cytotoxicity and Cell Viability Assays
These assays are the first step in evaluating the potential of a compound and are used to determine its cytotoxic or cytostatic effects.
2.1.1 MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[13] Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrolidinone compound and appropriate controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2.1.2 CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a more sensitive method that quantifies ATP, an indicator of metabolically active cells.[14][15] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[15]
Protocol: CellTiter-Glo® Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Colorimetric measurement of metabolic activity. | Inexpensive, well-established. | Can be affected by compounds that interfere with cellular metabolism or have reducing properties. |
| CellTiter-Glo® | Luminescent measurement of ATP.[15] | High sensitivity, simple "add-mix-measure" protocol.[15] | More expensive than MTT. |
Table 1. Comparison of common cytotoxicity assays.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents induce cell death.
2.2.1 Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that play a key role in apoptosis. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7, which are key executioner caspases.[16][17]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the pyrrolidinone compound for the desired time.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of viable cells (determined by a parallel viability assay) to determine the specific increase in caspase activity.
2.2.2 TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[18] This can be analyzed by flow cytometry or fluorescence microscopy.
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle. Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a common method for analyzing cell cycle distribution.[19][20]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture and treat cells with the pyrrolidinone compound for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[20]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
Mechanistic Studies: Signaling Pathway Analysis
To understand the molecular mechanism of action of pyrrolidinone compounds, it is essential to investigate their effects on key cellular signaling pathways.
2.4.1 Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[22] It can be used to assess the effect of pyrrolidinone compounds on the expression and phosphorylation status of proteins involved in signaling pathways implicated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.[23]
Protocol: Western Blotting
-
Cell Lysis: Treat cells with the pyrrolidinone compound, then lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the protein of interest using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
2.4.2 NF-κB Reporter Assay
The NF-κB signaling pathway is a key regulator of inflammation and cell survival.[24] An NF-κB reporter assay can be used to determine if a pyrrolidinone compound modulates the transcriptional activity of NF-κB.[24] This assay typically uses a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[24][25]
Protocol: NF-κB Reporter Assay
-
Cell Transfection/Seeding: Use a stable NF-κB reporter cell line or transiently transfect cells with an NF-κB reporter plasmid. Seed the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the pyrrolidinone compound.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activity.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and determine the effect of the compound on NF-κB transcriptional activity.
Part 3: Data Interpretation and Next Steps
The data generated from these in vitro assays will provide a comprehensive profile of the biological activity of the pyrrolidinone compounds. Key endpoints to consider include:
-
Potency: The IC50 or EC50 values from the cytotoxicity assays indicate the potency of the compounds.
-
Mechanism of Cell Death: The apoptosis and cell cycle analysis data will provide insights into how the compounds induce cell death.
-
Molecular Target: The signaling pathway analysis will help to identify the molecular targets and mechanisms of action of the compounds.
Based on these results, promising compounds can be selected for further lead optimization, structure-activity relationship (SAR) studies, and eventual in vivo testing.
References
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1457, 1-13.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 25(24), 6010.
- Gómez-Almaguer, F., Ruiz-Mellado, M., & González-González, E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3237.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
- Ubeid, A., et al. (2023).
- Kitaeva, K. V., Rutland, C. S., & Rizvanov, A. A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 293.
- Ubeid, A., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives.
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
- Cacabelos, R., et al. (2022). A review for cell-based screening methods in drug discovery. Expert Opinion on Drug Discovery, 17(5), 525-542.
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Engineering and Technology Journal, 38(B), 128-141.
-
University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
- Tan, L., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. Analytical Biochemistry, 549, 124-129.
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
- Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863.
- Jiang, Y., et al. (2023). Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation. Frontiers in Public Health, 11, 1198647.
-
AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
- Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249312.
-
IBT Bioservices. (n.d.). Cell-TiterGLO Assay Service. Retrieved from [Link]
- OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP).
- Siddhuraju, P., & Becker, K. (2012). Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. Journal of Agricultural and Food Chemistry, 60(43), 10737-10746.
- Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249312.
-
PAASP GmbH. (n.d.). Accurate design of in vitro experiments – why does it matter?. Retrieved from [Link]
- Zhang, X., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. SLAS Discovery, 26(1), 125-134.
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
-
Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Symcel. (n.d.). BEST PRACTICES IN EXPERIMENTAL DESIGN. Retrieved from [Link]
- Sadowska-Bartosz, I., & Bartosz, G. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5584.
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
-
ResearchGate. (n.d.). (A) Caspase–Glo 3/7 apoptosis assay demonstrated significantly.... Retrieved from [Link]
- Satish, V., & Kiron, S. S. (2018). CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate design of in vitro experiments – why does it matter? - paasp network [paasp.net]
- 10. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epublications.vu.lt [epublications.vu.lt]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. ibtbioservices.com [ibtbioservices.com]
- 15. promega.com [promega.com]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 17. biocompare.com [biocompare.com]
- 18. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. youtube.com [youtube.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. indigobiosciences.com [indigobiosciences.com]
High-Throughput Screening of 5-Oxopyrrolidine-3-Carboxylic Acid Libraries: From Assay Development to Hit Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic structure that forms the core of numerous compounds with significant biological potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The chemical tractability of this scaffold allows for the creation of large, diverse chemical libraries, making it an ideal starting point for drug discovery campaigns. High-Throughput Screening (HTS) provides the necessary platform to rapidly interrogate these libraries against biological targets to identify novel hit compounds.[3][4] This guide provides a comprehensive overview of the principles, methodologies, and workflows for conducting a successful HTS campaign with 5-oxopyrrolidine-3-carboxylic acid libraries. We delve into the causality behind assay selection, offer detailed, field-proven protocols for both biochemical and cell-based assays, and outline a robust workflow for hit triage and validation to ensure the identification of high-quality chemical matter.
The Strategic Imperative: Why Screen This Library?
The journey of drug discovery often begins with identifying a chemical scaffold that is both biologically relevant and synthetically versatile. The 5-oxopyrrolidine-3-carboxylic acid core fits this description perfectly. Its rigid, five-membered ring structure presents functional groups at key vectors (the N-1, C-3, and other positions) that can be systematically modified. This allows medicinal chemists to generate vast libraries and explore the structure-activity relationship (SAR) landscape around a target.[5][6] Recent studies have demonstrated the efficacy of derivatives against multidrug-resistant bacteria and various cancer cell lines, underscoring the scaffold's therapeutic promise.[2][7][8][9]
The primary challenge and opportunity lie in navigating this vast chemical space efficiently. HTS is the enabling technology that transforms a library from a mere collection of compounds into a powerful discovery engine. By leveraging automation, miniaturization, and sensitive detection methods, HTS allows for the testing of hundreds of thousands of compounds in a single campaign, making the discovery of rare, active molecules feasible.[3][10]
Designing the Campaign: Assay Selection and Development
The success of any HTS campaign is predicated on the development of a robust, reliable, and relevant assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is the first critical decision point.
-
Biochemical Assays: These assays are reductionist, measuring the direct interaction between a compound and an isolated biological target (e.g., an enzyme or receptor). They are invaluable for target-based drug discovery, offering high precision and fewer confounding variables. However, they do not provide information on cell permeability or off-target effects.[11]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell entry, metabolism, and potential toxicity.[12][13] They are essential for phenotypic screening and for validating hits from biochemical assays in a more complex biological context.[6]
For screening 5-oxopyrrolidine-3-carboxylic acid libraries, a multi-stage approach is often most effective, beginning with a biochemical assay for primary screening and progressing to cell-based assays for hit validation. Two of the most powerful and widely used homogenous assay technologies for biochemical HTS are Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11][14]
Workflow Overview
The following diagram illustrates a typical HTS workflow, from initial assay development through to the identification of validated hits ready for lead optimization.
Caption: A generalized workflow for a High-Throughput Screening campaign.
Protocol I: Biochemical Screening via Fluorescence Polarization (FP)
Principle: FP is a powerful technique for studying molecular interactions in solution.[15] It relies on the principle that a small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution, depolarizing emitted light when excited with polarized light. When this tracer binds to a much larger target protein, its tumbling slows dramatically, and the emitted light remains polarized. Library compounds that bind to the target will displace the tracer, causing a decrease in polarization.[16]
Caption: The principle of a competitive Fluorescence Polarization assay.
Objective
To identify compounds from a 5-oxopyrrolidine-3-carboxylic acid library that inhibit the interaction between a target protein and a fluorescently labeled ligand (tracer).
Materials
-
Target Protein: Purified protein of interest.
-
Fluorescent Tracer: A small molecule or peptide that binds the target, labeled with a suitable fluorophore (e.g., Fluorescein, TAMRA).
-
Assay Buffer: Buffer optimized for protein stability and binding (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).
-
Compound Library: 5-oxopyrrolidine-3-carboxylic acid library compounds dissolved in 100% DMSO.
-
Microplates: Low-volume, black, 384-well microplates (e.g., Corning 3820).
-
Plate Reader: A multi-mode plate reader equipped with fluorescence polarization optics.
Step-by-Step Protocol
Step 1: Assay Optimization (Critical for Success) Causality: Before screening a large library, you must define the optimal concentrations of your reagents to create a robust "assay window" (the difference between the high and low signals). This ensures that you can confidently detect hits.[17]
-
Tracer Concentration: Determine the lowest concentration of tracer that gives a stable, high signal-to-background fluorescence intensity reading (typically at least 3-5 times above buffer alone).[17] Use a concentration at or below the known dissociation constant (Kd) if possible.
-
Protein Titration: Perform a serial dilution of the target protein against the fixed, optimal concentration of the tracer.
-
Plot the Data: Plot the millipolarization (mP) values against the protein concentration. The curve should be sigmoidal.
-
Select Protein Concentration: Choose the protein concentration that yields approximately 80% of the maximal polarization signal (the EC80 value). This concentration provides a robust signal while remaining sensitive to competitive inhibitors.
Step 2: Primary HTS Execution
-
Prepare Compound Plates: Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each library compound into the 384-well assay plates to achieve a final screening concentration (e.g., 10 µM). Also, prepare control wells containing only DMSO (negative control, 0% inhibition) and a known inhibitor or excess unlabeled ligand (positive control, 100% inhibition).
-
Dispense Reagents:
-
Add the target protein (at 2x the final EC80 concentration) in assay buffer to all wells except the 100% inhibition controls.
-
Add assay buffer alone to the 100% inhibition control wells.
-
-
Incubate: Briefly centrifuge the plates and incubate for 15-30 minutes at room temperature to allow compound-protein binding.
-
Add Tracer: Add the fluorescent tracer (at 2x its final optimal concentration) in assay buffer to all wells.
-
Final Incubation: Centrifuge the plates, seal, and incubate at room temperature for the time required to reach binding equilibrium (determined during assay development, typically 1-2 hours). Protect from light.
-
Read Plates: Measure the fluorescence polarization on the plate reader.
Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_high_control) / (mP_low_control - mP_high_control))
-
mP_sample: mP value of the test well.
-
mP_high_control: Average mP of the positive control (100% inhibition).
-
mP_low_control: Average mP of the negative control (0% inhibition).
-
-
Assess Assay Quality: Calculate the Z'-factor for each plate.[14] Z' = 1 - (3 * (SD_low + SD_high)) / |Mean_low - Mean_high|
-
A Z'-factor > 0.5 indicates an excellent and robust assay.
-
-
Hit Selection: Identify compounds that meet a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[3]
| Parameter | Typical Value | Description |
| Final Assay Volume | 10 µL | Miniaturized for 384-well format. |
| Screening Concentration | 10 µM | A common starting point for primary screens. |
| Tracer Concentration | 1-10 nM | Kept low to be sensitive to competition. |
| Z'-Factor | > 0.7 | Indicates excellent separation between controls. |
| Hit Cutoff | > 50% Inhibition | A stringent but common threshold for hit selection. |
Protocol II: Cell-Based Reporter Gene Assay
Principle: Reporter gene assays are a cornerstone of cell-based screening.[11] A cell line is engineered to express a reporter protein (like luciferase) under the control of a promoter that is responsive to a specific signaling pathway. Compounds that modulate this pathway will change the amount of reporter protein produced, which can be quantified by measuring light output after adding a substrate.
Objective
To identify compounds from the 5-oxopyrrolidine-3-carboxylic acid library that either activate or inhibit a specific cellular pathway of interest (e.g., NF-κB, HIF-1α, etc.).
Materials
-
Reporter Cell Line: A stable cell line expressing the reporter gene construct.
-
Cell Culture Medium: Appropriate medium supplemented with serum and antibiotics.
-
Compound Library: As described previously.
-
Microplates: White, opaque, sterile, tissue-culture treated 384-well plates.
-
Luciferase Assay Reagent: A commercial "one-step" reagent that lyses the cells and contains the luciferase substrate (e.g., Promega Bright-Glo™).
-
Luminometer: A plate reader capable of measuring luminescence.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells and perform a cell count to ensure viability is >95%.
-
Dilute cells to the optimal seeding density (determined during assay development to ensure they are in a log growth phase at the time of reading).
-
Dispense the cell suspension into the 384-well plates (e.g., 20 µL/well).
-
Incubate plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Add nL amounts of library compounds and controls (DMSO for basal activity, known agonist/antagonist for stimulated activity) to the cells.
-
Incubate for the desired time to elicit a biological response (e.g., 6-24 hours).
-
-
Signal Detection:
-
Equilibrate the assay plates and the luciferase reagent to room temperature.
-
Add an equal volume of the luciferase assay reagent to each well (e.g., 20 µL). This will lyse the cells and initiate the luminescent reaction.
-
Incubate for 5-10 minutes at room temperature to stabilize the signal.
-
-
Read Plates: Measure the luminescence using a plate reader.
Data Analysis
-
Data Normalization: Calculate the percent activity relative to controls.
-
For an inhibitor screen: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_min) / (Lumi_max - Lumi_min))
-
For an activator screen: % Activation = 100 * (Lumi_sample - Lumi_min) / (Lumi_max - Lumi_min)
-
-
Counter-Screening (Essential): A major source of false positives in cell-based assays is cytotoxicity. A parallel screen should be run using a viability assay (e.g., CellTiter-Glo®) to flag and discard compounds that decrease the reporter signal simply by killing the cells.[18]
-
Hit Selection: Apply a statistical cutoff (e.g., >3 standard deviations from the mean of controls) to identify active compounds that are non-cytotoxic at the screening concentration.
The Path Forward: Hit Triage and Validation
The Hit Validation Workflow:
Caption: A robust workflow for triaging and validating primary HTS hits.
-
Hit Confirmation: Re-test the initial hits, preferably from a freshly prepared sample, in the primary assay to ensure the activity is reproducible.
-
Dose-Response Analysis: Test confirmed hits in a multi-point titration (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC50 or EC50). This is a critical step to confirm a true biological effect.[19]
-
Orthogonal Assays: Confirm the activity in a secondary assay that uses a different detection technology.[6] For example, if the primary screen was FP-based, a TR-FRET or AlphaScreen assay could be used. This helps eliminate artifacts specific to the primary assay format.
-
False Positive Identification: Computationally and experimentally screen hits for known Pan-Assay Interference Compounds (PAINS) – molecules that often appear as hits in many assays through non-specific mechanisms like aggregation or reactivity.[5]
-
Initial SAR: Group the validated hits by chemical structure. The presence of multiple related active compounds (a "cluster") provides much higher confidence than a singleton hit and provides an immediate starting point for medicinal chemistry.[5]
Conclusion
The high-throughput screening of 5-oxopyrrolidine-3-carboxylic acid libraries is a powerful strategy for discovering novel chemical probes and starting points for drug development. Success hinges on a thoughtfully designed and rigorously executed campaign. This involves selecting a biologically relevant and robust assay, meticulously optimizing conditions to ensure data quality, and implementing a stringent hit validation cascade to eliminate artifacts. By integrating principles of biochemical and cell-based screening with a logical triage workflow, researchers can efficiently navigate vast chemical libraries to uncover high-quality, validated hits worthy of advancement into resource-intensive lead optimization programs.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Sykes, D. A., & Scott, A. D. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- An, W. F., & Tolliday, N. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1-12.
- Zhang, X., et al. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
- Casey, W. M., & Parham, F. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Genetics, 5, 287.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
- Wikipedia. (n.d.). High-throughput screening.
- Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175.
- Kairytė, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.
- Kairytė, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
- Wilson, B. A., & Gilman, A. G. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 9(4), 433-444.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
- Evotec. (2024). How To Optimize Your Hit Identification Strategy.
- BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities.
- Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
- Singh, S., & Singh, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 143-146.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Li, M. (2015). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Methods in Molecular Biology, 1278, 449-456.
- Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.
- News-Medical.Net. (2018). High-Throughput Screening Using Small Molecule Libraries.
- Zhang, J. H., et al. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Journal of Biomolecular Screening, 17(8), 1098-1107.
- Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 74, 9.1.1-9.1.25.
- Kairytė, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3786.
- Kairytė, K., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3786.
- Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
- The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center.
- Thermo Fisher Scientific. (n.d.). High-Throughput Screening (HTS) for Drug Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 11. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 12. marinbio.com [marinbio.com]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 18. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The core of this synthesis typically involves the reaction of 4-isopropylaniline with itaconic acid. While seemingly straightforward, achieving high yields and purity can be challenging. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification process in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is the most common issue and can stem from several factors, ranging from reaction conditions to work-up procedures.
-
Incomplete Reaction: The cyclization of itaconic acid with anilines can require significant thermal energy to proceed to completion.[1][2] If the reaction time is too short or the temperature is too low, you will isolate unreacted starting materials.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting aniline is a good indicator of completion. Consider increasing the reaction time or temperature incrementally. Many analogous preparations involve refluxing for several hours (4-12h).[1][2]
-
-
Suboptimal pH: The reaction environment's pH is critical. While the reaction is often performed in solvents like water or acetic acid, strongly acidic conditions can promote the formation of furan byproducts from itaconic acid.[3]
-
Precipitation and Solubility Issues: The product, being a carboxylic acid, may have limited solubility in the reaction mixture upon cooling, which is beneficial for isolation. However, starting materials may also precipitate if the wrong solvent is used.
-
Recommendation: Ensure both 4-isopropylaniline and itaconic acid are fully dissolved at the reaction temperature. Water is a common and effective solvent for this reaction, often leading to product crystallization upon cooling.[1]
-
-
Losses During Work-up: Significant product loss can occur during extraction and purification. The amphoteric nature of the product (containing both a carboxylic acid and a lactam) can complicate extractions if the pH is not carefully controlled.
-
Recommendation: During aqueous work-up, acidify the solution to a pH of approximately 2-3 to ensure the carboxylic acid is fully protonated (COOH) and less water-soluble before filtration or extraction.
-
Question 2: How can I effectively monitor the reaction's progress?
Answer: Thin Layer Chromatography (TLC) is the most effective method for real-time monitoring.
-
Principle: You will be monitoring the consumption of the 4-isopropylaniline starting material, which is UV-active. The product, also UV-active, should appear as a new, more polar spot (lower Rf value) due to the presence of the carboxylic acid and lactam groups.
-
Recommended Protocol:
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).
-
Mobile Phase (Eluent): A mixture of a moderately polar and a polar/acidic solvent is recommended. Start with a 7:3 mixture of Ethyl Acetate:Hexane and add a few drops of acetic acid. The acetic acid helps to produce sharper spots for carboxylic acids by preventing streaking.
-
Visualization: Use a UV lamp at 254 nm to visualize the spots. Staining with potassium permanganate can also be used.
-
Question 3: My final product is an off-white or brownish color and appears impure after initial isolation. What are the best purification methods?
Answer: Color impurities often arise from side reactions or polymerization of the starting materials. Recrystallization is the most effective method for purifying the final product.
-
Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Propan-2-ol, ethanol, or a mixture of ethanol and water are excellent starting points for this class of compounds.[5][6]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities remain undissolved, perform a hot filtration. If the impurities are soluble, consider adding a small amount of activated charcoal and then performing a hot filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Question 4: I am concerned about potential side reactions. What are the most likely byproducts?
Answer: Besides incomplete reactions, two primary side reactions can reduce your yield and complicate purification.
-
Furan Byproduct Formation: Under strongly acidic conditions, itaconic acid can undergo dehydration and rearrangement to form a furan derivative.[3] This is often favored over the desired Michael addition.
-
Decarboxylation: While less common under typical reaction conditions, excessive temperatures for prolonged periods could potentially lead to decarboxylation of the pyrrolidine-3-carboxylic acid product.
To mitigate these, adhere to optimized temperature profiles and avoid the use of strong, non-nucleophilic acids.[3]
Troubleshooting Workflow
Caption: The general two-step mechanism for the synthesis.
Question 2: What is the optimal solvent for this reaction?
Answer: Several solvent systems can be used, each with its own advantages.
-
Water: An environmentally friendly and inexpensive choice. The reaction of anilines with itaconic acid proceeds well in water at reflux, often resulting in the product crystallizing out upon cooling, which simplifies isolation. [1]* Glacial Acetic Acid: Acts as both a solvent and a weak acid catalyst, which can facilitate the reaction. [4]It is particularly useful if solubility in water is an issue.
-
Solvent-Free: Some preparations involve heating the two solids together directly, which is an excellent green chemistry approach if successful. [7] The choice depends on the scale of your reaction and available equipment. For lab-scale synthesis, starting with water or acetic acid is highly recommended.
Question 3: How does the substituent on the phenyl ring (isopropyl group) affect the reaction?
Answer: The isopropyl group is an electron-donating group (EDG). This property increases the nucleophilicity of the aniline nitrogen, which is beneficial for the initial Aza-Michael addition step. Therefore, 4-isopropylaniline should be a reasonably reactive substrate for this synthesis compared to anilines bearing electron-withdrawing groups.
Section 3: Protocols and Data
This section provides a baseline experimental protocol and a table summarizing typical reaction conditions gleaned from syntheses of analogous compounds.
Table 1: Comparison of Reaction Conditions for Analogous Syntheses
| Analyte | Starting Amine | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | N-(4-aminophenyl)acetamide | Water | 5% HCl | Reflux | 12 | 96 | [1][2] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 2-aminophenol | Water | None | Reflux | N/A | N/A | [5] |
| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 2-Amino-4-methylphenol | N/A | N/A | 140-145 | 0.25 | 87 | [8] |
| 1-(thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | 5-substituted 1,3,4-thiadiazol-2-amines | Acetic Acid or Solvent-Free | None | 140-150 | N/A | N/A | [7] |
Protocol 1: Recommended Synthesis Procedure
This protocol is a generalized starting point based on established literature for similar compounds. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-isopropylaniline (1.0 eq), itaconic acid (1.05 eq), and water (to a concentration of ~0.5 M).
-
Heating: Heat the mixture to reflux (~100 °C) with vigorous stirring. The solids should dissolve as the temperature increases.
-
Monitoring: Allow the reaction to reflux for 8-12 hours. Monitor the consumption of 4-isopropylaniline by TLC (e.g., 7:3 Ethyl Acetate:Hexane + 1% Acetic Acid).
-
Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. The product will likely begin to crystallize.
-
Work-up: Cool the mixture further in an ice bath for 30-60 minutes. Collect the crude solid by vacuum filtration.
-
Acid Wash: Wash the solid in the funnel with a small amount of cold dilute HCl (~1 M) to remove any unreacted aniline, followed by a wash with cold deionized water to remove residual acid.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol or propan-2-ol, to yield the pure 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
- BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- Žirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
-
Al-Obaidi, A., Taha, N. A., Al-Sultani, K., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5069. Retrieved from [Link]
-
Al-Obaidi, A., Taha, N. A., Al-Sultani, K., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Retrieved from [Link]
-
Sokov, V. Y., & Zikirina, A. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. Retrieved from [Link]
-
PubChem. (n.d.). 1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid (4-allyloxy-phenyl)-amide. Retrieved from [Link]
-
Taha, N. A., Al-Obaidi, A., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3784. Retrieved from [Link]
-
Taha, N. A., Al-Obaidi, A., & Mickevičius, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Retrieved from [Link]
-
Gornostal, A. A., & Mickevičius, V. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
Taha, N. A., Al-Obaidi, A., & Mickevičius, V. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Taha, N. A., Al-Obaidi, A., & Mickevičius, V. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Welcome to the technical support center for the purification of 5-oxopyrrolidine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this important class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
The inherent polarity and zwitterionic potential of the 5-oxopyrrolidine-3-carboxylic acid core present significant hurdles in achieving high purity. This guide is structured to address these challenges head-on, providing practical, field-proven solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the issue, its probable causes rooted in the compound's chemistry, and a step-by-step solution.
Question 1: My compound streaks badly or shows significant peak tailing on a standard silica gel column. How can I fix this?
Probable Cause: This is a classic issue arising from the dual nature of your molecule. The carboxylic acid moiety is acidic, while the lactam (amide) nitrogen is weakly basic. These functional groups can engage in strong, and sometimes irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This leads to multiple retention mechanisms, causing the observed peak tailing.[1] The zwitterionic character at a certain pH range further complicates this interaction.
Solution Pathway:
-
Mobile Phase Modification (The Quick Fix):
-
Concept: The most direct way to mitigate silanol interactions is to add a competitive agent to the mobile phase that will preferentially bind to the active sites on the silica.
-
Protocol:
-
Start with your initial mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
To this mixture, add a small percentage of a polar, acidic modifier. Acetic acid or formic acid at 0.1-1% (v/v) is a standard starting point.
-
The acid protonates the carboxylate, reducing its anionic character, and competes with the analyte for binding to the silica surface, resulting in a more uniform interaction and improved peak shape.
-
If the compound has basic character, a basic modifier like triethylamine (TEA) or ammonia (e.g., using a stock solution of 10% ammonium hydroxide in methanol) at 0.1-1% can be used to mask the silanol groups.[4]
-
-
-
Switching the Stationary Phase (The Robust Solution):
-
Concept: If mobile phase modification is insufficient, changing the stationary phase to one with different surface chemistry is the next logical step.
-
Options:
-
Deactivated Silica: Use an "end-capped" silica gel where most of the free silanol groups have been chemically modified.
-
Alumina: Basic or neutral alumina can be an excellent alternative for compounds that are sensitive to the acidic nature of silica.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character (e.g., from an N-aryl substituent), reversed-phase (C18 or C8) chromatography is a powerful alternative. This is discussed in detail in Question 3.
-
-
Question 2: My compound either elutes in the void volume on a C18 column or requires a highly aqueous mobile phase, leading to poor retention and separation.
Probable Cause: Your 5-oxopyrrolidine-3-carboxylic acid derivative is highly polar and hydrophilic. The hydrophobic C18 alkyl chains of the stationary phase have little affinity for your molecule, which prefers to stay in the polar mobile phase. This is a common challenge for compounds with a low LogP value, such as the parent pyroglutamic acid (LogP ≈ -2.39).[5]
Solution Pathway: Embracing Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Concept: HILIC is designed specifically for the retention of polar and hydrophilic compounds. It utilizes a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water or buffer).[6] A water-rich layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer from the organic-rich mobile phase, leading to retention.[6]
-
Step-by-Step HILIC Method Development Protocol:
-
Column Selection: Start with a robust HILIC phase. An amide- or zwitterionic-functionalized column is often a good first choice for zwitterionic compounds like amino acids and their derivatives.[7][8]
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile.
-
Solvent B: 10-20 mM Ammonium Formate or Ammonium Acetate in water, pH adjusted to 3.0-5.0. The buffer is crucial for controlling the ionization state of your carboxylic acid and ensuring reproducible retention.
-
-
Initial Gradient:
-
Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 10-15 column volumes.
-
Inject your sample (dissolved in the initial mobile phase if possible).
-
Run a linear gradient from 95% A to 50% A over 15-20 minutes.
-
Hold at 50% A for 5 minutes.
-
Return to 95% A and re-equilibrate.
-
-
Optimization:
-
Retention: If retention is too low, increase the initial percentage of acetonitrile. If it's too high, decrease it.
-
Selectivity: Adjust the pH of the aqueous portion of the mobile phase. This will alter the charge state of your analyte and any impurities, often dramatically changing the separation.
-
Peak Shape: Vary the buffer concentration (10-50 mM range). Higher buffer concentrations can sometimes improve peak shape for charged analytes.
-
-
Question 3: I'm struggling to crystallize my compound. It either oils out or remains soluble even at low temperatures.
Probable Cause: The high polarity and potential for strong hydrogen bonding of your 5-oxopyrrolidine-3-carboxylic acid derivative make it highly soluble in common polar solvents like methanol and ethanol. When a poor solvent is added, the compound may precipitate too quickly, trapping solvent and impurities, leading to an oil instead of crystals.
Solution Pathway:
-
Systematic Solvent Screening:
-
Principle: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[9]
-
Procedure: In small test tubes, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) at room temperature and then upon heating. Observe which solvents provide the desired solubility profile. The parent pyroglutamic acid is soluble in water, alcohol, and acetone, but only slightly soluble in ethyl acetate and insoluble in ether, which provides a good starting point.[10][11]
-
-
Two-Solvent Recrystallization (for when no single solvent works):
-
Concept: This is often the most successful method for polar compounds. You use a "good" solvent in which the compound is soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble.[12] The two solvents must be miscible.
-
Detailed Protocol (Ethanol/Water System):
-
Place your crude compound in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (e.g., ethanol) dropwise while heating to a gentle reflux until the solid just dissolves. Use the absolute minimum amount of hot solvent.[13]
-
While maintaining the heat, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). This is the point of saturation.[12]
-
Add a few more drops of the hot "good" solvent (ethanol) until the cloudiness just disappears.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.[13][14]
-
Dry the crystals under vacuum.
-
-
-
pH-Based Purification/Crystallization:
-
Concept: This technique exploits the acidic nature of the carboxylic acid. It is particularly effective for removing non-acidic impurities.
-
Protocol:
-
Dissolve the crude material in an aqueous basic solution (e.g., 5% sodium carbonate or 1M NaOH).
-
Filter the solution to remove any insoluble, non-acidic impurities.
-
Cool the filtrate in an ice bath and slowly acidify with an acid (e.g., 1M HCl or acetic acid) while stirring until the product precipitates. Aim for the isoelectric point where the molecule has a net neutral charge and minimum water solubility.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. This solid can then be further purified by a standard recrystallization if needed.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my synthesis? A1: The most common impurities originate from the starting materials and potential side reactions. These include:
-
Unreacted Starting Materials: Itaconic acid and the primary amine.
-
Michael Adduct: The intermediate formed by the Michael addition of the amine to the itaconic acid double bond, which has not yet undergone intramolecular cyclization to form the lactam.
-
Itaconic Acid Isomers: Under basic or thermal conditions, itaconic acid can isomerize to mesaconic or citraconic acid. The amine adducts of these isomers may also be present.
Q2: My compound is a racemate. How can I perform chiral separation? A2: Chiral separation is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are often effective for separating chiral carboxylic acids. You would need to screen different chiral columns and mobile phase systems (normal phase, polar organic, or reversed-phase) to find optimal conditions.
Q3: How do I prepare my sample for HILIC analysis if it's not soluble in high-acetonitrile mobile phase? A3: This is a common HILIC challenge. Dissolve your sample in a minimal amount of a strong, polar solvent like water, DMSO, or methanol. Then, dilute this solution with acetonitrile to a composition that is as close as possible to your initial mobile phase conditions. The key is to keep the volume of the strong solvent as small as possible to avoid peak distortion.
Q4: What is mixed-mode chromatography and is it useful for these compounds? A4: Mixed-mode chromatography uses stationary phases that have both hydrophobic (like C18) and ion-exchange functionalities.[5][10][16] These columns are exceptionally powerful for separating zwitterionic compounds because they can interact with both the hydrophobic parts of the molecule and the charged groups (carboxylate and protonated lactam). By adjusting the mobile phase pH and ionic strength, you can finely tune the retention based on both hydrophobicity and charge, offering a high degree of selectivity that may not be achievable with HILIC or reversed-phase alone.[11]
Data Summary and Protocols
Physicochemical Properties
The properties of the core 5-oxopyrrolidine-3-carboxylic acid are similar to its well-studied analogue, pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid). This data is crucial for rational purification design.
| Property | Value (for Pyroglutamic Acid) | Implication for Purification |
| Molecular Weight | 129.11 g/mol [5][17] | Standard for most purification techniques. |
| Melting Point | ~160-163 °C[10][16] | Indicates a stable crystalline solid. |
| pKa | ~3.32[10] | The carboxylic acid is acidic; it will be deprotonated (anionic) above pH ~4. |
| Calculated LogP | -1.2 to -2.39[5][18] | Highly hydrophilic; predicts poor retention in reversed-phase chromatography. |
| Water Solubility | High (e.g., 10-15 g/100 mL at 20°C)[10][16][17] | Water is a good solvent for crystallization but may need an anti-solvent. |
| Organic Solubility | Soluble in alcohol, acetone, acetic acid; slightly soluble in ethyl acetate; insoluble in ether.[10][11] | Provides a range of solvents for chromatography and crystallization screening. |
Experimental Workflow Visualization
Below are diagrams illustrating key decision-making processes and workflows for purification.
Caption: General purification strategy decision tree.
Caption: Troubleshooting guide for peak tailing on silica gel.
References
- Exploring D-Pyroglutamic Acid: Properties, Applications, and Manufacturing. (URL not available)
-
Pyroglutamic acid. Grokipedia. [Link]
-
L-Pyroglutamic Acid | C5H7NO3 | CID 7405. PubChem. [Link]
-
Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. LCGC International. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. (2022-10-06). [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. [Link]
-
Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. [Link]
-
DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. (2020-04-06). [Link]
-
Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. (2019-11-11). [Link]
-
8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
[FREE] There is a general procedure for recrystallizing your unknown compound using ethanol-water as the solvent. Brainly. (2023-03-07). [Link]
-
Recrystallization. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. (2022-08-06). [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 9. mt.com [mt.com]
- 10. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 11. L-Pyroglutamic acid CAS#: 98-79-3 [m.chemicalbook.com]
- 12. brainly.com [brainly.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. mdpi.com [mdpi.com]
- 16. grokipedia.com [grokipedia.com]
- 17. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Itaconic Acid Cyclization
Welcome to the technical support center for the intramolecular cyclization of itaconic acid. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and consistently achieve high yields of your desired product, itaconic anhydride.
Introduction to Itaconic Acid Cyclization
The intramolecular cyclization of itaconic acid is a dehydration reaction that produces itaconic anhydride, a valuable intermediate in the synthesis of various polymers and specialty chemicals.[1] While seemingly straightforward, this reaction is often complicated by side reactions, most notably the isomerization of the desired product into the more thermally stable citraconic anhydride, as well as potential polymerization and decomposition at elevated temperatures.[1][2]
This guide provides a systematic approach to optimizing your reaction conditions to maximize the yield and purity of itaconic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of itaconic acid cyclization?
The primary and desired product of the intramolecular cyclization of itaconic acid is itaconic anhydride. This is achieved through a dehydration reaction where the two carboxylic acid groups condense to form a cyclic anhydride.[1]
Q2: What are the main challenges in itaconic acid cyclization?
The main challenges include:
-
Isomerization: The product, itaconic anhydride, can isomerize to the more stable citraconic anhydride, especially at high temperatures.[1][2]
-
Decomposition: Overheating can lead to the decomposition of itaconic acid and its anhydride, resulting in lower yields and the formation of byproducts.[3][4]
-
Polymerization: The unsaturated nature of itaconic anhydride makes it susceptible to polymerization, particularly at higher temperatures.[2]
-
Incomplete Reaction: Insufficient heating or reaction time can lead to incomplete conversion of itaconic acid.
Q3: What are the typical methods for inducing cyclization?
The most common methods are:
-
Thermal Dehydration: Heating itaconic acid above its melting point (162-164 °C) to drive off water.[5] This can be done neat or in a high-boiling solvent.
-
Catalytic Dehydration: Using a catalyst, such as a strong acid, allows the reaction to proceed at lower temperatures, which can minimize side reactions.[1][6]
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the itaconic acid spot and the appearance of the less polar anhydride spot.
-
Infrared (IR) Spectroscopy: To monitor the appearance of the characteristic anhydride carbonyl peaks (around 1780 and 1850 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the itaconic acid signals and the appearance of the itaconic anhydride signals.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Low or No Yield of Itaconic Anhydride
Problem: After the reaction, I have a low yield of the desired itaconic anhydride, or the reaction did not proceed at all.
Possible Causes & Solutions:
-
Insufficient Temperature: The temperature may not have been high enough to initiate and sustain the dehydration reaction.
-
Recommendation: Ensure your reaction temperature is consistently above the melting point of itaconic acid (162-164 °C) if performing a thermal cyclization.[5] For catalytic reactions, ensure the temperature is within the optimal range for the specific catalyst being used.
-
-
Short Reaction Time: The reaction may not have had enough time to go to completion.
-
Recommendation: Increase the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, IR).
-
-
Inefficient Water Removal: The presence of water can inhibit the forward reaction, as it is a product of the dehydration.
-
Recommendation: If reacting in a solvent, use a Dean-Stark apparatus to azeotropically remove water. For neat reactions, applying a vacuum can help to drive off water as it is formed.[1]
-
-
Poor Heat Transfer: If scaling up the reaction, poor heat transfer can lead to uneven heating and incomplete reaction.
-
Recommendation: Ensure efficient stirring and use an appropriate heating mantle or oil bath to maintain a uniform temperature throughout the reaction mixture.
-
Formation of Citraconic Anhydride
Problem: My final product is predominantly citraconic anhydride instead of itaconic anhydride.
Possible Causes & Solutions:
-
Excessive Temperature: High temperatures favor the isomerization of itaconic anhydride to the more thermally stable citraconic anhydride.[1][2]
-
Prolonged Reaction Time at High Temperature: The longer the itaconic anhydride is exposed to high temperatures, the more likely it is to isomerize.
-
Recommendation: Optimize the reaction time to achieve a good conversion of itaconic acid without allowing significant time for isomerization. Monitor the reaction closely and stop it once the starting material is consumed.
-
Product Decomposition or Darkening
Problem: The reaction mixture turned dark brown or black, and the final product is impure.
Possible Causes & Solutions:
-
Overheating: Excessive temperatures can cause decomposition of the starting material and product.[4]
-
Recommendation: Carefully control the reaction temperature and avoid localized overheating. Use a temperature controller and ensure even heating. Stop the distillation or reaction as soon as you observe any yellowing of the vapors.[4]
-
-
Presence of Impurities: Impurities in the starting itaconic acid can catalyze decomposition pathways.
-
Recommendation: Use high-purity itaconic acid for the reaction.
-
Reaction Mixture Solidifies
Problem: The reaction mixture solidified, preventing efficient stirring and heat transfer.
Possible Causes & Solutions:
-
Sublimation of Itaconic Acid: Itaconic acid can sublime at temperatures close to its melting point, leading to solidification in cooler parts of the apparatus.
-
Recommendation: Ensure the entire reaction flask is adequately heated. Using a high-boiling solvent can also help to maintain a liquid phase.
-
-
Product Crystallization: If the reaction temperature drops, the product or unreacted starting material may crystallize.
-
Recommendation: Maintain a consistent temperature throughout the reaction. If using a solvent, ensure the product remains soluble at the reaction temperature.
-
Experimental Protocols
Protocol 1: Thermal Cyclization via Distillation
This method is suitable for obtaining itaconic anhydride, but care must be taken to avoid isomerization to citraconic anhydride.
Materials:
-
Itaconic Acid
-
Distillation apparatus (e.g., Claisen flask, condenser, receiving flask)
-
Heating mantle or oil bath
Procedure:
-
Set up the distillation apparatus. It is recommended to use a short path distillation head to minimize the residence time of the product at high temperatures.
-
Place the itaconic acid in the distillation flask.
-
Heat the flask rapidly to a temperature above the melting point of itaconic acid (e.g., 170-190°C).
-
Water will co-distill with the itaconic anhydride. Collect the distillate in a receiving flask cooled in an ice bath.
-
The itaconic anhydride will form the lower layer in the distillate and can be separated from the aqueous layer using a separatory funnel.[4]
-
Note: Rapid distillation is crucial to minimize the formation of citraconic anhydride.[3][4]
Protocol 2: Catalytic Cyclization in Solution
This method uses a catalyst to promote cyclization at a lower temperature, reducing the risk of isomerization and decomposition.
Materials:
-
Itaconic Acid
-
High-boiling aromatic solvent (e.g., toluene, xylene)
-
Acid catalyst (e.g., acidic montmorillonite, methanesulfonic acid)[1]
-
Reaction flask with a Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a reaction flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add itaconic acid, the solvent (e.g., toluene), and the acid catalyst.
-
Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected or by using an analytical technique (e.g., TLC).
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude itaconic anhydride.
-
The product can be further purified by recrystallization or distillation under reduced pressure.
Data Presentation
| Parameter | Thermal Cyclization | Catalytic Cyclization | Rationale |
| Temperature | 170-220°C | 110-140°C (solvent dependent) | Lower temperature in catalytic method minimizes isomerization to citraconic anhydride.[1] |
| Pressure | Atmospheric or Vacuum | Atmospheric | Vacuum in thermal method helps remove water and product, reducing residence time at high temp.[1] |
| Catalyst | None | Strong Acid (e.g., H₂SO₄, MSA) or Solid Acid (e.g., Montmorillonite) | Catalyst lowers the activation energy for dehydration, allowing for milder conditions.[1][6] |
| Key Advantage | Simple setup | Higher selectivity for itaconic anhydride | Catalytic route offers better control over product distribution. |
| Key Disadvantage | Isomerization to citraconic anhydride[1][2] | Catalyst removal required | Thermal method is less selective. |
Visualizations
Reaction Pathway
Caption: Reaction pathway for itaconic acid cyclization.
Troubleshooting Workflow
Caption: Troubleshooting logic for common cyclization issues.
References
-
Recent Advances on the Production of Itaconic Acid via the Fermentation and Metabolic Engineering - MDPI. (2023-01-14). Available at: [Link]
-
Itaconic acid - Wikipedia. Available at: [Link]
-
Downstream process development in biotechnological itaconic acid manufacturing - PubMed. (2016-11-18). Available at: [Link]
-
Studies on Reactive Extraction of Itaconic Acid from Fermentation Broths - MDPI. (2024-04-03). Available at: [Link]
-
Effect of Isomerization and Copolymerization of Itaconic Anhydride During the Synthesis of Renewable Monomers Using Vegetable Oils - SciELO. Available at: [Link]
-
Production of Itaconic Acid via Fermentation - Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer - ResearchGate. (2020-05-02). Available at: [Link]
-
Citraconic Anhydride and Citraconic Acid - Organic Syntheses. Available at: [Link]
-
Itaconic anhydride - Wikipedia. Available at: [Link]
-
Itaconic Anhydride and Itaconic Acid - Organic Syntheses. Available at: [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. (2019-02-07). Available at: [Link]
-
Mechanism of Acid-Catalyzed Cyclization of an Epoxide - YouTube. (2015-08-19). Available at: [Link]
-
The thermal degradation of some polymeric di-alkyl esters of itaconic acid - CORE. Available at: [Link]
- Citraconic anhydride preparation process - Google Patents.
- Dehydration of itaconic acid - Google Patents.
Sources
Technical Support Center: Solubility Issues of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during biological assays. We will explore the physicochemical rationale behind these issues and provide field-proven protocols to ensure the successful integration of this compound into your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I add my compound to our standard aqueous assay buffer. What is causing this?
A: This is a common and expected challenge with this specific molecule due to its chemical structure. The poor aqueous solubility arises from a combination of two key features:
-
A Large Hydrophobic Moiety: The "4-isopropylphenyl" group is a significant, non-polar (lipophilic) part of the molecule. This region repels water, driving the compound out of solution.
-
An Ionizable Carboxylic Acid: The "carboxylic acid" group (-COOH) is the key to controlling its solubility. In its protonated form (at acidic or neutral pH), the group is uncharged and contributes to the overall low aqueous solubility. However, at a pH above its acidity constant (pKa), it deprotonates to a negatively charged carboxylate ion (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in water.[1][2][3]
Precipitation typically occurs for one of two reasons:
-
Exceeding Intrinsic Solubility: The final concentration in your assay buffer is higher than the compound's maximum solubility at the buffer's pH.
-
Solvent Shock: When a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer, the compound can crash out of solution before it has a chance to properly disperse.[4][5]
Q2: What is the recommended solvent for preparing a primary stock solution?
A: For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard choice for compounds with poor aqueous solubility.[6][7][8] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules.[6]
We recommend preparing a concentrated stock solution, typically between 10-50 mM, which can then be serially diluted for your experiments. Preparing concentrated stocks is a best practice that ensures accuracy, stability, and minimizes the volume of organic solvent introduced into the final assay.[9][10][11]
Q3: My compound is not fully dissolving even in 100% DMSO. What are the next steps?
A: If you encounter difficulty dissolving the compound in DMSO at room temperature, do not immediately assume it is insoluble. The dissolution process can be kinetically slow. The following steps can significantly aid solubilization:
-
Gentle Heating: Warm the solution in a water bath to 30-40°C. A slight increase in temperature can dramatically increase the rate and extent of solubility.[8] Avoid aggressive heating to prevent any potential compound degradation.
-
Mechanical Agitation: Use a vortex mixer for several minutes.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. The high-frequency sound waves help break apart compound aggregates and accelerate the dissolution process.[8]
If these methods fail, the compound may have very high crystal lattice energy. In this case, a pH-modified approach may be necessary (see Q5).
Q4: My DMSO stock is perfectly clear, but precipitation occurs immediately upon dilution into my cell culture medium or buffer. How do I prevent this?
A: This is the classic "solvent shock" phenomenon.[4][5] The compound is forced from a DMSO environment where it is highly soluble into an aqueous environment where it is not. The key is to make this transition as gentle as possible.
Follow this validated dilution protocol:
-
Pre-warm the Aqueous Buffer: Warm your destination buffer or media to the experimental temperature (e.g., 37°C). Solubility is often temperature-dependent.[4]
-
Vortex During Addition: While vigorously vortexing or stirring the aqueous buffer, add the DMSO stock solution drop-by-drop or very slowly with a pipette tip below the surface. This ensures rapid dispersal and prevents localized high concentrations of the compound from forming.[12]
-
Control Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, ideally ≤0.5%, to avoid solvent-induced artifacts or toxicity.[13] This also minimizes the risk of precipitation. Always include a "vehicle control" in your experiment (buffer + the same final concentration of DMSO) to ensure the solvent itself is not causing an effect.
Q5: Can I dissolve the compound directly in a basic aqueous solution to leverage the carboxylic acid group?
A: Yes, this is an excellent alternative strategy, especially for assays that are sensitive to DMSO or if you require a higher final concentration than achievable with a DMSO-based stock. By raising the pH, you convert the carboxylic acid to its highly soluble salt form.[1][2][14]
This method involves preparing an aqueous stock by adding a molar equivalent of a base, such as sodium hydroxide (NaOH). See Protocol 2 for a detailed methodology.
Important Considerations:
-
pH Compatibility: Ensure the final pH of your stock solution, when diluted, does not adversely affect your assay's biological activity or the stability of other components.
-
Compound Stability: Verify that the compound is stable at the higher pH required for solubilization. While most carboxylic acids are stable, this should be confirmed for long-term storage.
Troubleshooting and Experimental Protocols
Data Presentation: Solvent System Comparison
| Parameter | Method 1: DMSO Stock | Method 2: Aqueous Stock (pH-Adjusted) |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High-Purity Water + NaOH |
| Pros | - High solubilizing power for organic compounds[6][7].- Standard for high-throughput screening.- Generally good stability for long-term storage at -20°C or -80°C. | - Avoids organic co-solvents in the final assay.- Can achieve higher final aqueous concentrations.- Leverages the compound's inherent chemistry. |
| Cons | - Risk of "solvent shock" precipitation[4][5].- Potential for DMSO-induced artifacts or toxicity in sensitive assays[13].- Final concentration is limited by DMSO tolerance of the assay. | - Requires careful pH control.- Potential for compound instability at high pH during long-term storage.- May not be suitable if the assay is highly pH-sensitive. |
| Best For | Cell-based assays, enzyme kinetics, initial screening where final concentrations are in the low µM range. | Assays sensitive to organic solvents, biochemical assays requiring higher compound concentrations, situations where DMSO causes precipitation. |
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines the decision-making process for successfully solubilizing 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Decision workflow for solubilizing the target compound.
Mandatory Visualization: Chemical Solubilization Principle
This diagram illustrates how pH adjustment increases the solubility of a carboxylic acid.
Caption: Effect of pH on carboxylic acid solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM stock, you need Molecular Weight * 0.010 moles/L * 0.001 L).
-
Weigh Compound: Aseptically weigh the compound into a sterile, appropriately sized glass or polypropylene vial.
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO.
-
Dissolve: Vortex the vial for 2-3 minutes. If particulates remain, sonicate for 5-10 minutes or warm gently to 37°C until the solution is clear.[8]
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Solubilization using pH Modification (10 mM Aqueous Stock)
-
Calculate Mass: As in Protocol 1, calculate the required mass of the compound.
-
Prepare Base: Prepare a fresh, sterile 1.0 N NaOH solution.
-
Initial Suspension: Add approximately 80% of the final desired volume of high-purity water to the vial containing the compound. It will likely form a slurry.
-
Titrate with Base: While stirring, add 1.0 molar equivalent of 1.0 N NaOH solution dropwise. For a 10 mM stock, you would add 10 µL of 1.0 N NaOH per 1 mL of final volume.
-
Dissolve: Continue to stir or vortex. The compound should dissolve as it converts to its sodium salt. If needed, a very slight amount of additional NaOH can be added, but avoid making the solution overly basic.
-
Adjust to Final Volume: Once fully dissolved, add high-purity water to reach the final desired volume.
-
Verify and Store: Check the pH to ensure it is in a suitable range (typically 7.5-8.5). Store aliquots at -20°C. Use this stock within a few weeks, as the long-term stability in an aqueous basic solution may be lower than in DMSO.
Protocol 3: Dilution of DMSO Stock into Aqueous Buffer to Avoid Precipitation
-
Preparation: Pre-warm the destination aqueous buffer (e.g., PBS, cell culture media) to 37°C.[4]
-
Thaw Stock: Thaw an aliquot of your concentrated DMSO stock solution at room temperature.
-
Prepare Dilution Tube: Place the required volume of the pre-warmed aqueous buffer into a sterile conical tube.
-
Vortex: Place the tube on a vortex mixer set to a medium-high speed.
-
Slow Addition: While the buffer is actively vortexing, slowly dispense the required volume of the DMSO stock solution into the buffer. Aim to dispense it into the vortex funnel for maximal and immediate mixing.
-
Final Mix: Continue vortexing for an additional 10-15 seconds after the addition is complete.
-
Inspect and Use: Visually inspect the solution against a dark background to ensure no precipitate has formed. Use this working solution immediately in your assay.
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.
- Technical Support Center: Preventing Compound Precipit
- Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- Top Ten Tips for Making Stock Solutions. Bitesize Bio.
- Best Practices For Stock Solutions. FasterCapital.
- How can dimethyl sulfoxide enhance solubility in lab applic
- Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. PubMed.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
- Preparing Stock Solutions. PhytoTech Labs.
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.
- Technical Support Center: Troubleshooting Compound Precipit
- Common Cell Culture Problems: Precipit
- Technical Support Center: Overcoming Poor Solubility of C25H19Cl2N3O5 in DMSO. Benchchem.
- What is the standard pH of carboxylic acids?. Quora.
Sources
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. pub.geus.dk [pub.geus.dk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. fastercapital.com [fastercapital.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting common pitfalls in pyrrolidinone synthesis
Welcome to the technical support center for pyrrolidinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of this critical heterocyclic scaffold. Instead of a generic overview, we will address specific, frequently encountered pitfalls in a practical question-and-answer format, grounded in mechanistic principles and validated protocols.
Table of Contents
-
-
Q1: My GBL ammonolysis reaction suffers from low conversion and poor yield. What are the primary causes?
-
Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?
-
-
-
Q3: My reductive amination of levulinic acid is producing the fully reduced pyrrolidine instead of the desired pyrrolidinone. How do I control the selectivity?
-
Q4: The reaction is generating furan byproducts, complicating purification. What conditions favor this side reaction and how can I avoid it?
-
-
-
Q5: I'm synthesizing an N-substituted pyrrolidinone, but the reaction yields a mix of mono-substituted product and over-alkylated quaternary salts. How can I achieve selective mono-alkylation?
-
Q6: My final product is difficult to purify. What are some effective strategies for isolating high-purity pyrrolidinones?
-
General Troubleshooting Philosophy
Effective troubleshooting in synthesis is not random trial-and-error; it is a systematic process of diagnosis, hypothesis, and experimentation. Before modifying a protocol, always confirm the identity and purity of your starting materials and reagents. A logical workflow is your most critical tool.
Caption: A systematic workflow for troubleshooting synthetic challenges.
FAQ: Synthesis from γ-Butyrolactone (GBL)
The reaction of γ-butyrolactone with ammonia or primary amines is the most common industrial route to 2-pyrrolidinone and its N-substituted derivatives.[1] While robust, it requires careful control of reaction parameters.
Q1: My GBL ammonolysis reaction suffers from low conversion and poor yield. What are the primary causes?
A1: Diagnosis & Causality
This issue almost always stems from suboptimal reaction conditions. The ammonolysis of GBL is a reversible equilibrium process that proceeds through a γ-hydroxybutyramide intermediate.[2] To drive the reaction to completion, high temperature and pressure are necessary to favor the intramolecular cyclization and dehydration of this intermediate.
-
Insufficient Temperature/Pressure: The endergonic nature of the cyclization/dehydration step requires significant energy input. Industrial processes operate at 250-290°C and 8.0-16.0 MPa (80-160 bar).[1][3] Lab-scale autoclave conditions must mimic this environment.
-
Inadequate Amine/Ammonia Stoichiometry: A sufficient excess of ammonia or amine is required to shift the initial ring-opening equilibrium towards the γ-hydroxybutyramide intermediate.[1]
-
Short Residence Time: The reaction requires sufficient time to reach equilibrium and for the cyclization to proceed. Continuous flow reactors typically have residence times of 20-120 minutes.[1]
Detailed Recommendations
For a typical batch reaction, ensure your setup can safely achieve the necessary conditions.
| Parameter | Recommended Range | Rationale |
| Temperature | 275–300 °C | To overcome the activation energy for cyclization and dehydration.[3] |
| Pressure | 140–180 bar (abs.) | To maintain reactants in the liquid phase and increase reactant concentration.[3] |
| Molar Ratio (GBL:NH₃:H₂O) | 1 : (2.2 to 4) : (1.6 to 3) | Excess ammonia drives the equilibrium. Water can improve selectivity.[1][3] |
| Reaction Time (Batch) | 2–4 hours | To ensure the reaction reaches completion. Monitor by GC if possible. |
Protocol: Synthesis of 2-Pyrrolidinone from GBL [1][3]
-
Charge a high-pressure stainless-steel autoclave with γ-butyrolactone, aqueous ammonia (e.g., 25% w/w), and additional water to achieve the target molar ratios.
-
Seal the autoclave, purge with nitrogen, and then pressurize with nitrogen to an initial pressure of ~20-30 bar.
-
Begin stirring and heat the reactor to the target temperature (e.g., 285°C). The pressure will rise as the temperature increases.
-
Maintain the reaction at the target temperature and pressure for 2-4 hours.
-
Cool the reactor to room temperature. Carefully vent the excess ammonia into a suitable scrubber.
-
Open the reactor and collect the aqueous solution of 2-pyrrolidinone for purification.
FAQ: Reductive Amination of Levulinic Acid
Levulinic acid, a biomass-derived platform chemical, is an excellent precursor for N-substituted-5-methyl-2-pyrrolidones via reductive amination.[4][5] This one-pot reaction involves the formation of an imine/enamine intermediate, cyclization, and subsequent reduction, but selectivity can be a major challenge.
Q3: My reductive amination of levulinic acid is producing the fully reduced pyrrolidine instead of the desired pyrrolidinone. How do I control the selectivity?
A3: Diagnosis & Causality
The product distribution between the pyrrolidinone (amide) and the pyrrolidine (amine) is a classic case of chemodivergence controlled by the catalyst and the reducing agent.[6] The pyrrolidinone is an intermediate on the pathway to the pyrrolidine. A harsh reducing environment or a highly active catalyst will drive the reaction to the fully reduced product.
-
Catalyst Choice: The choice of metal catalyst is paramount. For instance, AlCl₃ has been shown to selectively produce pyrrolidones, while the more potent RuCl₃ catalyst under similar conditions yields the corresponding pyrrolidines.[7]
-
Reducing Agent Stoichiometry: The amount of reductant (e.g., H₂ gas, silanes) is critical. Using a stoichiometric excess or a highly reactive silane can lead to over-reduction. Phenylsilane, for example, can be tuned; using 1.5 equivalents may favor the pyrrolidone, while 3 equivalents can lead to the pyrrolidine.[6]
Caption: Controlling selectivity in the reductive amination of levulinic acid.
Detailed Recommendations
To favor the pyrrolidinone product:
-
Select a Milder Catalyst: Opt for catalysts known to halt the reduction at the amide stage. Systems like Cu(0)/H-ZSM-5 or AlCl₃ are excellent starting points.[4][7]
-
Control Reductant Stoichiometry: Begin with a slight excess (e.g., 1.5 eq.) of your reducing agent. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the formation of the pyrrolidinone, ensuring you stop the reaction before significant over-reduction occurs.
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure (if using H₂) can decrease the activity of the catalytic system, improving selectivity for the intermediate pyrrolidinone.
Q4: The reaction is generating furan byproducts, complicating purification. What conditions favor this side reaction and how can I avoid it?
A4: Diagnosis & Causality
The formation of furan byproducts, such as angelica lactone, is a known issue in reactions involving levulinic acid, particularly under strong acidic conditions.[8] The intramolecular esterification of levulinic acid is acid-catalyzed. If the primary amination/cyclization pathway is slow, this competing dehydration pathway can become significant.
Troubleshooting Steps:
-
pH Control: This is the most critical factor. The reaction should be run under neutral or weakly acidic conditions. Strong mineral acids should be strictly avoided. Using amine hydrochloride salts or buffering the reaction with a weak acid like acetic acid is preferable.[8]
-
Catalyst Selection: Choose a catalyst that does not introduce strong Brønsted acidity into the reaction medium. Heterogeneous catalysts can often be pre-treated to neutralize acidic sites.
-
Reaction Monitoring: Use TLC or GC-MS to monitor for the appearance of the furan byproduct. If it begins to form, it may be necessary to adjust the pH or lower the reaction temperature.[8]
FAQ: General Challenges & Purification
Q5: I'm synthesizing an N-substituted pyrrolidinone, but the reaction yields a mix of mono-substituted product and over-alkylated quaternary salts. How can I achieve selective mono-alkylation?
A5: Diagnosis & Causality
Over-alkylation is a classic problem in amine alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine (or has similar nucleophilicity), leading to a second alkylation event to form a tertiary amine, which can then be further alkylated to a quaternary ammonium salt.[8]
Detailed Recommendations
| Strategy | Mechanism | Protocol |
| Stoichiometry Control | Le Châtelier's principle | Use a significant excess of the amine (2-5 equivalents) relative to the alkylating agent. This statistically favors the alkylation of the more abundant starting amine. |
| Slow Addition | Maintain low concentration of electrophile | Add the alkylating agent dropwise via a syringe pump over several hours. This keeps the concentration of the alkylating agent low, reducing the chance of the product reacting again.[8] |
| Lower Temperature | Reduce reaction rate | Lowering the temperature can sometimes increase the selectivity by favoring the kinetic product and slowing the rate of the second alkylation. |
| Protecting Groups | Orthogonal reactivity | If the pyrrolidinone nitrogen must be unsubstituted for another reaction step, consider using a protecting group like Boc or Cbz, performing the other reaction, and then deprotecting and alkylating as the final step.[8] |
Q6: My final product is difficult to purify. What are some effective strategies for isolating high-purity pyrrolidinones?
A6: Diagnosis & Causality
Purification challenges depend on the specific impurities present. Pyrrolidinones are often polar, water-soluble compounds, which can complicate extractions and chromatography.
Purification Workflow
-
Initial Workup:
-
Acid/Base Extraction: If you have basic impurities (e.g., unreacted amines) or acidic impurities, a liquid-liquid extraction with dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can remove them. Be aware that pyrrolidinone itself can hydrolyze under harsh acidic or basic conditions.[1]
-
Solvent Selection: Use a water-immiscible organic solvent like dichloromethane or ethyl acetate for extractions.
-
-
Primary Purification Technique:
-
Distillation: For non-heat-sensitive, volatile pyrrolidinones, vacuum distillation is highly effective.[9] For crude mixtures containing polymeric residues, pre-treatment with a strong base (like KOH) can form the non-volatile potassium pyrrolidonate salt, allowing the pure pyrrolidinone to be distilled away from other impurities.[9]
-
Column Chromatography: This is the most versatile method for non-volatile or complex mixtures. Silica gel is standard. Due to the polarity of many pyrrolidinones, solvent systems like Ethyl Acetate/Hexanes, Dichloromethane/Methanol, or even gradients involving small amounts of acetic acid or triethylamine (to prevent streaking) are common.[10]
-
Crystallization/Fractional Freezing: If the product is a solid, recrystallization from a suitable solvent system is an excellent final purification step. For separating liquids with different freezing points, such as N-methyl-2-pyrrolidone (-24°C) from GBL (-43°C), fractional freezing can be a viable, non-destructive method.[11]
-
Protocol: Purification of 2-Pyrrolidone from a Basic Impurity[9]
-
Take the crude 2-pyrrolidone and treat it with a strong base (e.g., 0.1 mole KOH per mole of pyrrolidone) at an elevated temperature (e.g., 110-130°C) under a nitrogen atmosphere. This converts the product to its potassium salt.
-
Perform a fractional distillation under vacuum. Polymerization-grade 2-pyrrolidone will distill, leaving the potassium salt and other high-boiling impurities in the residue.
-
The residue can be further treated by dissolving it in water, acidifying with a mineral acid to regenerate the free pyrrolidinone, and then extracting with an organic solvent to recover more product.[9]
References
- Common side reactions in the synthesis of substituted pyrrolidines - Benchchem. (URL: )
- Process for the purification of 2-pyrrolidone - Google P
- Preventing side reactions in pyrrolidine synthesis - Benchchem. (URL: )
-
Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen‐Containing Chemicals | Request PDF - ResearchGate. (URL: [Link])
-
Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing). (URL: [Link])
-
Control experiments for reductive amination of levulinic acid with aniline. - ResearchGate. (URL: [Link])
-
Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed. (URL: [Link])
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (URL: [Link])
-
Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone - Green Chemistry (RSC Publishing). (URL: [Link])
- mechanism of 2-pyrrolidinone formation
- Purification of crude pyrroles - US5502213A - Google P
-
Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (URL: [Link])
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis | ACS Omega. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Method for the production of 2-pyrrolidone - Google P
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. (URL: [Link])
-
Pyrrolidine synthesis via ring contraction of pyridines - ResearchGate. (URL: [Link])
- Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones - Google P
-
Pyrrolidine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - RSC Publishing. (URL: [Link])
Sources
- 1. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
Technical Support Center: Scale-Up Synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. We will move beyond simple procedural lists to address the causality behind experimental choices, offering field-proven insights to anticipate and troubleshoot challenges encountered when transitioning from bench-scale to larger production volumes.
Synthesis Overview & Mechanism
The synthesis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is efficiently achieved via a one-pot reaction involving the condensation of 4-isopropylaniline with itaconic acid.[1] This transformation proceeds through two key mechanistic steps: a conjugate (Michael) addition followed by an intramolecular cyclization (amidation).
The reaction is typically performed at elevated temperatures, often under solvent-free conditions or in a high-boiling solvent like water or acetic acid.[2][3] The thermal conditions are necessary to drive the dehydration and subsequent ring-closure to form the stable 5-membered lactam ring.
Reaction Mechanism Diagram
Caption: Reaction mechanism for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most direct and widely adopted method is the thermal condensation of 4-isopropylaniline and itaconic acid.[1] This approach is favored for its atom economy and straightforward procedure, avoiding the need for complex catalysts or protecting groups. The reaction can be conducted neat (solvent-free) or with a minimal amount of a high-boiling solvent.[3]
Q2: What are the critical quality attributes for the starting materials? A2: Both 4-isopropylaniline and itaconic acid should be of high purity (>98%). For 4-isopropylaniline, be mindful of oxidation, which can lead to discoloration in the final product. It should be a colorless to pale yellow liquid. Itaconic acid should be a white crystalline solid. The presence of impurities in either starting material can lead to side reactions and a more complex purification process.
Q3: What yield and purity can I realistically expect at scale? A3: At the bench scale, yields typically range from 70-90%. During scale-up, a yield of 75-85% is a good target. The purity of the crude product after initial isolation (e.g., precipitation and filtration) is often >95%. A single recrystallization can readily bring the purity to >99% for pharmaceutical applications.
Q4: Are there any major safety concerns during scale-up? A4: Yes. The primary concern is the exothermicity of the initial Michael addition. While the overall reaction requires heating, the initial mixing of reactants can generate significant heat. On a large scale, this must be managed with controlled reagent addition and efficient reactor cooling to prevent a runaway reaction. Additionally, 4-isopropylaniline is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Scale-Up Protocol & Critical Parameters
This protocol details a robust procedure for a 1 kg scale synthesis.
Experimental Protocol (1 kg Scale)
-
Reactor Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser. Ensure the reactor's heating/cooling system is operational.
-
Reagent Charge: Charge the reactor with itaconic acid (1.00 kg, 7.69 mol).
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Heating: Begin stirring and heat the itaconic acid to 145-150 °C. It will melt to a clear liquid.
-
Controlled Addition: Slowly add 4-isopropylaniline (1.04 kg, 7.69 mol) via an addition funnel or pump over 2-3 hours. Crucially, monitor the internal temperature. Maintain the temperature between 145-155 °C. Use the reactor's cooling jacket if necessary to manage any exotherm.
-
Reaction: Once the addition is complete, hold the reaction mixture at 150 °C for an additional 4-6 hours. Monitor reaction completion via an in-process control (IPC) such as HPLC (disappearance of starting materials).
-
Cooling & Crystallization: Cool the mixture slowly to 90 °C. Add 5 L of propan-2-ol to the hot mixture.[4] Continue to cool the mixture to 20-25 °C over 3-4 hours to allow for controlled crystallization.
-
Isolation: Filter the resulting slurry using a Nutsche filter.
-
Washing: Wash the filter cake with cold propan-2-ol (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 60-70 °C until constant weight is achieved.
Table 1: Critical Process Parameters for Scale-Up
| Parameter | Bench Scale (50 g) | Pilot Scale (1 kg) | Rationale & Justification |
| Reaction Vessel | 250 mL Round Bottom Flask | 10 L Glass-Lined Reactor | Ensures chemical resistance and efficient heat transfer for larger volumes. |
| Agitation | Magnetic Stir Bar | Mechanical Stirrer (Impeller) | Required for effective mixing and heat distribution in a viscous, large-volume mixture. |
| Addition Time | 15-30 minutes | 2-3 hours | Critical for controlling the initial reaction exotherm and preventing localized overheating which can cause side-product formation. |
| Temperature Control | Heating Mantle | Jacketed Heating/Cooling System | Provides precise and responsive temperature control necessary to manage exotherms and maintain optimal reaction conditions. |
| Work-up Solvent | 100-200 mL | 5-7 L | Volume is scaled to ensure proper dissolution for purification and to achieve a manageable slurry concentration for filtration. |
| Cooling Profile | Ice bath cooling | Programmed, slow cooling ramp | Controlled cooling is essential at scale to obtain a consistent crystal size, which improves filtration efficiency and product purity.[5] |
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Question & Answer Troubleshooting
Problem 1: The reaction yield is significantly lower than expected (<70%).
-
Possible Cause A: Incomplete Reaction. The cyclization step is thermally demanding. Insufficient heating or short reaction times at a large scale, where heat transfer is less efficient, can lead to incomplete conversion of the acyclic Michael adduct intermediate.
-
Troubleshooting Action: Confirm the internal reactor temperature is consistently at the target (150 °C). Take an in-process sample and analyze by HPLC or TLC to check for the presence of starting materials or the intermediate. If the reaction is incomplete, extend the reaction time at 150 °C by 1-2 hours and re-analyze.
-
-
Possible Cause B: Side Reactions. Overheating (>160 °C) can cause the decarboxylation of itaconic acid or other thermal degradation pathways, reducing the amount of available reactant for the desired transformation.
-
Troubleshooting Action: Review the temperature logs for the reactor. If temperature spikes are observed, the initial addition of 4-isopropylaniline was likely too fast. In subsequent batches, reduce the addition rate and utilize the reactor's cooling system to maintain a stable temperature.
-
-
Possible Cause C: Product Loss During Isolation. The product has some solubility in the crystallization solvent (e.g., propan-2-ol), especially if the solvent is not sufficiently cooled or if too much solvent was used.
-
Troubleshooting Action: Analyze a sample of the mother liquor by HPLC to quantify the amount of lost product. To improve recovery, ensure the slurry is cooled to at least room temperature (20-25 °C) before filtration. Consider reducing the volume of the crystallization solvent, but be cautious not to make the slurry too thick to stir or filter.
-
Problem 2: The final product is off-color (yellow to brown) instead of white.
-
Possible Cause A: Oxidation of 4-Isopropylaniline. The aniline starting material is susceptible to air oxidation, especially at high temperatures. This oxidation produces colored impurities that carry through to the final product.
-
Troubleshooting Action: Ensure the starting material is of high quality and has not been stored for extended periods exposed to air. During the reaction, maintain a positive pressure of an inert gas like nitrogen to prevent air from entering the reactor.
-
-
Possible Cause B: Thermal Degradation. Minor thermal degradation during the reaction can also introduce color.
-
Troubleshooting Action: For the final purification step, dissolve the crude product in a suitable solvent (e.g., hot ethanol or ethyl acetate), treat with a small amount of activated carbon (charcoal) for 15-30 minutes, and then filter hot to remove the carbon before allowing the solution to cool and recrystallize. The charcoal will adsorb many of the colored impurities.
-
Problem 3: The product "oils out" during crystallization and does not form a filterable solid.
-
Possible Cause A: Supersaturation and Rapid Cooling. If the solution is cooled too quickly, the product may come out of solution faster than it can form an ordered crystal lattice, resulting in an amorphous oil.
-
Troubleshooting Action: The cooling rate is a critical parameter.[5] Implement a programmed, slow cooling ramp (e.g., 10-15 °C per hour). Introducing a few seed crystals of pure product when the solution becomes cloudy can promote controlled crystal growth instead of oiling out.
-
-
Possible Cause B: Incorrect Solvent Choice. The chosen solvent may not be optimal for crystallization of this specific compound, or impurities may be inhibiting crystal formation.
-
Troubleshooting Action: Perform small-scale solvent screening. Test various solvents or solvent/anti-solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Heptane) to find conditions that reliably produce a crystalline solid.
-
References
- BenchChem. (2025). Technical Support Center: Pyrrolidine Synthesis Scale-Up.
- China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed.
- BenchChem. (2025). Technical Support Center: Asymmetric Synthesis of Substituted Lactams.
-
Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. [Link]
- Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin.
- Various Authors. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
-
Bertašiūtė, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences. [Link]
- Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Vilnius University Press.
- ChemSrc. (2025). CAS#:100394-11-4 | 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Sources
stability testing of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid under experimental conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability testing under various experimental conditions. The information herein is curated to ensure scientific integrity and provide actionable insights for your experiments.
Introduction to Stability Testing
Stability testing is a critical component of pharmaceutical development, providing essential information about how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] For 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, understanding its degradation pathways is fundamental to developing a stable formulation and establishing a reliable shelf-life.[2][3] This involves subjecting the molecule to "stress" conditions, also known as forced degradation studies, to predict its long-term stability and to develop stability-indicating analytical methods.[4][5]
The structure of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid presents several key functional groups that are susceptible to degradation: a lactam (the 5-oxopyrrolidine ring), a carboxylic acid, and an isopropyl-substituted phenyl ring. Each of these can be a potential site for chemical transformation under stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered during the stability testing of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
FAQ 1: What are the primary degradation pathways I should be concerned about for this molecule?
Given its chemical structure, the primary anticipated degradation pathways for 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The 5-oxopyrrolidine ring is a γ-lactam, a cyclic amide. Lactams are susceptible to hydrolysis, which would lead to the opening of the ring to form an amino acid derivative.[6] This can be catalyzed by both acidic and basic conditions.[7] The carboxylic acid group itself is generally stable to hydrolysis but can influence the molecule's solubility and reactivity at different pH values.[8]
-
Oxidative Degradation: The isopropyl group attached to the phenyl ring is a potential site for oxidation. The benzylic hydrogens on the isopropyl group are activated and can be susceptible to oxidative degradation, potentially forming a ketone or alcohol, and ultimately could lead to cleavage of the side-chain to a carboxylic acid.[9][10]
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[3] Photostability testing is crucial to determine if the molecule requires protection from light during storage and handling.[11][12]
Troubleshooting Guide: Unexpected Peaks in my HPLC Chromatogram during a Stability Study
Question: I am running a stability study on 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid and I'm seeing several unexpected peaks in my HPLC chromatogram. How can I identify the source of these new peaks?
Answer: The appearance of new peaks in a stability-indicating HPLC method is a direct indication of degradation.[13][14] The key is to systematically identify the degradation products. This is achieved through a process called "forced degradation" or "stress testing."[15] By subjecting the compound to specific stress conditions, you can generate the degradation products and confirm the ability of your analytical method to separate them from the parent compound.[16]
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
// Visual attributes {acid, base, oxidation, thermal, photo} [fillcolor="#EA4335", fontcolor="#FFFFFF"]; hplc [fillcolor="#4285F4", fontcolor="#FFFFFF"]; compare [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Workflow for Forced Degradation Studies.
-
Acid/Base Hydrolysis: If new peaks appear under these conditions, it is likely due to the hydrolysis of the lactam ring.[17][18]
-
Oxidation: Peaks generated in the presence of hydrogen peroxide suggest oxidation, likely at the isopropyl group.[10]
-
Thermal Degradation: This can indicate the overall thermal lability of the molecule.
-
Photolytic Degradation: The appearance of degradants upon exposure to light confirms photosensitivity.[19][20][21]
By comparing the chromatograms from each stress condition, you can tentatively identify the nature of the degradation products observed in your formal stability study.
FAQ 2: My compound seems to be degrading in the acidic mobile phase of my HPLC method. What can I do?
This is a common issue, especially for acid-labile compounds. If you suspect on-instrument degradation, here are some troubleshooting steps:
-
pH of the Mobile Phase: The carboxylic acid functionality can influence the molecule's behavior.[22] While a low pH is often used for good peak shape of acidic analytes, it might be accelerating the hydrolysis of the lactam. Try to work at a less acidic pH, for example, pH 3-4, while still ensuring the carboxylic acid is protonated for good retention in reversed-phase chromatography.
-
Temperature: Reduce the temperature of the autosampler and the column. Room temperature or elevated column temperatures can accelerate degradation. Consider using a cooled autosampler (e.g., 4°C).
-
Run Time: A shorter HPLC run time will minimize the residence time of the sample in the mobile phase.
-
Sample Diluent: Ensure your sample is dissolved in a neutral or slightly acidic diluent and injected promptly after preparation.
Detailed Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Acid Hydrolysis:
-
Dissolve 10 mg of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Add 1 mL of this stock solution to 9 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis. The hydrolysis of lactams can be rapid under basic conditions.[18]
-
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.[1][13]
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides good hydrophobic retention for the molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH to ensure consistent ionization of the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Start with a low percentage of B, ramp up to elute the parent compound and any more hydrophobic degradants. | A gradient is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or PDA | The phenyl ring should provide strong UV absorbance. A PDA detector will help in assessing peak purity. |
| Column Temp. | 30°C | To ensure reproducible retention times. |
Logical Relationships in Stability Testing
The process of stability testing is a logical progression from understanding the molecule's potential weaknesses to developing a robust analytical method to monitor them.
// Visual attributes predict [fillcolor="#FBBC05", fontcolor="#202124"]; stress [fillcolor="#EA4335", fontcolor="#FFFFFF"]; develop [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } dot Caption: Logical Flow of Stability Testing.
By following this structured approach, researchers can effectively characterize the stability of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid and develop robust analytical methods for its quality control.
References
- Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvepkeEJ-_ou2wNLOKt0j9qxRfMRHuRdbVGabyw15B0biJ5sm4xJFc6LowdN6ZeouUDqJzfaYJGR5WPOSGjQu7RWtG1kKjuNICwNQidxHlR6MnBiRNSeWFos-xX6aFFI4FVw7Yb7SehwjE5U4B8W_1Eusg1ng8oX22UbThkAHDhPpOnimL5fS-qfwYNYDX01tiDGfGoNfhulkqXdUbquPB7b2rrY-VL7UkDH8PZYtI5kw=]
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNgjQLkAVCyOwl4Q8L3irupDJD7O1QVSHEU06WK9c-TWUz6Yw_lkxWvuuRtKSKPkmJjARXhuQsNqhXgxbZqWgv_bf6V7CxdYuUsfOEtP7p_ultKIvjAFzrfQWhEBxjycBp7UpsRrUICJ7J0Nclyjlr_ygpwPtAwcVG9oATJYTSrVmbMVG8wrVHpucfulDnUJa4tsquRivpJFkcGSQXGRboy9Vt4R9fLsLN9CFQJA==]
- MTS. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHypLcRwb0e_WByvApK-DgrhVgRjp7p1LPGyV3Z_n8H99HyptbkPyFYYcqgsQ7Z4h9UN_6OEQMchAawtAh9YhxK3df3Rrn2Z34ZbW_GJWe8OdfbkL2fg_7E8EAEQIJtJ42nFrcj0XXPrukPdaCSM5A7Q778HxKbPk0zSVLOoSq56ZMsVrl5ZyUUYWKZdHnjqS0vir9eW6a53OUA5DxhU_kqgUvFqZ65whf88VNSKw==]
- ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. [URL: https://vertexaisearch.cloud.google.
- Elsevier. Development of forced degradation and stability indicating studies of drugs—A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-PfzOjV92iR432AA6m0Df_eZN7SA_rzKfD5IXCdsvlIUWK-OxJT7o9dOdTuHz1gP8RIDlMQNaeoaF8pXzeTCY805Gmif-Gkvi9szzQgQ1JZSxBawu4bowj95ao5AajqWC5iz5kISJwSQsjEw=]
- Journal of the American Chemical Society. Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. [URL: https://pubs.acs.org/doi/10.1021/ja992429h]
- Atlas-mts.com. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxf_o9oHsVUAfmj6xzGg2jGq1ygcF83I74nCWtLDAP5x81vNk6My2TrVsolN-HVwcDMjt2-UZqdbx65wOoQOci9xqcbcUfs5I-ijVllSIYoDRs0lRyqf5jv4FvNQfl8GzgwV_r4kuGM-ZlNy8HX920BkD2sPootsBAkb53fQzgmRDyeolYFJ2HNHO8j_HCueLbyndHEme8UL4ssxwBv3igfvaqBo2g10aLPN5QPOJt9Je3x7BlJRqfcq2xBk8=]
- ACS Catalysis. Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. [URL: https://pubs.acs.org/doi/10.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [URL: https://database.ich.org/sites/default/files/Q1B_Guideline.pdf]
- MDPI. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [URL: https://www.mdpi.com/2079-6382/10/11/1344]
- ResearchGate. Mechanism of the hydrolysis of β-lactam antibiotics through metallo-β-lacta- mases. [URL: https://www.researchgate.net/figure/Mechanism-of-the-hydrolysis-of-b-lactam-antibiotics-through-metallo-b-lacta-mases_fig2_221915609]
- European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-and-medicinal-products-scientific-guideline]
- Canadian Journal of Chemistry. The kinetics and mechanism of acid catalysed hydrolysis of lactams. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v77-160]
- ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1b-photostability-testing-of-new-drug-substances-and-products]
- SlideShare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. [URL: https://www.slideshare.net/mobile/ApurvaSathawane/stability-testing-photostability-testing-of-new-drug-substances-and-products-q1bpptx]
- Chemistry LibreTexts. 16.9: Oxidation of Aromatic Compounds. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.
- ACS Publications. Oxidative degradation of aromatic hydrocarbons by microorganisms. IV. Incorporation of oxygen-18 into benzene by Pseudomonas putida. [URL: https://pubs.acs.org/doi/abs/10.1021/bi00833a008]
- Pressbooks. 8.8 Oxidation and Reduction of Aromatic Compounds. [URL: https://pb.libretexts.
- ACS Publications. Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. [URL: https://pubs.acs.org/doi/abs/10.1021/bi00851a003]
- PubMed. Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. [URL: https://pubmed.ncbi.nlm.nih.gov/5722247/]
- Study Queries. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. [URL: https://studyqueries.com/inductive-effect-and-qualitative-tests-for-carboxylic-acids-amide-and-ester/]
- IRJPMS. Stability Indicating HPLC Method Development: A Review. [URL: https://www.irjpms.com/wp-content/uploads/2023/07/IRJPMS-V4I3-23-40.pdf]
- JoVE. Video: Acidity and Basicity of Carboxylic Acid Derivatives. [URL: https://www.jove.
- IJTSRD. Stability Indicating HPLC Method Development –A Review. [URL: https://www.ijtsrd.com/papers/ijtsrd46342.pdf]
- IJRPR. Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [URL: https://ijrpr.com/uploads/V4ISSUE10/IJRPR19424.pdf]
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]
- Khan Academy. Carboxylic acids and derivatives. [URL: https://www.khanacademy.
- National Library of Medicine. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319085/]
- National Library of Medicine. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952075/]
- BYJU'S. Test for Carboxyl Group. [URL: https://byjus.com/chemistry/test-for-carboxyl-group/]
- IJPPR. Stability Indicating HPLC Method Development: A Review. [URL: https://www.ijppr.humanjournals.com/wp-content/uploads/2023/02/12.Komal-Kendre-Vikram-Veer-Pranali-Pinjari.pdf]
- AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [URL: https://www.aqa.org.uk/subjects/science/as-and-a-level/chemistry-7405/subject-content/organic-chemistry]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. acdlabs.com [acdlabs.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. irjpms.com [irjpms.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. database.ich.org [database.ich.org]
- 20. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 21. slideshare.net [slideshare.net]
- 22. Video: Acidity and Basicity of Carboxylic Acid Derivatives [jove.com]
Technical Support Center: Refinement of Purification Techniques for Polar Pyrrolidine Compounds
Welcome to the technical support center for the purification of polar pyrrolidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with this class of molecules. Pyrrolidines, with their inherent basicity and often high polarity, demand specialized strategies to achieve high purity. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
PART 1: Method Selection Strategy
Choosing the correct purification technique from the outset is critical to avoiding time-consuming failures. The polarity and basicity (pKa) of your specific pyrrolidine derivative are the primary determinants of the optimal strategy. The flowchart below provides a logical decision-making process.
Caption: Workflow for selecting and optimizing a purification method.
PART 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions about handling polar pyrrolidine compounds.
Q1: My polar pyrrolidine compound streaks badly on a standard silica gel TLC plate. What does this mean for column chromatography?
A1: This is a classic sign of strong, undesirable interactions between the basic nitrogen of your pyrrolidine and the acidic silanol (Si-OH) groups on the silica surface. This interaction leads to non-uniform migration, resulting in severe peak tailing or streaking during column chromatography. In some cases, your compound may adsorb irreversibly to the column.[1][2]
-
Causality: The lone pair of electrons on the pyrrolidine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the surface silanol groups. This is a stronger interaction than the simple polar partitioning intended for separation, causing a portion of the molecules to "stick" and elute slowly, creating a tail.
-
Solution: You must mitigate this interaction. This is typically done by adding a small amount of a competitive base, such as triethylamine (0.1-2%) or ammonium hydroxide, to your mobile phase.[3][4] This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing for a more symmetrical peak shape.
Q2: I'm concerned about my compound's stability on silica gel. How can I test this before committing to a large-scale purification?
A2: This is an excellent and crucial consideration. A simple 2D TLC experiment can be a powerful diagnostic tool.
-
Protocol:
-
Spot your crude material on the corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and allow it to dry completely, ensuring all solvent has evaporated.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
-
Interpretation: If your compound is stable, it will appear as a single spot along the diagonal. If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica stationary phase.[1] In this case, you should consider alternative stationary phases like alumina or deactivated silica, or switch to a non-adsorptive technique like reversed-phase chromatography.[5]
Q3: When should I choose HILIC over Reversed-Phase for my highly polar pyrrolidine?
A3: You should strongly consider HILIC when your pyrrolidine compound is very polar and shows little to no retention on a standard C18 reversed-phase column, even with a highly aqueous mobile phase.[3][6]
-
Mechanism Insight: Reversed-phase chromatography relies on hydrophobic interactions between the analyte and the nonpolar stationary phase.[7] Highly polar compounds have a strong affinity for the polar mobile phase and are eluted quickly, often at the solvent front. HILIC operates on an opposite principle: it uses a polar stationary phase (like bare silica) and a mobile phase rich in organic solvent (e.g., >80% acetonitrile).[8][9] A thin layer of water is adsorbed onto the stationary phase, and your polar analyte partitions into this aqueous layer, leading to retention. Elution is achieved by increasing the water content of the mobile phase.[10][11]
-
Rule of Thumb: If your compound is more soluble in organic solvents than water, but still highly polar (e.g., containing multiple hydroxyl or amide groups in addition to the pyrrolidine), HILIC is an excellent choice.
PART 3: Troubleshooting Guides by Technique
Guide 1: Normal-Phase Chromatography (NPC) on Silica Gel
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing / Streaking | Strong interaction between the basic pyrrolidine and acidic silanol groups on the silica surface. | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your eluent to mask active silanol sites.[2][4] 2. Pre-treat the Silica: Flush the packed column with your eluent containing the basic modifier before loading your sample.[3] |
| Compound Won't Elute (Stuck at Origin) | The compound is too polar for the selected mobile phase. | 1. Increase Eluent Polarity: Add a more polar solvent like methanol or ethanol. A common powerful eluent system for very polar bases is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2).[2][4] 2. Switch to a Different Technique: The compound may be too polar for practical NPC. Consider HILIC or Reversed-Phase.[12] |
| Irreversible Adsorption / Low Recovery | Compound is either decomposing on the acidic silica or binding too strongly. | 1. Test for Stability: Perform a 2D TLC test to check for degradation.[1] 2. Use a Milder Stationary Phase: Switch to neutral or basic alumina, or deactivated silica gel.[5] |
Guide 2: Reversed-Phase Chromatography (RPC)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Retention (Elutes at Solvent Front) | The pyrrolidine is too polar and has a higher affinity for the polar mobile phase than the nonpolar C18 stationary phase. | 1. Increase Mobile Phase Polarity: Use a highly aqueous mobile phase (e.g., 95-100% water/buffer), ensuring your column is aqueous-stable.[3] 2. Adjust pH: Increase the mobile phase pH to be ~2 units above the pKa of your pyrrolidine. This neutralizes the amine, making it less polar and more retentive. Crucially, use a pH-stable column (e.g., hybrid or polymer-based). [4][13] 3. Switch to HILIC: This is the preferred technique for retaining very polar analytes.[8][14] |
| Symmetrical but Broad Peaks | Poor mass transfer kinetics; secondary interactions with the stationary phase. | 1. Optimize Flow Rate: Lower the flow rate to allow for better equilibration. 2. Change Organic Modifier: Switch from methanol to acetonitrile (or vice-versa) as they offer different selectivities and efficiencies.[7] |
| Peak Tailing (Asymmetrical Peaks) | Secondary ionic interactions between the protonated (charged) pyrrolidine and residual, un-capped silanol groups on the stationary phase. | 1. Use a Low pH Mobile Phase with an Ion-Pairing Agent: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid protonates the pyrrolidine, but also suppresses the ionization of residual silanols, reducing unwanted interactions.[13] 2. Use a High-Quality, End-Capped Column: Modern, fully end-capped columns have fewer free silanol groups, minimizing this effect.[3] |
PART 4: Experimental Protocols & Non-Chromatographic Methods
Protocol 1: pH-Based Liquid-Liquid Extraction (LLE)
This is an excellent first-pass purification to remove non-basic impurities from your crude reaction mixture. The principle relies on changing the ionization state of the pyrrolidine to move it between aqueous and organic phases.[15][16]
Caption: Workflow for pH-based liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously, venting frequently.[15] Allow the layers to separate. The protonated pyrrolidine will move to the aqueous layer.
-
Separate: Drain the lower aqueous layer and save it. Discard the organic layer which contains the neutral impurities.
-
Basify: Return the aqueous layer to the separatory funnel. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10, checking with pH paper. This deprotonates the pyrrolidine, making it organic-soluble again.[17]
-
Back-Extraction: Add a fresh portion of organic solvent. Shake and allow the layers to separate. The neutral, purified pyrrolidine is now in the organic layer.[18]
-
Isolate: Drain and collect the organic layer. Dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified compound.
Protocol 2: HILIC Flash Chromatography
This protocol outlines a general approach for purifying a highly polar pyrrolidine compound using a standard silica flash column in HILIC mode.[10][11]
-
Column & Solvents:
-
Stationary Phase: Standard bare silica gel flash column.
-
Mobile Phase A: Acetonitrile (ACN) with 0.1% formic acid or acetic acid (to ensure consistent ionization).
-
Mobile Phase B: Deionized Water with 0.1% formic acid or acetic acid.
-
-
Sample Preparation:
-
Dissolve the sample in a minimal amount of a strong solvent like DMSO or water.
-
Adsorb the dissolved sample onto a small amount of Celite or silica gel.
-
Dry this solid load completely under high vacuum. This is a critical step ; injecting a liquid sample dissolved in a strong solvent will ruin the separation.[11]
-
-
Column Equilibration:
-
Equilibrate the column with 5-10 column volumes of the initial mobile phase conditions (e.g., 95% A / 5% B).
-
-
Elution & Gradient:
-
Load the dry sample onto the column.
-
Run a shallow gradient from high organic to higher aqueous content. A typical gradient might be:
-
95:5 (A:B) for 2 column volumes (CV).
-
Gradient to 70:30 (A:B) over 10 CV.
-
Hold at 70:30 (A:B) for 2 CV.
-
-
Monitor the elution using UV detection.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze by TLC or LC-MS to identify the pure product.
-
Technique 3: Crystallization via Salt Formation
For many polar pyrrolidines, achieving a crystalline solid of the free base can be difficult. Inducing crystallization by forming a salt is a highly effective final purification step.[19]
-
Principle: Salts often form more ordered crystal lattices than their corresponding free bases, leading to easier crystallization. Common salts for amines are hydrochlorides, tartrates, or mesylates.[20][21]
-
General Procedure (HCl Salt):
-
Dissolve the purified free-base pyrrolidine in a suitable solvent in which the free base is soluble (e.g., methanol, isopropanol, or ethyl acetate).
-
Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a solvent like diethyl ether or isopropanol.
-
The salt will often precipitate immediately. If not, you can induce crystallization by:
-
Cooling the solution slowly.
-
Scratching the inside of the flask with a glass rod.
-
Adding a small amount of an "anti-solvent" (a solvent in which the salt is insoluble, like hexane or ether).
-
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
-
Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations - Analytical Methods (RSC Publishing). [Link]
-
Reversed-phase chromatography - Wikipedia. [Link]
-
Chromotography with free amines? : r/chemhelp - Reddit. [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry - Reddit. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. [Link]
-
2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. [Link]
-
Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. [Link]
-
Intro to Liquid-Liquid Extraction - YouTube. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]
-
Liquid–liquid extraction - Wikipedia. [Link]
-
PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE' - datapdf.com. [Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents | Analytical Chemistry - ACS Publications. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. [Link]
-
Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies - Semantic Scholar. [Link]
- Purification of crude pyrroles - US5502213A - Google P
- US6353118B1 - Dewatering and purification of crude pyrrolidine - Google P
- CN1024791C - Process for preparing pyrrolidine derivatives and their salts - Google P
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
What is Solid Phase Extraction (SPE)? - Organomation. [Link]
-
What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples? | ResearchGate. [Link]
-
Solid-Phase Extraction of Polar Compounds From Water - Tech Briefs. [Link]
-
Understanding and Improving Solid-Phase Extraction | LCGC International. [Link]
-
Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - PubMed. [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. [Link]
-
Pyrrolidine - Wikipedia. [Link]
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs | Request PDF - ResearchGate. [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. [Link]
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. [Link]
-
Guide for crystallization. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 17. youtube.com [youtube.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. unifr.ch [unifr.ch]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CN1024791C - Process for preparing pyrrolidine derivatives and their salts - Google Patents [patents.google.com]
Technical Support Center: Addressing Degradation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic Acid in Solution
Welcome to the technical support resource for 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the degradation of this compound in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity of your experiments and the stability of your compound.
Introduction: Understanding the Molecule's Stability
1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in various research and development fields. Its structure, featuring a pyrrolidone core, a carboxylic acid group, and an isopropylphenyl substituent, presents specific stability challenges. The primary routes of degradation are hydrolysis of the lactam ring and oxidation of the alkyl side chain on the aromatic ring. This guide will provide a framework for identifying and addressing these issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my compound over time in an aqueous buffer. What is the likely cause?
A: The most probable cause of degradation in an aqueous solution is the hydrolysis of the lactam (cyclic amide) ring within the 5-oxopyrrolidine core. This reaction opens the ring to form an amino acid derivative, which will likely have different chemical properties and biological activity. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
Q2: My solution is turning a yellowish color after storage. What could be happening?
A: A color change often indicates oxidative degradation. The isopropyl group on the phenyl ring is susceptible to oxidation, particularly at the benzylic position.[1][2] This can lead to the formation of various byproducts, some of which may be colored. Exposure to light, oxygen (especially headspace in vials), and certain metal ions can catalyze this process.
Q3: How does pH affect the stability of my compound?
A: The stability of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is significantly influenced by pH.
-
Acidic Conditions: Acid-catalyzed hydrolysis of the lactam ring can occur.[3]
-
Neutral to Mildly Basic Conditions: While generally more stable around neutral pH, the lactam is still susceptible to hydrolysis.
-
Strongly Basic Conditions: Base-catalyzed hydrolysis of the lactam is a significant risk and can be quite rapid.[4]
Q4: What are the best practices for preparing and storing stock solutions?
A: To maximize stability:
-
Solvent Choice: For long-term storage, consider using a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol, stored at low temperatures. For aqueous buffers, prepare fresh solutions for each experiment.
-
Temperature: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Inert Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a structured approach to investigating and resolving stability issues.
Issue 1: Rapid Loss of Compound in Solution
Symptoms:
-
Decreased peak area in HPLC analysis over a short period.
-
Loss of biological activity in assays.
Potential Cause: Lactam hydrolysis.
Troubleshooting Workflow:
Caption: Workflow to diagnose pH-mediated hydrolysis.
Protocol: pH Stress Test
-
Prepare Buffers: Prepare a set of buffers at different pH values (e.g., pH 3, 5, 7, 9).
-
Prepare Solutions: Dissolve a known concentration of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid in each buffer.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each solution by a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration.
-
Incubation: Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C). Protect from light.
-
Time-Point Analysis: Analyze aliquots at various time points (e.g., 4, 8, 24 hours).
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. This will reveal the pH-dependence of the degradation.
Issue 2: Appearance of Unknown Peaks and/or Color Change
Symptoms:
-
New peaks appearing in the chromatogram.
-
A noticeable change in the solution's color.
Potential Cause: Oxidative degradation.
Troubleshooting Workflow:
Caption: Workflow to diagnose oxidative degradation.
Protocol: Forced Oxidation and Photostability Study
-
Forced Oxidation:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a small amount of a mild oxidizing agent (e.g., 0.1% hydrogen peroxide).
-
Monitor the sample by HPLC over time for the appearance of degradation products. This can help to identify potential oxidative byproducts.
-
-
Photostability:
-
Prepare two sets of solutions.
-
Wrap one set completely in aluminum foil (dark control).
-
Expose the other set to a controlled light source (e.g., a photostability chamber or ambient laboratory light).
-
Analyze samples from both sets at various time points to determine the extent of photodegradation.
-
Predicted Degradation Pathways
Lactam Hydrolysis
The primary degradation pathway is the hydrolysis of the five-membered lactam ring. This can occur under both acidic and basic conditions.
Caption: Hydrolysis of the lactam ring.
Side-Chain Oxidation
The isopropyl group is a potential site for oxidation, which can lead to a variety of products. The benzylic carbon is particularly susceptible.
Caption: Oxidation of the isopropyl side chain.
Data Summary for Stability Assessment
When conducting stability studies, it is crucial to present the data clearly.
| Condition | Time (hours) | % Remaining Compound | Appearance of Degradation Products (Peak Area %) |
| pH 3 (RT) | 0 | 100 | 0 |
| 24 | ... | ... | |
| pH 7 (RT) | 0 | 100 | 0 |
| 24 | ... | ... | |
| pH 9 (RT) | 0 | 100 | 0 |
| 24 | ... | ... | |
| Light Exposure (RT) | 0 | 100 | 0 |
| 24 | ... | ... | |
| Dark Control (RT) | 0 | 100 | 0 |
| 24 | ... | ... |
Concluding Remarks
The stability of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid in solution is a critical factor for obtaining reliable and reproducible experimental results. By systematically investigating the effects of pH, light, and oxygen, researchers can develop appropriate handling and storage protocols. The troubleshooting guides and experimental procedures outlined in this document provide a comprehensive framework for addressing potential degradation issues.
References
-
Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]
-
Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society. [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
β-Lactamases: A Focus on Current Challenges. PMC. [Link]
-
Oxidation of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Oxidative degradation of aromatic hydrocarbons by microorganisms. IV. Incorporation of oxygen-18 into benzene by Pseudomonas putida. Biochemistry. [Link]
-
Oxidation and Reduction of Aromatic Compounds. Fundamentals of Organic Chemistry. [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]
Sources
Validation & Comparative
The Emergence of Pyrrolidinone Carboxylic Acids as Novel Antibacterial Scaffolds: A Comparative Analysis
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms. The pyrrolidine ring, a five-membered nitrogen heterocycle, has emerged as a versatile and privileged scaffold in medicinal chemistry, leading to the development of various biologically active compounds.[1][2] This guide provides a comparative analysis of a representative compound from this class, 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid , against other antibacterial agents. While direct experimental data for this specific molecule is not extensively published, this guide will leverage data from closely related analogues to provide a robust, scientifically grounded comparison for researchers and drug development professionals.
Chemical Profile and Structural Significance
The core structure of the molecule is the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold. The key features are:
-
A Pyrrolidinone Core: This lactam ring is a stable, biocompatible moiety found in numerous natural products and pharmaceuticals.[3]
-
A Carboxylic Acid Group: This functional group at the 3-position is crucial for interacting with biological targets and can influence the compound's pharmacokinetic properties.
-
A Substituted Phenyl Ring: The substituent on the phenyl ring at the 1-position plays a significant role in modulating the antibacterial activity and spectrum. In our target molecule, this is an isopropyl group, which imparts lipophilicity.
Studies on analogous compounds, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have demonstrated that modifications to the phenyl ring and derivatization of the carboxylic acid group can lead to potent antibacterial agents, particularly against Gram-positive bacteria.[4][5]
Comparative Antibacterial Efficacy
While specific data for 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not available, we can infer its potential activity by examining its close analogues reported in recent literature. The primary method for evaluating in vitro antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Comparative MIC (µg/mL) of Pyrrolidinone Derivatives and Standard Antibiotics
| Compound/Agent | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Listeria monocytogenes | Escherichia coli | Reference(s) |
| Analog 1 (Hydrazone with benzylidene moiety) | 3.9 | - | - | - | [6][7] |
| Analog 2 (Hydrazone with 5-nitrothien-2-yl) | >7.8 | 7.8 | 7.8 | >7.8 | [6][7] |
| Analog 3 (Hydrazone with 5-nitrofuran-2-yl) | 7.8 | - | 7.8 | 7.8 | [7] |
| Analog 4 (5-Fluorobenzimidazole derivative) | - | 16 | - | - | [4] |
| Cefuroxime (Control) | 7.8 | - | - | - | [6][7] |
| Ampicillin (Control) | - | - | - | - | [6] |
| Oxacillin (Control) | - | - | - | - | [6] |
| Clindamycin (Control) | - | >64 | - | - | [4] |
Note: Data for analogues are extracted from studies on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The specific activities can vary based on the full structure of the derivative.
From the data on these analogues, we can observe a clear trend of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] For instance, a hydrazone derivative with a benzylidene moiety demonstrated a potent MIC of 3.9 µg/mL against S. aureus, which is superior to the second-generation cephalosporin, cefuroxime.[6][7] Furthermore, some derivatives have shown efficacy against multidrug-resistant strains, such as linezolid and tedizolid-resistant S. aureus.[5]
Potential Mechanisms of Action
The precise mechanism of action for this class of compounds is still under investigation, but it is likely to differ from conventional antibiotics, making them promising candidates against resistant strains. Potential mechanisms could involve the inhibition of essential bacterial enzymes or disruption of cellular processes.[8] Some studies suggest that these compounds may interfere with DNA, RNA, cell wall, or protein synthesis.[8]
Interestingly, certain hydrazone derivatives of this scaffold have demonstrated excellent results in disrupting established biofilms of both S. aureus and E. coli.[6][7] Biofilm disruption is a critical attribute for an antibacterial agent, as bacteria within biofilms are notoriously more resistant to conventional antibiotics.[9]
Experimental Protocols for Evaluation
To rigorously assess the antibacterial potential of a novel compound like 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a standardized set of experiments is required.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the cornerstone of in vitro antibacterial testing. The broth microdilution method is a widely accepted standard.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.
-
Caption: Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an antibacterial agent required to kill a bacterium.
Protocol:
-
Perform an MIC Assay: Follow the protocol as described above.
-
Subculturing: From the wells that show no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion and Future Directions
The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel antibacterial agents.[10] Evidence from closely related analogues suggests that compounds like 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid are likely to exhibit activity against Gram-positive pathogens, potentially including drug-resistant strains.[4][5][6][7] Their possible novel mechanism of action and biofilm-disrupting capabilities make them particularly attractive.[6][7][8]
Future research should focus on the synthesis and direct biological evaluation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and spectrum of activity. Furthermore, mechanistic studies are needed to elucidate the precise molecular targets of these compounds, which will aid in their development as next-generation antibiotics.
References
-
Abdallah, M., et al. (2015). In vitro activity of eravacycline against multidrug-resistant Gram-positive and Gram-negative bacteria. Frontiers in Microbiology. [Link]
-
Di Sarno, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Gedgaudas, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]
-
Gedgaudas, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]
-
Khan, I., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]
-
Kupcinskas, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]
-
Kumar, R., et al. (2025). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. ResearchGate. [Link]
-
Lone, S. A., et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. [Link]
-
MDPI. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]
-
Ozadali-Sari, K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Pchelkina, Y. V., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. [Link]
-
ResearchGate. (2025). Antibacterial properties of Biosurfactants against selected gram positive and negative bacteria. ResearchGate. [Link]
-
Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
-
Urbonaviciute, G., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Comparative Analysis for Anticancer Drug Discovery
Introduction: The Rising Prominence of the Pyrrolidinone Scaffold
In the landscape of medicinal chemistry, the search for novel scaffolds that can serve as a foundation for developing potent and selective therapeutic agents is perpetual. The 1-aryl-5-oxopyrrolidine-3-carboxylic acid core, a derivative of pyroglutamic acid, represents one such privileged scaffold.[1][2] Its rigid, chiral structure and multiple points for functionalization make it an attractive starting point for creating diverse chemical libraries.[2] These compounds have garnered significant attention for their broad spectrum of biological activities, including analgesic, antihypoxic, antimicrobial, and particularly, anticancer properties.[3][4][5][6]
This guide provides a comparative analysis of recently developed 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, focusing on their anticancer activity. We will dissect the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their synthesis and evaluation, and offer insights into the causal factors behind these experimental designs. The objective is to equip researchers and drug development professionals with a robust, data-driven framework for advancing this promising class of compounds.
Comparative Analysis: Anticancer Activity Against A549 Lung Adenocarcinoma Cells
A critical aspect of drug development is understanding how subtle molecular changes impact biological activity. A recent study systematically explored a series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, modifying the C3-position of the pyrrolidinone ring to generate various hydrazones, azoles, and azines.[5] Their cytotoxic effects were evaluated against the A549 human lung adenocarcinoma cell line, a well-established model for non-small cell lung cancer research.[5]
The foundational decision to derivatize the C3-carboxylic acid group into hydrazones and heterocycles is rooted in established medicinal chemistry principles. These moieties are known to participate in hydrogen bonding and other non-covalent interactions, which can significantly enhance binding affinity to biological targets. Furthermore, incorporating aromatic and heteroaromatic systems can improve pharmacokinetic properties and modulate electronic effects.[7]
The data below compares the parent acid with several key derivatives, highlighting the impact of these structural modifications.
Table 1: Comparative Anticancer Activity of C3-Substituted 1-(2-hydroxyphenyl)-5-oxopyrrolidine Derivatives
| Compound ID | C3-Position Substituent (R) | % Viability of A549 Cells (at 100 µM)[5] |
| 1a | -COOH (Carboxylic Acid) | 63.4% |
| 9 | Hydrazone with 4-MeOC₆H₄ | 84.8% |
| 11 | Hydrazone with 2,3,4-tri(MeO)C₆H₂ | 74.5% |
| 12 | Hydrazone with 3,4,5-tri(MeO)C₆H₂ | 76.4% |
| 14 | Hydrazone with Thien-2-yl | 59.8% |
| 15 | Hydrazone with 5-Nitro-thien-2-yl | 52.8% |
| Cisplatin | Positive Control | 51.9% |
Data sourced from Khlebnikova et al. (2023).[5]
Structure-Activity Relationship (SAR) Insights:
-
Baseline Activity: The parent carboxylic acid (1a ) demonstrates significant activity, reducing A549 cell viability to 63.4%, establishing the core scaffold's inherent cytotoxicity.[5]
-
Effect of Methoxy Substituents: The introduction of a single methoxy group on the phenylhydrazone moiety (Compound 9 ) led to a marked decrease in activity.[5] However, increasing the number of methoxy groups to three (Compounds 11 and 12 ) partially restored the anticancer effect.[5] This complex relationship suggests that steric bulk and electronic effects play a delicate, counterbalancing role in target engagement.
-
Impact of Heterocyclic Moieties: The most profound enhancement in activity was observed with the introduction of thiophene-based hydrazones. The thien-2-yl derivative (14 ) showed improved activity over the parent acid.[5]
-
The Nitro Group Enhancement: Notably, the addition of a strongly electron-withdrawing nitro group to the thiophene ring (Compound 15 ) resulted in the most potent compound in this series, with an activity level approaching that of the clinical anticancer drug, cisplatin.[5][6] This highlights the critical role of the 5-nitro-thien-2-yl fragment as a pharmacophore for enhancing cytotoxicity in this scaffold. A similar enhancement was seen in other studies where a 5-nitrothiophene substituent conferred promising antimicrobial activity.[6][8]
Experimental Methodologies: A Self-Validating Approach
To ensure the reproducibility and integrity of these findings, it is essential to detail the protocols used. The following sections provide a step-by-step guide for the synthesis of the core scaffold and the biological evaluation of its derivatives.
Synthesis Workflow
The synthesis of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is typically achieved through a straightforward condensation reaction. The choice of a one-pot reaction in water is a key decision favoring green chemistry principles and operational simplicity.
Caption: General workflow for the synthesis of the core scaffold.
Protocol 1: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) [5]
-
Reagent Preparation: To a solution of itaconic acid (6.5 g, 50 mmol) in 16 mL of water, add o-aminophenol (4.91 g, 45 mmol). The use of a slight excess of itaconic acid ensures the complete consumption of the aminophenol.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. The aqueous solvent is both environmentally benign and effective for this condensation.
-
Isolation: Cool the reaction mixture to room temperature. The product precipitates out of the solution, a key feature that simplifies purification.
-
Purification: Filter the formed precipitate, wash thoroughly with cold water to remove any unreacted starting materials, and dry. This yields the pure product without the need for complex chromatography.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Expected ¹H NMR signals in DMSO-d₆ include characteristic multiplets for the CH₂ and CH groups of the pyrrolidinone ring (δ 2.56–2.72, 3.34–3.42, 3.78–3.95 ppm) and a broad singlet for the carboxylic acid proton (δ 12.71 ppm).[5]
Anticancer Activity Screening Workflow
The MTT assay is a standard, reliable method for assessing cell viability. Its selection is based on its ability to provide quantitative data on how a compound affects cell metabolic activity, which is a proxy for cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: In Vitro Anticancer Activity (MTT Assay) [5][9]
-
Cell Culture: Seed A549 cells into 96-well plates at a suitable density and allow them to adhere for 24 hours. This ensures cells are in a healthy, exponential growth phase before treatment.
-
Compound Treatment: Expose the cells to a fixed concentration (e.g., 100 µM) of each test compound for 24 hours. Cisplatin and a vehicle control (e.g., DMSO) must be run in parallel for data normalization and comparison.
-
MTT Addition: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each treatment group by normalizing the absorbance values against the untreated control cells.
Conclusion and Future Directions
The comparative analysis clearly demonstrates that the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a highly malleable platform for developing novel anticancer agents. The study highlights that derivatization at the C3-position, particularly into hydrazones bearing a 5-nitrothien-2-yl moiety, can dramatically enhance cytotoxic activity against A549 lung cancer cells.[5]
The provided methodologies for synthesis and biological screening are robust and validated, offering a clear path for researchers to build upon this work. Future research should focus on:
-
Expanding the SAR: Synthesizing a broader range of heterocyclic derivatives to identify other potent pharmacophores.
-
Mechanism of Action Studies: Investigating the specific cellular targets and pathways through which these compounds exert their cytotoxic effects.
-
In Vivo Evaluation: Advancing the most promising compounds, such as the 5-nitrothiophene derivative, into preclinical animal models to assess their efficacy and safety profiles.
By leveraging the insights and protocols detailed in this guide, the scientific community can accelerate the exploration of this promising class of molecules, bringing new hope to the field of oncology drug discovery.
References
-
Gang, Z., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed. Available at: [Link]
-
Kuz’min, O.V., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Zhang, M., et al. (2023). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers in Chemistry. Available at: [Link]
-
Shafi, S., et al. (2021). Antiproliferative and Antibacterial Effects of Pyroglutamic Acid Isolated from Enterococcus Faecium (Mcc-2729). ProQuest. Available at: [Link]
-
Shafi, S., et al. (2021). Antiproliferative and Antibacterial Effects of Pyroglutamic Acid Isolated from Enterococcus Faecium (Mcc-2729). Annals of the Romanian Society for Cell Biology. Available at: [Link]
-
Khlebnikova, T., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
-
Jonušis, M., et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. Available at: [Link]
-
Ghinet, A., et al. (2021). Pyroglutamic acid as a natural platform towards new antimicrobial agents. ResearchGate. Available at: [Link]
-
Request PDF on ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. Available at: [Link]
-
Jasinskas, A., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. Available at: [Link]
-
Jasinskas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]
-
Petrikaite, V., et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
-
Mickevicius, V., et al. (2005). Synthesis of 1‐{[(Aryl‐5‐oxopyrrolidin‐3‐yl)carbonyl] ‐amino}‐5‐oxopyrrolidine‐3‐carboxylic Acids. ResearchGate. Available at: [Link]
-
Vaickelioniene, R., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]
-
Bhat, A.A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Semantic Scholar. Available at: [Link]
Sources
- 1. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 6. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 7. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Anticancer Activity of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic Acid (IPC-A)
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology drug discovery is continually evolving, driven by the urgent need for novel therapeutic agents that can overcome the challenges of resistance and toxicity associated with standard chemotherapies.[1][2] Pyrrolidine derivatives have emerged as a significant class of heterocyclic compounds with a diverse range of pharmacological activities, including promising anticancer properties.[3][4][5] This guide presents a comprehensive, technically grounded framework for the initial in vitro validation of a novel pyrrolidine-based compound, 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid , hereafter referred to as IPC-A .
This document provides an objective, step-by-step approach to characterizing the cytotoxic and mechanistic properties of IPC-A. By comparing its performance against a well-established cytotoxic agent, Doxorubicin, and grounding the methodologies in authoritative protocols, this guide serves as a robust resource for researchers aiming to translate a promising chemical entity into a validated preclinical candidate.[6][7]
Section 1: Foundational Validation: In Vitro Cytotoxicity Profiling
Expertise & Experience: The initial and most critical step in evaluating a potential anticancer agent is to determine its ability to inhibit the proliferation of cancer cells.[2][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[8][9][10] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells, which produces a purple formazan product.[9][11] The quantity of formazan is directly proportional to the number of viable cells.[8]
A strategically selected panel of cancer cell lines is crucial for initial screening. This panel should represent diverse tumor origins and genetic backgrounds to identify potential selectivity. For this guide, we propose:
-
MCF-7: A human breast adenocarcinoma cell line (luminal A), representing hormone-receptor-positive breast cancer.
-
MDA-MB-231: A human breast adenocarcinoma cell line (triple-negative), known for its aggressive phenotype.
-
A549: A human lung carcinoma cell line, widely used in lung cancer research.
-
HCT116: A human colorectal carcinoma cell line.
Comparator Agent: Doxorubicin, a topoisomerase II inhibitor, is selected as a standard-of-care cytotoxic drug for benchmarking IPC-A's potency.[12]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the IC50 of IPC-A.
Protocol: MTT Cell Viability Assay
This protocol is adapted from established methodologies.[8][11][13]
-
Cell Seeding: Seed cancer cells in 96-well flat-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X concentrated series of IPC-A and Doxorubicin dilutions in culture medium. A typical concentration range for a novel compound might be 0.1 to 100 µM.
-
Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and "untreated control".[10]
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Comparative Cytotoxicity
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| IPC-A | 8.5 | 12.2 | 15.7 | 9.8 |
| Doxorubicin | 0.9 | 1.5 | 1.2 | 1.1 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Section 2: Mechanistic Insight: Apoptosis and Cell Cycle Analysis
Expertise & Experience: A favorable anticancer agent should ideally induce programmed cell death (apoptosis) rather than necrosis.[1][4] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[15] PI is a DNA-binding dye that is excluded by cells with intact membranes; it can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
Furthermore, disruption of the cell cycle is a key mechanism for many anticancer drugs. Analyzing the DNA content of cells stained with PI using flow cytometry allows for the quantification of cells in different phases (G0/G1, S, G2/M), revealing potential cell cycle arrest points.
Protocol: Annexin V/PI Apoptosis Assay
This protocol is adapted from established methodologies.[15]
-
Cell Treatment: Seed cells (e.g., 2 x 10^5 cells/well in a 6-well plate) and treat with IPC-A and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Cell Cycle Analysis
This protocol is adapted from established methodologies.[16][17][18]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[16][17] Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for cell cycle phase distribution analysis.
Visualizing Cell Cycle Arrest
Caption: The cell cycle and a hypothetical G2/M arrest point.
Section 3: Probing a Target Pathway: The PI3K/Akt/mTOR Axis
Authoritative Grounding: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[19][20] It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention.[21][22] A key activation event in this pathway is the phosphorylation of Akt at Serine 473 (p-Akt Ser473), which leads to the downstream activation of mTOR and subsequent promotion of protein synthesis and cell growth.[19]
Trustworthiness: To investigate if IPC-A exerts its effects by modulating this pathway, Western blotting is the definitive technique. By comparing the levels of phosphorylated Akt (p-Akt) to the total amount of Akt protein, we can determine if the compound inhibits this pro-survival signal. This provides a self-validating system, as the total protein level serves as an internal loading control.
Protocol: Western Blot for Phospho-Akt (Ser473)
This protocol is adapted from established methodologies.[23][24][25]
-
Protein Extraction: Treat cells with IPC-A at various concentrations for a defined period (e.g., 6-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using a solution of 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution targeting phospho-Akt (Ser473).[25] On a separate blot, or after stripping, probe with an antibody for total Akt. A β-actin antibody should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. A decrease in the p-Akt/Total Akt ratio in IPC-A treated cells would suggest pathway inhibition.
Hypothetical Signaling Pathway Modulation by IPC-A
Caption: Hypothetical inhibition of Akt phosphorylation by IPC-A.
Conclusion and Future Directions
This guide outlines a foundational, multi-faceted approach to the in vitro validation of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid (IPC-A). By systematically evaluating its cytotoxicity, apoptotic induction, effects on the cell cycle, and potential modulation of the critical PI3K/Akt survival pathway, researchers can build a comprehensive preclinical data package.
Positive and compelling results from these assays—specifically, potent cytotoxicity against cancer cells, clear induction of apoptosis, and evidence of target engagement within a key signaling pathway—would provide a strong rationale for advancing IPC-A to more complex studies. Future directions would include selectivity screening against non-cancerous cell lines, investigation of other signaling pathways, and ultimately, validation in in vivo xenograft models to assess therapeutic efficacy and toxicity in a whole-organism context.[27]
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. PMC - PubMed Central. [Link]
-
Miricescu, D., Totan, A., Stanescu, S., II, et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
-
Singh, R., Singh, P., Kumar, S., & Kumar, V. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
My Cancer Genome. PI3K/AKT1/MTOR. [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
PubMed. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]
-
MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
-
ResearchGate. Antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. [Link]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
Longdom Publishing. Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. [Link]
-
ScholarWorks@UTEP. In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. [Link]
-
NIH. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]
-
PMC - NIH. Detection of phosphorylated Akt and MAPK in cell culture assays. [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
NIH. Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. scholarworks.utep.edu [scholarworks.utep.edu]
- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prolyl Oligopeptidase Inhibitors: Benchmarking Efficacy and a Call for Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Prolyl Oligopeptidase as a Therapeutic Target
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase, is a cytosolic serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides.[1][2] This enzyme specifically cleaves peptide bonds on the C-terminal side of proline residues in substrates generally shorter than 30 amino acids.[1] Its activity has been implicated in a range of physiological processes and pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as psychiatric disorders.[3][4] Consequently, the inhibition of POP has emerged as a promising therapeutic strategy for these conditions. This guide provides a comparative analysis of the efficacy of well-established POP inhibitors and introduces the 5-oxopyrrolidine-3-carboxylic acid scaffold as a potential area for novel inhibitor development.
Comparative Efficacy of Known Prolyl Oligopeptidase Inhibitors
The development of potent and selective POP inhibitors has been an active area of research. Several compounds have demonstrated significant inhibitory activity, with potencies often in the nanomolar range. Below is a comparative summary of some of the most well-characterized POP inhibitors.
| Inhibitor | Chemical Name | IC50 / Ki | Source Organism for IC50/Ki | Reference |
| Z-Pro-Prolinal | N-Benzyloxycarbonyl-L-prolyl-L-prolinal | IC50: 0.4 nM | Porcine | [5] |
| Ki: 1 nM | Not Specified | [6] | ||
| S-17092 | (2S,3aS,7aS)-1-[[(R,R)-2-phenylcyclopropyl]carbonyl]-2-[(thiazolidin-3-yl)carbonyl]octahydro-1H-indole | IC50: 1.2 nM | Human | [7][8] |
| ONO-1603 | (S)-1-[N-(4-chlorobenzyl)succinamoyl]pyrrolidine-2-carbaldehyde | Not explicitly stated in search results, but described as a potent inhibitor. | Not Specified | [9][10][11] |
| KYP-2047 | (S)-1-((S)-1-(4-phenylbutanoyl)-pyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile | Not explicitly stated in search results, but described as a potent inhibitor. | Not Specified | [12] |
Note: IC50 and Ki values are key indicators of inhibitor potency. IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. Ki, the inhibition constant, is a more absolute measure of the binding affinity of an inhibitor to an enzyme. Lower values for both indicate higher potency.
Experimental Protocol: In Vitro Prolyl Oligopeptidase Inhibition Assay
The following protocol outlines a standard fluorometric assay for determining the inhibitory activity of compounds against prolyl oligopeptidase. This method is widely adopted due to its high sensitivity and continuous monitoring capabilities.
Principle
The assay measures the enzymatic activity of POP by monitoring the cleavage of a synthetic fluorogenic substrate, N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).[13][14] Upon cleavage by POP, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of AMC release.
Materials and Reagents
-
Purified prolyl oligopeptidase
-
Assay buffer (e.g., 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT)[15][16]
-
Test compounds (including 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid and known inhibitors)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microtiter plates (black, for fluorescence measurements)
-
Fluorometric microplate reader (λex=380 nm, λem=465 nm)[13]
Workflow Diagram
Caption: Workflow for the in vitro prolyl oligopeptidase inhibition assay.
Step-by-Step Procedure
-
Compound Preparation: Dissolve the test compound, 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and known reference inhibitors (e.g., Z-Pro-Prolinal) in DMSO to create stock solutions. Prepare a series of dilutions of the stock solutions in the assay buffer.
-
Enzyme Preparation: Dilute the purified prolyl oligopeptidase to the desired working concentration in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the diluted test compounds and control solutions to the respective wells.
-
Enzyme Addition: Add the diluted POP enzyme solution to each well containing the test compounds and controls.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 23°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.[16]
-
Fluorescence Measurement: Immediately place the microplate in a fluorometric reader and measure the increase in fluorescence intensity kinetically for a set duration (e.g., 30-60 minutes) at an excitation wavelength of 380 nm and an emission wavelength of 465 nm.[13][17]
-
Data Analysis:
-
Calculate the initial reaction rates (velocities) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of POP inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.[18]
-
A New Frontier: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
While the provided compound, 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, does not have established data as a prolyl oligopeptidase inhibitor, its core structure, 5-oxopyrrolidine-3-carboxylic acid, represents a versatile scaffold. Research on various derivatives of this scaffold has demonstrated a range of biological activities, including antimicrobial and anticancer properties. This suggests that the 5-oxopyrrolidine-3-carboxylic acid core can be functionalized to interact with diverse biological targets.
Proposed Research Trajectory
Given the therapeutic importance of prolyl oligopeptidase, a logical and valuable next step would be to systematically evaluate 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid and a library of its analogs for POP inhibitory activity using the standardized assay described above. Such a study would provide novel insights into the structure-activity relationship of this chemical class as potential POP inhibitors and could lead to the discovery of new therapeutic leads.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The prolyl oligopeptidase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Z-脯氨酸 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. grokipedia.com [grokipedia.com]
- 9. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. In situ prolyl oligopeptidase activity assay in neural cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Z-Gly-Pro-AMC | 68542-93-8 | Benchchem [benchchem.com]
- 15. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Reproducibility: A Guide to the Synthesis and Biological Evaluation of 5-Oxopyrrolidine Compounds
The quest for novel therapeutics is paved with promising molecular scaffolds, and the 5-oxopyrrolidine core is a notable landmark on this journey. These heterocycles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent antimicrobial and anticancer properties. However, the path from initial discovery to a robust, reproducible lead candidate is often fraught with challenges. Inconsistencies in synthetic yields and variable biological results can lead to costly delays and misinterpretation of structure-activity relationships (SAR).
This guide provides an in-depth analysis of the key factors influencing the reproducibility of both the synthesis and biological evaluation of 5-oxopyrrolidine compounds. By understanding and controlling these variables, researchers can enhance the reliability of their findings, accelerate drug development timelines, and contribute to a more robust and reproducible scientific landscape.
The Synthetic Maze: Achieving Consistency in 5-Oxopyrrolidine Synthesis
The most prevalent and versatile method for constructing the 5-oxopyrrolidine core involves the reaction of itaconic acid with a primary amine. While seemingly straightforward, this reaction is susceptible to variations that can significantly impact yield, purity, and ultimately, the reproducibility of the synthesis.
Critical Parameters in the Synthesis of 5-Oxopyrrolidine-3-carboxylic Acids
The cyclization of itaconic acid with primary amines is a cornerstone of 5-oxopyrrolidine synthesis.[1] However, achieving consistent results requires careful control over several key parameters.
| Parameter | Impact on Reproducibility | Recommendations for Improved Consistency |
| Solvent | The choice of solvent can influence reaction kinetics, solubility of reactants and products, and the formation of side products. Solvents like water or acetic acid are commonly used.[1] The polarity and proticity of the solvent can affect the rate of the initial Michael addition and the subsequent intramolecular cyclization. Inconsistent solvent quality or the presence of impurities can lead to variable reaction outcomes. | Use high-purity, anhydrous solvents where appropriate. Conduct small-scale solvent screens to identify the optimal medium for a specific amine substrate. Ensure consistent solvent volumes and stirring rates between batches. |
| Temperature | Reaction temperature directly impacts the rate of reaction. While reflux conditions are often employed to drive the reaction to completion, precise temperature control is crucial.[2] Fluctuations in temperature can lead to the formation of undesired byproducts or incomplete conversion. The thermal stability of the reactants and products should also be considered. | Utilize a reliable heating mantle with a temperature controller and overhead stirring for uniform heat distribution. Monitor the internal reaction temperature rather than the set point of the heating apparatus. Establish a consistent heating and cooling profile for each synthesis. |
| Reaction Time | Incomplete reactions are a major source of irreproducibility. The time required to reach completion can vary depending on the reactivity of the amine and the reaction conditions. Arbitrarily setting a reaction time without proper monitoring can lead to batches with varying degrees of conversion. | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion. Define the endpoint of the reaction based on the disappearance of the limiting reagent. |
| Purity of Reactants | The purity of itaconic acid and the primary amine is paramount. Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of difficult-to-remove byproducts. The presence of residual solvents or other contaminants can also affect the reaction outcome. | Use reactants from a reliable commercial source with a specified purity. If synthesizing the amine in-house, ensure rigorous purification and characterization before use. Store reactants under appropriate conditions to prevent degradation. |
| Work-up and Purification | The method of product isolation and purification can introduce variability. Inconsistent pH adjustments during work-up, variations in extraction procedures, and differences in recrystallization or chromatography conditions can all affect the final yield and purity of the 5-oxopyrrolidine product. | Develop a standardized and detailed work-up and purification protocol. Precisely control the pH during aqueous work-up. For chromatographic purification, use consistent stationary and mobile phases and define the collection criteria for product fractions. |
Representative Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a 5-oxopyrrolidine-3-carboxylic acid, highlighting the critical control points for ensuring reproducibility.
Caption: A reproducible workflow for 5-oxopyrrolidine synthesis.
The Biological Maze: Taming Variability in Activity Assays
Factors Influencing Reproducibility in Anticancer Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. While convenient, it is susceptible to a number of factors that can impact reproducibility.[3]
| Parameter | Impact on Reproducibility | Recommendations for Improved Consistency |
| Cell Culture Conditions | Cell line authenticity, passage number, and confluency can all affect cellular metabolism and drug sensitivity.[4] Inconsistent cell seeding density is a major source of variability. | Use authenticated cell lines from a reputable source. Maintain a consistent range of passage numbers for experiments. Develop a standardized cell seeding protocol and ensure even cell distribution in multi-well plates.[5] |
| Compound Handling | The solubility and stability of the test compounds in the assay medium are critical. Precipitation of the compound can lead to an underestimation of its potency. The final concentration of the solvent (e.g., DMSO) used to dissolve the compound can also affect cell viability. | Determine the solubility of each compound in the assay medium prior to testing. Use a consistent and low percentage of the vehicle (e.g., DMSO) across all wells. Include appropriate vehicle controls in every experiment. |
| Assay Protocol | Incubation times for both the compound treatment and the MTT reagent are critical parameters.[6] Incomplete solubilization of the formazan crystals will lead to inaccurate absorbance readings. Pipetting errors can introduce significant variability. | Optimize and standardize all incubation times. Ensure complete dissolution of the formazan product by using an appropriate solubilization buffer and adequate mixing. Use calibrated pipettes and proper pipetting techniques to minimize errors. |
| Data Analysis | The method used to calculate IC50 values and the statistical analysis of the data can influence the interpretation of the results. Outlier data points can skew the results if not handled appropriately. | Use a consistent and appropriate curve-fitting model for IC50 determination. Clearly define the criteria for identifying and handling outliers. Perform appropriate statistical analysis to determine the significance of the observed effects. |
Factors Influencing Reproducibility in Antimicrobial Susceptibility Testing (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Inconsistencies in MIC values can arise from various sources.[7][8][9]
| Parameter | Impact on Reproducibility | Recommendations for Improved Consistency |
| Inoculum Preparation | The size of the bacterial inoculum is a critical factor affecting MIC values.[9] Inconsistent inoculum density will lead to significant variability in the results. | Standardize the method for preparing the bacterial inoculum to a specific and consistent cell density (e.g., using a McFarland standard). |
| Growth Medium | The composition of the growth medium can influence the activity of the antimicrobial agent and the growth of the microorganism.[7] Variations in pH and nutrient content can lead to inconsistent MIC values. | Use a standardized and quality-controlled growth medium from a reliable supplier. Ensure the pH of the medium is consistent between batches. |
| Incubation Conditions | Incubation time and temperature must be strictly controlled.[7] Insufficient incubation may not allow for visible growth, while excessive incubation can lead to drug degradation or the emergence of resistant mutants. | Adhere to standardized incubation times and temperatures as recommended by clinical laboratory standards institutes (e.g., CLSI). |
| Endpoint Reading | The determination of "no visible growth" can be subjective, leading to inter-operator variability.[8] This is particularly true for compounds that may cause partial inhibition or trailing endpoints. | Establish clear and objective criteria for determining the MIC endpoint. If possible, use an automated plate reader to reduce subjectivity. Have two independent researchers read the results to ensure consistency. |
Representative Biological Assay Workflow
The following diagram outlines a generalized workflow for in vitro biological testing, emphasizing the stages where reproducibility is critical.
Caption: A workflow for reproducible in vitro biological assays.
Detailed Experimental Protocols
To further aid researchers in achieving reproducible results, detailed protocols for a representative synthesis and a common biological assay are provided below.
Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from established literature procedures.[2]
Materials:
-
N-(4-aminophenyl)acetamide (1.0 eq)
-
Itaconic acid (1.05 eq)
-
Deionized water
-
Hydrochloric acid (5%)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(4-aminophenyl)acetamide and itaconic acid.
-
Add deionized water to achieve a concentration of approximately 0.5 M with respect to the N-(4-aminophenyl)acetamide.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol mobile phase). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to pH 2-3 with 5% hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Dry the purified product under vacuum and characterize by NMR, MS, and HPLC to confirm its identity and purity.
Rationale for Reproducibility:
-
Using a slight excess of itaconic acid ensures complete consumption of the limiting amine.
-
Refluxing in water provides a consistent and easily controlled reaction temperature.
-
Monitoring by TLC allows for a clear determination of the reaction endpoint, avoiding premature or unnecessarily long reaction times.
-
Controlled acidification ensures consistent precipitation of the product.
-
Recrystallization from a defined solvent system provides a reliable method for achieving high purity.
Protocol 2: MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of 5-oxopyrrolidine compounds against an adherent cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. The final DMSO concentration should be consistent and non-toxic (e.g., ≤ 0.5%).
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan crystals. A plate shaker can be used for this purpose.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Rationale for Reproducibility:
-
Pre-determining the optimal cell seeding density ensures that cells are in the logarithmic growth phase during the experiment.
-
Maintaining a consistent and low final DMSO concentration minimizes solvent-induced cytotoxicity.
-
Including appropriate controls allows for accurate data normalization and interpretation.
-
Standardizing incubation times ensures consistent drug exposure and formazan development.
-
Complete solubilization of the formazan is essential for accurate absorbance readings.
Conclusion
The reproducibility of synthesis and biological evaluation is the bedrock of credible scientific research in drug discovery. For 5-oxopyrrolidine compounds, a thorough understanding and meticulous control of key experimental parameters are essential to navigate the inherent complexities of both chemical synthesis and biological testing. By embracing the principles of standardization, rigorous documentation, and a critical awareness of potential sources of variability, researchers can significantly enhance the reliability and impact of their work, ultimately accelerating the translation of promising 5-oxopyrrolidine scaffolds into tangible therapeutic solutions.
References
-
The effect of interlaboratory variability on the antimicrobial susceptibility determination. Diagnostic Microbiology and Infectious Disease, 53(1), 61-64. [Link]
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. Semantic Scholar. [Link]
-
Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. Clinical Cancer Research, 21(24), 5438-5441. [Link]
-
Inter- and Intralaboratory Variability in Antibiotic Susceptibility Tests with Pseudomonas aeruginosa and Enterobacteriaceae. The Journal of Infectious Diseases, 130(4), 374-380. [Link]
-
The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]
-
Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding materials. RSC Publishing. [Link]
-
Reader error in determining minimal inhibitory concentrations with microdilution susceptibility test panels. Journal of Clinical Microbiology, 15(1), 113-115. [Link]
-
Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. Microbiology Spectrum, 12(4), e03233-23. [Link]
-
Intra- and Interlaboratory Performances of Two Commercial Antimicrobial Susceptibility Testing Methods for Bifidobacteria and Nonenterococcal Lactic Acid Bacteria. Journal of Clinical Microbiology, 45(8), 2566-2574. [Link]
-
Variability in Antimicrobial Testing. Microchem Laboratory. [Link]
-
The effect of interlaboratory variability on antimicrobial susceptibility determination. ResearchGate. [Link]
-
How can I get good reproducibility in my MTT?. ResearchGate. [Link]
-
Pitfalls and other issues with the MTT assay. Photodiagnosis and Photodynamic Therapy, 54, 104700. [Link]
-
Maximizing Reproducibility in Cancer Research. TD2 Oncology. [Link]
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5798. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 962. [Link]
-
The effect of different solvent and temperature on the reaction. ResearchGate. [Link]
-
Effects of Solvent and Temperature on Reaction Outcome. ResearchGate. [Link]
-
4 Factors Affecting Data Reproducibility. Kosheeka. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. ResearchGate. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 729. [Link]
-
Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. Polymers, 15(23), 4567. [Link]
-
Itaconic Acid and Its Applications for Textile, Pharma and Agro-Industrial Purposes. Polymers, 14(15), 3169. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Oxidative Medicine and Cellular Longevity. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(19), 6296. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 675. [Link]
-
Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine. ACS Omega, 6(15), 10396-10402. [Link]
-
Effect of solvent on the synthesis of synthesis of 6-(pyrrolidin-1-yl)-[1,5-a] thiazolo [4,5-d] pyrimidine derivatives. ResearchGate. [Link]
-
Effect of solvent on the synthesis of 5a. a. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.td2inc.com [blog.td2inc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Reader error in determining minimal inhibitory concentrations with microdilution susceptibility test panels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
Benchmarking a Novel Neuro-Potentiator: A Preclinical Head-to-Head Analysis of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Against Standard of Care in Alzheimer's Disease Models
In the relentless pursuit of disease-modifying therapies for Alzheimer's disease (AD), the scientific community is continually exploring novel chemical entities that venture beyond the symptomatic relief offered by current standards of care. This guide introduces 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid , henceforth referred to as "the compound," a novel synthetic molecule with a pyrrolidinone core. While direct clinical data for this specific compound in neurodegenerative diseases is not yet available, its structural class suggests a potential role in modulating synaptic plasticity.
This document outlines a rigorous preclinical benchmarking strategy to evaluate the therapeutic potential of this compound against the current standards of care for mild-to-moderate AD: the acetylcholinesterase inhibitor, Donepezil , and the NMDA receptor antagonist, Memantine .[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a transparent, data-driven framework for assessing a new therapeutic candidate.
Part 1: A Hypothetical Mechanism of Action for 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Given the nascent stage of research on this particular molecule, we propose a scientifically plausible, albeit hypothetical, mechanism of action to frame this benchmarking study. The pyrrolidinone scaffold is a well-known pharmacophore present in several nootropic agents. We hypothesize that 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid acts as a positive allosteric modulator of a key receptor complex involved in synaptic plasticity, such as the AMPA receptor. This modulation is proposed to enhance synaptic transmission and long-term potentiation (LTP), a cellular mechanism underlying learning and memory that is impaired in AD.[3][4]
This proposed mechanism offers a distinct therapeutic strategy compared to the standards of care. Donepezil enhances cholinergic transmission by inhibiting the breakdown of acetylcholine,[5][6][7][8] while Memantine protects against excitotoxicity by blocking overactive NMDA receptors.[9][10][11][12] Our hypothetical compound, by directly targeting the cellular machinery of memory formation, could offer a complementary or even synergistic effect.
Part 2: In Vitro Benchmarking: Cellular Models of Neuroprotection and Synaptic Function
The initial phase of our comparative analysis will involve a battery of in vitro assays designed to test the neuroprotective and synapto-supportive effects of the compound against Donepezil and Memantine.
Neuroprotection Against Amyloid-Beta (Aβ) Induced Toxicity
A hallmark of AD is the neurotoxicity induced by Aβ oligomers.[13] This experiment will assess the ability of each compound to protect primary cortical neurons from Aβ-induced cell death.
Experimental Protocol:
-
Cell Culture: Primary cortical neurons will be harvested from embryonic day 18 (E18) Sprague-Dawley rats and cultured for 7 days in vitro.
-
Treatment: Neurons will be pre-treated for 2 hours with a dose range of the test compound, Donepezil, Memantine, or vehicle control.
-
Induction of Toxicity: Soluble Aβ1-42 oligomers will be added to the cultures at a final concentration of 10 µM.
-
Assessment of Viability: After 24 hours of incubation with Aβ1-42, cell viability will be quantified using the MTT assay.
Expected Data Presentation:
| Compound | EC50 for Neuroprotection (µM) | Maximum Protection (%) |
| 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hypothetical Value | Hypothetical Value |
| Donepezil | Hypothetical Value | Hypothetical Value |
| Memantine | Hypothetical Value | Hypothetical Value |
Assessment of Synaptic Plasticity in Hippocampal Slices
To directly test our mechanistic hypothesis, we will evaluate the effect of the compound on long-term potentiation (LTP) in acute hippocampal slices, a well-established model of synaptic plasticity.[3][4]
Experimental Protocol:
-
Slice Preparation: Acute hippocampal slices (350 µm) will be prepared from adult male C57BL/6 mice.
-
Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) will be recorded from the CA1 region following stimulation of the Schaffer collaterals.
-
LTP Induction: A high-frequency stimulation (HFS) protocol will be used to induce LTP.
-
Drug Application: Slices will be perfused with either the test compound, Donepezil, Memantine, or artificial cerebrospinal fluid (aCSF) as a control, both before and during LTP induction.
Expected Data Presentation:
| Treatment | Baseline fEPSP Slope (mV/ms) | fEPSP Slope Post-HFS (% of Baseline) |
| aCSF Control | Hypothetical Value | Hypothetical Value |
| 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hypothetical Value | Hypothetical Value |
| Donepezil | Hypothetical Value | Hypothetical Value |
| Memantine | Hypothetical Value | Hypothetical Value |
Part 3: In Vivo Benchmarking: Cognitive and Pathological Endpoints in a Transgenic Mouse Model of AD
Following promising in vitro results, the benchmarking will proceed to an in vivo phase using the 5XFAD transgenic mouse model of AD. These mice express five human familial AD mutations and exhibit an aggressive amyloid pathology and cognitive decline.[14][15]
Cognitive Enhancement in the Morris Water Maze
The Morris Water Maze (MWM) is a classic behavioral test to assess spatial learning and memory, functions that are significantly impaired in both AD patients and the 5XFAD mouse model.[16][17][18][19]
Experimental Protocol:
-
Animal Model: 6-month-old male 5XFAD mice will be used.
-
Dosing: Mice will be treated daily via oral gavage with the test compound, Donepezil, Memantine, or vehicle for 4 weeks. A wild-type control group will also be included.
-
MWM Training: For 5 consecutive days, mice will be trained to find a hidden platform in a circular pool of opaque water.
-
Probe Trial: On day 6, the platform will be removed, and the time spent in the target quadrant will be recorded.
Expected Data Presentation:
| Treatment Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (s) - Probe Trial |
| Wild-Type + Vehicle | Hypothetical Value | Hypothetical Value |
| 5XFAD + Vehicle | Hypothetical Value | Hypothetical Value |
| 5XFAD + Compound | Hypothetical Value | Hypothetical Value |
| 5XFAD + Donepezil | Hypothetical Value | Hypothetical Value |
| 5XFAD + Memantine | Hypothetical Value | Hypothetical Value |
Assessment of Amyloid-Beta and Tau Pathology
Experimental Protocol:
-
Tissue Processing: Brains will be harvested, and one hemisphere will be fixed for immunohistochemistry, while the other will be used for biochemical analysis.
-
Immunohistochemistry: Brain sections will be stained for Aβ plaques (using an anti-Aβ antibody) and hyperphosphorylated tau (using an anti-phospho-tau antibody).
-
Biochemical Analysis: Aβ1-40 and Aβ1-42 levels will be quantified using ELISA.
Expected Data Presentation:
| Treatment Group | Aβ Plaque Load (% Area) | Phospho-Tau Positive Neurons (count/mm²) | Soluble Aβ1-42 (pg/mg protein) |
| 5XFAD + Vehicle | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5XFAD + Compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5XFAD + Donepezil | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 5XFAD + Memantine | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Part 4: Pharmacokinetic and Safety Profiling
A crucial component of this benchmarking study is the assessment of the pharmacokinetic (PK) and safety profiles of the novel compound in comparison to the established drugs.[20][21][22][23]
Pharmacokinetic Analysis
Experimental Protocol:
-
Dosing: A single oral dose of the test compound, Donepezil, and Memantine will be administered to separate groups of healthy C57BL/6 mice.
-
Blood Sampling: Blood samples will be collected at multiple time points post-dosing.
-
Brain Tissue Collection: At the final time point, brain tissue will be collected.
-
Analysis: Drug concentrations in plasma and brain will be determined by LC-MS/MS.
Expected Data Presentation:
| Compound | Plasma Tmax (h) | Plasma Cmax (ng/mL) | Plasma AUC0-t (ng·h/mL) | Brain-to-Plasma Ratio |
| 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Donepezil | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Memantine | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Preliminary Safety Assessment
A preliminary in vivo safety assessment will be conducted in healthy mice.
Experimental Protocol:
-
Dosing: Mice will receive a daily oral dose of the test compound at three different levels for 14 days.
-
Monitoring: Animals will be monitored daily for clinical signs of toxicity. Body weight and food intake will be recorded.
-
Terminal Procedures: At the end of the study, blood will be collected for basic hematology and clinical chemistry, and major organs will be examined for gross pathology.
Part 5: Visualizing the Benchmarking Framework
To provide a clear overview of the proposed research, the following diagrams, generated using Graphviz, illustrate the hypothetical mechanism of action and the experimental workflows.
Caption: Hypothetical mechanism of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: In Vitro experimental workflow for comparative analysis.
Caption: In Vivo experimental workflow for efficacy and pathology assessment.
Conclusion
This guide presents a comprehensive, albeit prospective, framework for benchmarking the novel compound 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid against the current standards of care for Alzheimer's disease. By systematically evaluating its neuroprotective, synapto-supportive, and cognitive-enhancing properties in validated preclinical models, we can generate the critical data necessary to ascertain its therapeutic potential. The head-to-head comparison with Donepezil and Memantine will provide a clear context for its relative efficacy and safety, guiding future development decisions. The success of this preclinical program will determine the viability of advancing this promising compound into clinical trials for the treatment of this devastating neurodegenerative disease.
References
- Danysz, W., & Parsons, C. G. (2012). The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence.
- Gauthier, A. C., et al. (2019). In Vivo Assessment of Tau Deposition in Alzheimer Disease and Assessing Its Relationship to Regional Brain Glucose Metabolism and Cognition. Clinical Nuclear Medicine, 44(11), e597-e601.
- Jawhar, S., Wirths, O., & Bayer, T. A. (2012). Preclinical models for Alzheimer's disease: past, present, and future approaches. ACS Chemical Neuroscience, 3(11), 874-882.
- Mathis, C. A., et al. (2012). In vivo assessment of amyloid-β deposition in non-demented very elderly subjects. Annals of neurology, 71(3), 339-348.
- Webster, S. J., et al. (2022). Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS omega, 7(51), 47570-47582.
- WebMD. (2024). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
- Psychopharmacology Institute. (2022).
- Dr.Oracle. (2025). What is the mechanism of action (MOA) of memantine?.
- Lynch, G. (2004). The promise of animal models of Alzheimer's disease. Annals of the New York Academy of Sciences, 1035(1), 141-152.
- Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?.
- Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease.
- Wahl, D., et al. (2017). The most commonly used memory behavioral tests in rodents. Journal of visualized experiments: JoVE, (127), e56111.
- GoodRx. (2024).
- GemPharm
- Tampi, R. R., et al. (2024). Memantine. In StatPearls [Internet].
- Wikipedia. (2024). Donepezil.
- Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?.
- Waisman Center. (n.d.). Mouse Behavioral Tests.
- Ace Therapeutics. (n.d.). Pharmacological Models of Alzheimer's Disease.
- Aso, E., & Ferrer, I. (2014). Preclinical and clinical issues in Alzheimer's disease drug research and development. Frontiers in pharmacology, 5, 100.
- Sharma, S., Rakoczy, S., & Brown-Borg, H. (2010). Assessment of spatial memory in mice. Life sciences, 87(17-18), 521-536.
- Wells, J. A., et al. (2015).
- Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition.
- InnoSer. (n.d.). In vitro neurology assays.
- Mondal, A. C., & Tyagi, N. (2021). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. JETIR, 8(5).
- Grothe, M. J., et al. (2016). In vivo staging of regional amyloid deposition. Neurology, 87(3), 203-211.
- Vidal-Torres, A., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PloS one, 16(3), e0248478.
- Guedes, J. R., et al. (2019). In vivo detection of cerebral tau pathology in long-term survivors of traumatic brain injury.
- Calvo-Garrido, J., et al. (2020). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (pp. 209-228). Humana, New York, NY.
- Abrahamsson, T., et al. (2016). In vitro investigation of synaptic plasticity. Cold Spring Harbor Protocols, 2016(6), pdb-prot087948.
- Meyer-Luehmann, M., et al. (2008). Long-Term In Vivo Imaging of β-Amyloid Plaque Appearance and Growth in a Mouse Model of Cerebral β-Amyloidosis. Journal of Neuroscience, 28(47), 12536-12540.
- Vidal-Torres, A., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PloS one, 16(3), e0248478.
- Wells, J. A., et al. (2015).
- Bohnen, N. I., et al. (2025). Neuroimaging and Pathology Biomarkers in Parkinson's Disease and Parkinsonism. Journal of Parkinson's Disease, 15(s1), S1-S14.
- Zisaki, A., & Hatzimanolis, A. (2013). Pharmacodynamic, pharmacokinetic and pharmacogenetic aspects of drugs used in the treatment of Alzheimer's disease. Clinical pharmacokinetics, 52(4), 237-251.
- Meyer-Luehmann, M., & Jucker, M. (2012). In Vivo Seeding of Amyloid-β Protein and Implications in Modeling Alzheimer's Disease Pathology.
- Sjöström, P. J., et al. (2016). In Vitro Investigation of Synaptic Plasticity. Cold Spring Harbor Protocols, 2016(6), pdb-top078732.
- Innoprot. (n.d.). Alzheimer's Disease in vitro models.
- Lee, D. J., & Kording, K. P. (2022). Synaptic plasticity and mental health: methods, challenges and opportunities.
- Kim, S., et al. (2020). Human in vitro systems for examining synaptic function and plasticity in the brain. Journal of Neurophysiology, 124(3), 631-644.
- Young, J. W., & Geyer, M. A. (2013). Behavioral animal models to assess pro-cognitive treatments for schizophrenia. In Cognitive Enhancement in Schizophrenia and Related Disorders (pp. 35-64). Springer, Berlin, Heidelberg.
- Zisaki, A., et al. (2013). Pharmacodynamic, pharmacokinetic and pharmacogenetic aspects of drugs used in the treatment of Alzheimer's disease. Clinical pharmacokinetics, 52(4), 237-251.
- Chiappalone, M., et al. (2008). In Vitro Studies of Neuronal Networks and Synaptic Plasticity in Invertebrates and in Mammals Using Multielectrode Arrays. The Neuroscientist, 14(2), 118-131.
- Nebot, P., et al. (2023). Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. International Journal of Molecular Sciences, 24(8), 7544.
- Prokop, S., et al. (2019). In Vivo Phagocytosis Analysis of Amyloid Beta. In Methods in Molecular Biology (pp. 287-292). Humana, New York, NY.
- Cummings, J. L., et al. (2018). Alzheimer's Disease Drug Development in Pharmaceutical Companies. In The ADI World Alzheimer Report 2018.
- Sarter, M. (2006). Cognition Models and Drug Discovery. In Cognitive Neuroscience (pp. 1-12). Humana Press.
- Zisaki, A., et al. (2013). Pharmacodynamic, pharmacokinetic and pharmacogenetic aspects of drugs used in the treatment of Alzheimer's disease. Clinical pharmacokinetics, 52(4), 237-251.
- Yoon, S., et al. (2022). Strategies for developing Alzheimer's disease treatments: application of population pharmacokinetic and pharmacodynamic models.
- Kumar, A., & Singh, A. (2015). A review of behavioral methods for the evaluation of cognitive performance in animal models: Current techniques and links to human cognition. International Journal of Pharma and Bio Sciences, 6(2), 234-247.
Sources
- 1. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. goodrx.com [goodrx.com]
- 7. Donepezil - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 9. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 13. innoprot.com [innoprot.com]
- 14. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Memory Behavioral Tests_GemPharmatech [en.gempharmatech.com]
- 18. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 19. Assessment of spatial memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacodynamic, pharmacokinetic and pharmacogenetic aspects of drugs used in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) for 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Introduction: The Quest for Predictive Power in Nootropic Development
The class of compounds known as 5-oxopyrrolidine-3-carboxylic acid derivatives holds significant promise in the realm of neuroscience, with many exhibiting nootropic (cognitive-enhancing) and neuroprotective properties.[1] These molecules, built upon a core pyrrolidinone structure, are actively being explored for their therapeutic potential in a variety of central nervous system (CNS) disorders.[2] However, a critical challenge in the development of any new therapeutic agent is understanding how its behavior in laboratory tests (in vitro) translates to its performance in a living organism (in vivo). This relationship is the cornerstone of In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that links an in vitro property of a dosage form to a relevant in vivo response.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing and interpreting the IVIVC of 5-oxopyrrolidine-3-carboxylic acid derivatives. By leveraging robust in vitro assays to predict in vivo pharmacokinetics, we can streamline the development process, reduce reliance on extensive clinical trials, and ultimately accelerate the journey of these promising compounds from the bench to the bedside.[5]
Part 1: Foundational In Vitro Characterization: Building the Predictive Model
The journey to a reliable IVIVC begins with a thorough characterization of the drug's fundamental physicochemical and biopharmaceutical properties. These in vitro experiments are designed to dissect the key processes that govern a drug's absorption and disposition in the body.
Dissolution Studies: The First Step to Absorption
For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids. Dissolution testing is therefore a critical quality control tool and a foundational component of IVIVC.[6] For poorly soluble compounds, which is often a characteristic of novel derivatives, developing a meaningful dissolution method can be challenging.[7]
Experimental Protocol: Biorelevant Dissolution Testing
-
Objective: To determine the rate and extent of drug release from a solid dosage form under conditions that mimic the gastrointestinal tract.
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.[8]
-
Media Selection: The choice of dissolution medium is critical. For a comprehensive understanding, testing should be conducted in media that simulate both fasted and fed states, as well as the varying pH of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[7][8] For poorly soluble drugs, the addition of surfactants at low levels may be necessary to achieve sink conditions, where the volume of medium is at least three to five times that required to form a saturated solution.[7]
-
Procedure:
-
Place the dosage form in the dissolution vessel containing the pre-warmed (37°C) medium.
-
Rotate the paddle at a specified speed (e.g., 50-75 RPM).
-
At predetermined time points, withdraw samples of the dissolution medium.
-
Analyze the samples for drug concentration using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.
-
-
Causality: The dissolution rate is directly influenced by the drug's solubility, particle size, and formulation excipients.[8][9] A well-designed dissolution test can discriminate between formulations with different release characteristics, which is essential for developing a robust IVIVC.[7]
Permeability Assays: Crossing the Intestinal Barrier
Once dissolved, a drug must permeate the intestinal epithelium to reach the systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability and has been recognized by regulatory agencies like the FDA.[10][11]
Experimental Protocol: Caco-2 Permeability Assay
-
Objective: To assess the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12]
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[]
-
Monolayer Integrity: The integrity of the cell monolayer is verified before and after the experiment by measuring the transepithelial electrical resistance (TEER).[11]
-
Procedure:
-
The test compound (e.g., at a concentration of 10 µM) is added to the apical (donor) compartment.
-
The appearance of the compound in the basolateral (receiver) compartment is monitored over time (typically 2 hours).[10]
-
To assess active efflux, the transport can also be measured in the basolateral-to-apical direction.
-
Samples from both compartments are analyzed by LC-MS/MS to determine the concentration of the compound.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated, which reflects the compound's ability to penetrate the cell monolayer.[10]
-
Causality: The Papp value provides a quantitative measure of a drug's potential for oral absorption. Low permeability can be a significant barrier to achieving therapeutic concentrations in vivo. This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein, which can limit its absorption.[10]
Metabolic Stability Assays: Surviving First-Pass Metabolism
After absorption, many drugs undergo metabolism in the liver (first-pass metabolism), which can significantly reduce the amount of active drug that reaches the systemic circulation. In vitro metabolic stability assays using liver microsomes or hepatocytes are crucial for predicting this effect.[14][15]
Experimental Protocol: Liver Microsomal Stability Assay
-
Objective: To determine the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.[14]
-
Procedure:
-
The test compound is incubated with liver microsomes (from human or relevant animal species) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.
-
At various time points, aliquots of the reaction mixture are taken and the reaction is quenched.
-
The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]
-
Causality: A short in vitro half-life suggests that the compound is rapidly metabolized and may have low oral bioavailability and a short duration of action in vivo.[14] This information is vital for dose prediction and for identifying potential drug-drug interactions.
Part 2: In Vivo Evaluation: The Ground Truth
In vivo studies in appropriate animal models provide the essential data to which the in vitro results will be correlated. These studies reveal the actual pharmacokinetic profile and, ultimately, the therapeutic efficacy of the compound.
Pharmacokinetic Studies in Animal Models
Pharmacokinetic (PK) studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living system.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Objective: To determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) following oral and intravenous administration.
-
Animal Model: Wistar rats or Swiss albino mice are commonly used models.[16]
-
Procedure:
-
A cohort of animals receives the drug formulation orally (p.o.) via gavage.
-
Another cohort receives the drug intravenously (i.v.) to determine absolute bioavailability.
-
Blood samples are collected at predetermined time points.
-
Plasma is separated and the drug concentration is measured using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Plasma concentration-time profiles are constructed, and PK parameters are calculated using non-compartmental analysis.[17]
-
Causality: The PK profile provides a comprehensive picture of the drug's journey through the body. The AUC is a measure of total drug exposure, while Cmax and Tmax describe the rate of absorption. Comparing the AUC from oral and intravenous administration allows for the calculation of absolute bioavailability.
Efficacy Studies in Nootropic Animal Models
For nootropic agents, it is crucial to link pharmacokinetic data to a pharmacodynamic effect. This is achieved through efficacy studies in animal models of cognitive impairment.
-
Common Models: Animal models of Alzheimer's disease, scopolamine-induced amnesia, or age-related cognitive decline are frequently used.[18][19]
-
Behavioral Tests: A variety of behavioral tests, such as the Morris water maze, passive avoidance test, or elevated plus maze, are employed to assess learning and memory.[16][18]
-
Correlation: By measuring drug concentrations in the brain and correlating them with improvements in cognitive performance, a therapeutic window can be established.
Part 3: Forging the Link: Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to build a mathematical model that uses the in vitro data to predict the in vivo performance. The U.S. Food and Drug Administration (FDA) has provided guidance on the development and validation of IVIVCs, categorizing them into different levels of correlation.[20][21]
The Biopharmaceutical Classification System (BCS) and IVIVC
The feasibility of establishing a meaningful IVIVC is often linked to the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.[6][22][23]
| Class | Solubility | Permeability | Likelihood of IVIVC | Rate-Limiting Step for Absorption |
| I | High | High | Possible | Gastric Emptying |
| II | Low | High | High | Dissolution |
| III | High | Low | Challenging | Permeability |
| IV | Low | Low | Unlikely | Case-by-Case |
Table 1: The Biopharmaceutical Classification System (BCS) and its implications for IVIVC.
For BCS Class II compounds, where dissolution is the rate-limiting step for absorption, the potential for a strong IVIVC is highest.[3] Many novel 5-oxopyrrolidine-3-carboxylic acid derivatives may fall into this category due to potentially low solubility.
Levels of Correlation
-
Level A Correlation: This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. A validated Level A correlation is highly predictive and can serve as a surrogate for bioequivalence studies.[4][5]
-
Level B Correlation: This level compares the mean in vitro dissolution time to the mean in vivo residence time. It is less predictive than Level A.[24]
-
Level C Correlation: This involves correlating a single point from the dissolution profile (e.g., percent dissolved at a specific time) with a single pharmacokinetic parameter (e.g., Cmax or AUC). This is the least rigorous level of correlation.[24]
Developing a Level A IVIVC
The development of a Level A IVIVC is a systematic process:[20]
-
Develop Formulations: Create multiple formulations of the drug with different release rates (e.g., fast, medium, and slow).
-
In Vitro Testing: Obtain complete dissolution profiles for each formulation.
-
In Vivo Studies: Conduct pharmacokinetic studies for each formulation in human volunteers or a relevant animal model.
-
Deconvolution: Use the plasma concentration data to calculate the in vivo absorption profile for each formulation.
-
Correlation: Plot the percentage of drug absorbed in vivo against the percentage of drug dissolved in vitro for each formulation and establish a mathematical relationship.
Comparative Data of Hypothetical 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
The following table illustrates how data for different derivatives could be compared to assess their potential for oral delivery and to inform the development of an IVIVC.
| Derivative | Dissolution Rate (t80% in min) | Papp (x 10⁻⁶ cm/s) | In Vitro t½ (min) | In Vivo Bioavailability (%) |
| Compound A | 30 | 15.2 | >120 | 75 |
| Compound B | 90 | 12.5 | 45 | 30 |
| Compound C | 60 | 2.1 | >120 | <5 |
| Compound D | 120 | 18.0 | 95 | 55 |
Table 2: Comparative in vitro and in vivo data for hypothetical 5-oxopyrrolidine-3-carboxylic acid derivatives.
-
Analysis:
-
Compound A shows a good balance of properties, leading to high bioavailability.
-
Compound B's bioavailability is likely limited by its rapid metabolism.
-
Compound C suffers from poor permeability, which is the primary barrier to its absorption.
-
Compound D has good permeability but its slow dissolution rate likely limits its overall bioavailability. This compound would be a prime candidate for formulation optimization and IVIVC development.
-
Visualizing the Workflow
Diagram 1: In Vitro Characterization Workflow
Caption: A streamlined workflow for the in vitro characterization of drug candidates.
Diagram 2: The IVIVC Development Process
Caption: The parallel in vitro and in vivo arms of IVIVC development.
Conclusion: Towards Predictive and Efficient Drug Development
Establishing a robust in vitro-in vivo correlation is a scientifically rigorous endeavor that pays significant dividends in the development of 5-oxopyrrolidine-3-carboxylic acid derivatives. It provides a deeper understanding of the factors that control a drug's therapeutic efficacy and offers a powerful tool to guide formulation optimization, set meaningful quality control specifications, and potentially reduce the need for extensive bioequivalence studies.[5][6] By embracing the principles of IVIVC, researchers can navigate the complexities of drug development with greater confidence and efficiency, bringing novel nootropic therapies to patients in need more quickly.
References
- Vertex AI Search. (2026, January 6).
- Der Pharma Chemica. (n.d.).
- ResearchGate. (n.d.). Current Trends in the Animal Models for Screening of Nootropic Agents.
- PubMed. (2023). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Curr Rev Clin Exp Pharmacol, 18(3), 255-269.
- Slideshare. (n.d.).
- UQ eSpace. (n.d.).
- PMC. (n.d.). The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC.
- PMC. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
- FDA. (n.d.).
- Constant Contact. (2024, September). SCIENCE ALERT: Novel nootropics: an animal model for screening (Neuroscience & Biobehavioral Reviews).
- FDA. (2018, March 2).
- International Journal of Pharmacy. (n.d.).
- PharmaEducation. (n.d.). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC.
- Taylor & Francis Online. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Scribd. (2024, April 25). Dissolution Testing for Poorly Soluble Drugs.
- ResearchGate. (2010, August 23). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Lund University Publications. (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.). A Study on Nootropic Effect of Daucus Carota in Animal Models.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- MDPI. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385.
- ResearchGate. (n.d.). An investigation of the stability of emerging new psychoactive substances.
- RSSL. (n.d.). Dissolution Testing: An overview.
- Benchchem. (2025, December).
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Future Science. (2019, June 10). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Pharma Lesson. (n.d.).
- PMC. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- ResearchGate. (2020, April 24). (PDF)
- ResearchGate. (n.d.).
- ResearchGate. (2020, April 6).
- BOC Sciences. (n.d.).
- Springer. (n.d.). Chapter 16.
- ResearchGate. (2025, August 5).
- PubMed. (n.d.).
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- PubMed. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
- MDPI. (n.d.).
- ResearchGate. (2020, May 6). An investigation of the stability of emerging new psychoactive substances.
- PMC. (n.d.). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?.
- Semantic Scholar. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro.
- PubMed. (2012, June 28). Effect of morin on pharmacokinetics of piracetam in rats, in vitro enzyme kinetics and metabolic stability assay using rapid UPLC method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. premier-research.com [premier-research.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. rssl.com [rssl.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 14. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. jrmds.in [jrmds.in]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
- 22. In-vitro in vivo dissolution correlation BCS classification | PPTX [slideshare.net]
- 23. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmalesson.com [pharmalesson.com]
head-to-head comparison of different substituted 5-oxopyrrolidine-3-carboxylic acids
An In-Depth Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: A Head-to-Head Comparison
Introduction
Substituted 5-oxopyrrolidine-3-carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The inherent structural features of the pyrrolidinone core, a five-membered lactam, make it a valuable scaffold for developing novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3]
The biological profile of these molecules can be finely tuned by introducing various substituents at different positions of the pyrrolidinone ring, particularly at the N-1 and C-3 positions. This guide provides a , focusing on how specific structural modifications influence their biological performance. We will delve into their synthesis, structure-activity relationships (SAR), and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.
General Synthesis Strategies
The foundational synthesis of the 5-oxopyrrolidine-3-carboxylic acid core is typically achieved through the cyclization reaction of a primary amine with itaconic acid.[1][4] This straightforward approach allows for the introduction of diverse substituents at the N-1 position, which is a key determinant of the compound's biological activity. Further derivatization is commonly performed at the C-3 carboxylic acid group. A frequent strategy involves converting the carboxylic acid to a methyl ester, followed by reaction with hydrazine hydrate to form a versatile carbohydrazide intermediate.[1][5] This intermediate serves as a gateway to a wide array of derivatives, including hydrazones, azoles, and diazoles, through condensation reactions.[1][6]
The general synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for 5-oxopyrrolidine-3-carboxylic acid derivatives.
Head-to-Head Comparison of Biological Activities
The efficacy of 5-oxopyrrolidine-3-carboxylic acid derivatives is highly dependent on the nature and position of their substituents. Below, we compare the performance of various analogs based on their reported antimicrobial and anticancer activities.
Antimicrobial Activity
Derivatives of this scaffold have shown promising activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][7]
1. Influence of N-1 Phenyl Substituents:
The substitution pattern on the N-1 phenyl ring is critical. For instance, 1-(2-hydroxyphenyl) derivatives serve as a promising starting point for potent antibacterial agents.[5][7] The introduction of chloro groups to this phenyl ring, as in the 1-(3,5-dichloro-2-hydroxyphenyl) analogue, has been explored to modulate activity.[5]
2. Impact of C-3 Position Derivatives (Hydrazones):
Modification at the C-3 position, especially the formation of hydrazones, significantly impacts antimicrobial potency. The nature of the aldehyde or ketone used in the condensation reaction determines the resulting activity.
-
Heterocyclic vs. Aromatic Moieties: Hydrazones incorporating heterocyclic fragments, such as 5-nitrothien-2-yl or 5-nitrofuran-2-yl, have demonstrated exceptionally potent antibacterial activity, in some cases surpassing control antibiotics like cefuroxime.[8][9]
-
Specific Substituents: The incorporation of a 2-thienyl fragment into the hydrazone structure has been shown to significantly enhance activity against MRSA.[7] A simple benzylidene hydrazone also showed very strong inhibition of S. aureus.[9]
Comparative Antimicrobial Data (MIC, µg/mL):
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various bacterial strains.
| Compound ID | N-1 Substituent | C-3 Derivative | S. aureus | E. coli | Reference |
| Compound 14 | 2-Hydroxyphenyl | 2-Thienylhydrazone | 16 (V-I S. aureus) | - | [5] |
| Compound 24b | 3,5-Dichloro-2-hydroxyphenyl | 5-Fluorobenzimidazole | 2-8 (V-I S. aureus) | - | [5] |
| Nitro-Thienyl Hydrazone | 2-Hydroxy-5-methylphenyl | 5-Nitrothien-2-ylhydrazone | <3.9 | 7.8 | [9] |
| Nitro-Furanyl Hydrazone | 2-Hydroxy-5-methylphenyl | 5-Nitrofuran-2-ylhydrazone | 7.8 | 15.6 | [9] |
| Benzylidene Hydrazone | 2-Hydroxy-5-methylphenyl | Benzylidenehydrazone | 3.9 | >125 | [9] |
| Cefuroxime (Control) | - | - | 7.8 | 7.8 | [9] |
V-I S. aureus: Vancomycin-Intermediate Staphylococcus aureus
Anticancer Activity
The anticancer properties of these compounds have been evaluated against various cell lines, with structure-dependent cytotoxicity observed.
1. Aromatic vs. Heterocyclic Hydrazones:
A structure-activity relationship study revealed that hydrazones containing heterocyclic fragments at the C-3 position generally exhibit higher anticancer activity against A549 human lung adenocarcinoma cells compared to those with simple aromatic moieties.[3]
2. Influence of Phenyl Ring Substituents:
Among aromatic hydrazones derived from 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide, certain substituents enhance anticancer effects.[10]
-
Electron-donating groups: A 4-dimethylamino phenyl substitution resulted in the most potent anticancer activity within one tested series.[10]
-
Halogens: 4-chloro and 4-bromo phenyl substitutions also enhanced anticancer activity, reducing A549 cell viability significantly.[10]
3. Benzimidazole Derivatives:
The condensation of the core carboxylic acid with benzene-1,2-diamines to form benzimidazole derivatives has yielded compounds with high anticancer activity. Notably, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent at N-1 showed the highest activity in an A549 cell model.[7]
The following diagram illustrates the key structure-activity relationships for enhancing biological activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Assessing the Selectivity of Tovinontrine (IMR-687): A Comparative Guide for Drug Development Professionals
In the landscape of therapeutic development for hemoglobinopathies, the selective inhibition of phosphodiesterase-9 (PDE9) has emerged as a promising strategy. This guide provides an in-depth technical assessment of the selectivity of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as tovinontrine or IMR-687, a potent PDE9 inhibitor. We will explore the experimental methodologies used to validate its selectivity, compare its performance against an alternative PDE9 inhibitor, and discuss the critical implications of its selectivity profile for its therapeutic application in diseases like sickle cell disease (SCD).
The Rationale for Selective PDE9 Inhibition in Sickle Cell Disease
PDE9 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes. In the context of SCD, elevated cGMP levels are associated with the reactivation of fetal hemoglobin (HbF) production, a key therapeutic goal.[1][2] Increased HbF can interfere with the polymerization of sickle hemoglobin, thereby reducing red blood cell sickling, improving hemolysis, and mitigating vaso-occlusive crises (VOCs).[3][4]
Tovinontrine (IMR-687) was specifically designed as a highly selective and potent small molecule inhibitor of PDE9.[1][5] Its mechanism of action hinges on elevating cGMP levels in hematopoietic cells to drive HbF expression.[6] The therapeutic hypothesis is that by selectively targeting PDE9, tovinontrine can achieve the desired pharmacological effect with a minimized risk of off-target effects that could arise from inhibiting other phosphodiesterase isoforms, which regulate a wide array of cellular functions throughout the body.
A notable feature of tovinontrine is its low brain penetrance, a deliberate design choice to avoid potential neurological effects, distinguishing it from other PDE9 inhibitors developed for central nervous system (CNS) disorders.[1][7][8]
Comparative Selectivity Profile: Tovinontrine vs. PF-04447943
To contextualize the selectivity of tovinontrine, we compare it with another well-characterized selective PDE9 inhibitor, PF-04447943, which has been investigated for CNS applications.[9][10] The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) against its primary target versus other related enzymes. A higher IC50 value indicates lower potency.
| Compound | Primary Target | IC50 (nM) | Fold Selectivity vs. PDE1C | Fold Selectivity vs. Other PDEs | Key Characteristics |
| Tovinontrine (IMR-687) | PDE9A1/A2 | 8.19 / 9.99[7] | >800-fold vs PDE1A3, PDE1B, PDE1C[7] | >100-fold vs. other PDEs[11] | Low brain penetrance, developed for SCD[1][8] |
| PF-04447943 | PDE9A | 12[9][12][13] | ~100-fold[9] | >78-fold vs. other PDEs[13] | Brain-permeable, developed for CNS disorders[12][14] |
As the data indicates, both compounds are highly potent inhibitors of PDE9. However, tovinontrine exhibits a notably higher degree of selectivity, particularly against PDE1 isoforms, which are also expressed in the brain.[7] This superior selectivity, combined with its low brain-to-plasma ratio of 7% (compared to 41% for PF-04447943), underscores its design for peripheral targets and a potentially better safety profile for chronic, non-CNS indications.[7]
Experimental Workflows for Assessing Selectivity
A rigorous assessment of inhibitor selectivity involves a multi-tiered approach, progressing from in vitro enzymatic assays to cellular and in vivo models.
In Vitro Selectivity: The Foundation of Characterization
The initial and most direct measure of selectivity is determined through in vitro enzymatic assays. This involves testing the inhibitor against a panel of purified recombinant phosphodiesterase enzymes.
Workflow for In Vitro PDE Selectivity Profiling:
Caption: Workflow for determining the in vitro selectivity of a PDE inhibitor.
Detailed Protocol for In Vitro PDE Inhibition Assay:
-
Enzyme Source: Utilize a comprehensive panel of purified, recombinant human PDE enzymes (e.g., from BPS Bioscience or Reaction Biology).[15][16][17]
-
Assay Format: Employ a robust assay methodology such as a fluorescence polarization (FP) assay, a Lanthanide-based Förster Resonance Energy Transfer (LRET/TR-FRET) assay, or a radioassay.[4][18][19] The PDE-Glo™ Phosphodiesterase Assay is a commercially available example of a suitable platform.[20]
-
Substrate: Use a fluorescently labeled or radiolabeled cGMP or cAMP substrate appropriate for the specific PDE being assayed.
-
Incubation: Incubate the PDE enzyme with varying concentrations of the test inhibitor (e.g., tovinontrine) in a suitable assay buffer.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the substrate. After a defined incubation period, terminate the reaction.
-
Detection: Measure the product formation using a suitable detection method (e.g., fluorescence polarization reader, scintillation counter).
-
Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity Calculation: Calculate the fold selectivity by dividing the IC50 value for an off-target PDE by the IC50 value for the primary target (PDE9A).
Cellular Assays: Confirming Target Engagement and Downstream Effects
Cell-based assays are crucial for verifying that the inhibitor can penetrate the cell membrane, engage its intracellular target, and elicit the desired biological response.
Signaling Pathway of PDE9 Inhibition in Erythroid Precursor Cells:
Caption: Tovinontrine inhibits PDE9, leading to increased cGMP and subsequent HbF production.
Protocol for Cellular cGMP and HbF Induction Assay:
-
Cell Line: Use a human erythroid leukemia cell line, such as K562, which is known to express PDE9 and can be induced to produce HbF.[1]
-
Cell Culture: Culture K562 cells in a standard culture medium.
-
Treatment: Treat the cells with a dose-response range of tovinontrine for a specified duration (e.g., 6 hours for cGMP measurement, 72 hours for HbF measurement).[1][7]
-
cGMP Measurement:
-
Lyse the cells and measure intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a similar sensitive immunoassay.
-
-
HbF Measurement:
-
Lyse the cells and quantify HbF protein levels using an ELISA with an antibody specific for human HbF.[7]
-
Alternatively, use flow cytometry to determine the percentage of HbF-positive cells (F-cells).
-
-
Data Analysis: Correlate the concentration of tovinontrine with the increase in cGMP and HbF levels.
In Vivo Models: Assessing Efficacy and Pharmacodynamics in a Disease Context
Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of a drug candidate. The Townes mouse model is a well-established and widely used humanized mouse model for sickle cell disease.[21][22][23]
Workflow for In Vivo Efficacy Testing in the Townes Mouse Model:
Caption: In vivo testing workflow for tovinontrine in a sickle cell disease mouse model.
Protocol for In Vivo Studies in Townes Mice:
-
Animal Model: Use homozygous Townes (SS) mice, which express human sickle hemoglobin and exhibit a phenotype that mirrors human SCD.[22] Use Townes (AA) mice as controls.
-
Drug Administration: Administer tovinontrine orally via gavage daily for a specified period (e.g., 30 days).[1]
-
Pharmacodynamic Assessments:
-
cGMP Levels: Measure plasma cGMP levels to confirm target engagement.
-
HbF Levels: Quantify the percentage of F-cells and the amount of HbF in red blood cells using flow cytometry or high-performance liquid chromatography (HPLC).
-
-
Efficacy Endpoints:
-
Hematology: Analyze complete blood counts, including red blood cell counts, hemoglobin levels, and reticulocyte counts, to assess anemia and hemolysis.[7]
-
Red Blood Cell Sickling: Examine peripheral blood smears to quantify the percentage of sickled red blood cells.[1]
-
Vaso-occlusion: Employ techniques like dorsal skin-fold chambers to visualize and quantify microvascular stasis, particularly after a hypoxia challenge.[1]
-
-
Pharmacokinetic and Brain Penetration Analysis:
-
Measure plasma and brain concentrations of tovinontrine at various time points after administration to determine its pharmacokinetic profile and brain-to-plasma ratio. This can be compared to brain-penetrant PDE9 inhibitors using techniques like in vivo microdialysis to sample the brain's extracellular fluid.[24][25][26][27]
-
Conclusion
The comprehensive assessment of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid (tovinontrine/IMR-687) demonstrates its high potency and, critically, its exceptional selectivity for PDE9. The multi-tiered experimental approach, from in vitro enzyme panels to cell-based functional assays and in vivo disease models, provides a robust validation of its selectivity profile. When compared to other PDE9 inhibitors like PF-04447943, tovinontrine's superior selectivity and low brain penetrance highlight its suitability for its intended therapeutic indication in sickle cell disease. For researchers and drug development professionals, this case study underscores the importance of a thorough and comparative selectivity assessment in the design and validation of targeted therapies. While clinical trials for tovinontrine in SCD have been discontinued due to not meeting primary endpoints, the principles and methodologies for assessing its selectivity remain a valuable guide for the development of future targeted inhibitors.[28]
References
-
A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease. Haematologica. [Link]
-
A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease. PubMed Central. [Link]
-
Pfizer discloses identification of selective PDE9 inhibitors at ACS meeting. BioWorld. [Link]
-
PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor. BioCrick. [Link]
-
Differential regulation of cyclic GMP levels in the frontal cortex and the cerebellum of anesthetized rats by nitric oxide: an in vivo microdialysis study. Sci-Hub. [Link]
-
Investigational IMR-687 Shows Promising Early Trial Results for SCA. Sickle Cell Anemia News. [Link]
-
Sleep phenotype in the Townes mouse model of sickle cell disease. PubMed Central. [Link]
-
An overview of phosphodiesterase 9 inhibitors: Insights from skeletal structure, pharmacophores, and therapeutic potential. PubMed. [Link]
-
Overview of methods. Townes mouse model, a humanized sickle cell (with...). ResearchGate. [Link]
-
Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. PubMed. [Link]
-
Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis. PubMed. [Link]
-
A Perspective on Natural and Nature-Inspired Small Molecules Targeting Phosphodiesterase 9 (PDE9): Chances and Challenges against Neurodegeneration. PubMed Central. [Link]
-
In vivo microdialysis study of a specific inhibitor of soluble guanylyl cyclase on the glutamate receptor/nitric oxide/cyclic GMP pathway. PubMed Central. [Link]
-
Mouse models of sickle cell disease: imperfect and yet very informative. PubMed Central. [Link]
-
Computational Study on Selective PDE9 Inhibitors on PDE9-Mg/Mg, PDE9-Zn/Mg, and PDE9-Zn/Zn Systems. MDPI. [Link]
-
A Novel, Highly Potent and Selective PDE9 Inhibitor for the Treatment of Sickle Cell Disease. ASH Publications. [Link]
-
Imara Announces FDA Clearance of Investigational New Drug Application (IND) for Tovinontrine (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF). BioSpace. [Link]
-
In Vivo Microdialysis. Buczynski/Gregus Lab. [Link]
-
Imara Presents Clinical Data on IMR-687 in Sickle Cell Disease at the European Hematology Association (EHA) Annual Congress. GlobeNewswire. [Link]
-
2 Common SCD Mouse Models Not Suited for Gene Editing Studies. Sickle Cell Disease News. [Link]
-
Sickle Cell Phenotypes in Townes & Berkeley Models. The Jackson Laboratory. [Link]
-
Advancements in Sickle Cell Disease Therapy: The Role of a Potent and Selective PDE9 Inhibitor. Patsnap Synapse. [Link]
-
Treatment with IMR-687, a Highly Selective PDE9 Inhibitor, Increases HbF and Reduces VOCs in Adults with Sickle Cell Disease in a Long-Term, Phase 2a, Open-Label Extension Study. Semantic Scholar. [Link]
-
Imara Discontinues Development of Tovinontrine after Disappointing Results in Sickle Cell Disease and Beta Thalassemia. Global Genes. [Link]
-
Imara to Report Data Demonstrating the Potential of Tovinontrine (IMR-687) for the Treatment of Heart Failure with Preserved Ejection Fraction (HFpEF). BioSpace. [Link]
-
A Novel, Highly Potent and Selective PDE9 Inhibitor for the Treatment of Sickle Cell Disease. ASH Publications. [Link]
-
In Vivo Microdialysis. Hope Center for Neurological Disorders. [Link]
-
IMR-687, A HIGHLY SELECTIVE PHOSPHODIESTERASE 9 INHIBITOR (PDE9I),... EHA Library. [Link]
-
Lanthanide-based resonance energy transfer biosensors for live-cell applications. PubMed. [Link]
-
Prospects for applications of lanthanide-based upconverting surfaces to bioassay and detection. PubMed. [Link]
-
Multiplexed Biosensing and Bioimaging Using Lanthanide-Based Time-Gated Förster Resonance Energy Transfer. PubMed. [Link]
-
Tapping into the aging brain: In vivo microdialysis reveals mirroring pathology between preclinical models and patients with Alzheimer's disease. bioRxiv. [Link]
- Rapid homogeneous diagnostic testing platform based on lanthanide fluorescent resonance energy transfer.
-
Phosphodiesterase Screening and Profiling Services. BPS Bioscience. [Link]
-
PDE Screening Services. BPS Bioscience. [Link]
-
PDE Selectivity Screen LeadHunter Panel. Eurofins Discovery. [Link]
-
Imara Presents Results For IMR-687, A PDE9 Inhibitor, In Sickle Cell Disease At American Society of Hematology. BioSpace. [Link]
-
PDE Screening Services for Drug Discovery. Reaction Biology. [Link]
-
IMR-687, A HIGHLY SELECTIVE PHOSPHODIESTERASE 9 INHIBITOR (PDE9I), DEMONSTRATES PRELIMINARY EVIDENCE OF ACTIVITY ON RED AND WHITE CELL BIOMARKERS IN A PH-2A INTERIM ANALYSIS: S854. ResearchGate. [Link]
Sources
- 1. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 2. Imara Presents Clinical Data on IMR-687 in Sickle Cell [globenewswire.com]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Imara Announces FDA Clearance of Investigational New Drug Application (IND) for Tovinontrine (IMR-687) for Heart Failure with Preserved Ejection Fraction (HFpEF) - BioSpace [biospace.com]
- 6. IMR-687, A HIGHLY SELECTIVE PHOSPHODIESTERASE 9 INHIBITOR (PDE9I),... - Andemariam B - S290 - Jun 12 2020 [library.ehaweb.org]
- 7. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. mdpi.com [mdpi.com]
- 11. ashpublications.org [ashpublications.org]
- 12. caymanchem.com [caymanchem.com]
- 13. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. revvity.com [revvity.com]
- 19. Lanthanide-based resonance energy transfer biosensors for live-cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. Sleep phenotype in the Townes mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse models of sickle cell disease: imperfect and yet very informative - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sickle Cell Phenotypes in Townes & Berkeley Models [jax.org]
- 24. Sci-Hub. Differential regulation of cyclic GMP levels in the frontal cortex and the cerebellum of anesthetized rats by nitric oxide: an in vivo microdialysis study / Brain Research, 1994 [sci-hub.jp]
- 25. In vivo microdialysis study of a specific inhibitor of soluble guanylyl cyclase on the glutamate receptor/nitric oxide/cyclic GMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. buczynski-gregus.com [buczynski-gregus.com]
- 27. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 28. globalgenes.org [globalgenes.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a synthesis of technical knowledge and practical field experience.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on analogous compounds, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Carboxylic acids, as a class, can be corrosive. Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a controlled environment.
Inferred Hazard Profile:
| Potential Hazard | Classification | Recommended Precautions |
| Skin Irritation | Assumed Category 2 | Wear chemical-resistant gloves and a lab coat.[1][3] |
| Eye Irritation | Assumed Category 2A | Wear safety goggles or a face shield.[1][3] |
| Respiratory Irritation | Potential | Handle in a well-ventilated area or chemical fume hood.[1][3] |
| Oral Toxicity | Potentially Harmful | Do not eat, drink, or smoke when handling.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.[1]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required.[3] Contaminated clothing should be removed and laundered before reuse.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation risks.[3]
Segregation and Waste Accumulation: Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] The disposal of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid must follow these strict segregation protocols:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[3]
-
Incompatible Materials: Do not mix this waste with strong bases, oxidizing agents, or reactive metals.[3] Store the waste container away from incompatible chemicals to prevent accidental mixing.[5]
-
Solid vs. Liquid Waste: If disposing of both solid compound and solutions, use separate, clearly labeled containers for each.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow
Step-by-Step Disposal Protocol
The disposal of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is governed by the Resource Conservation and Recovery Act (RCRA) and enforced by the Environmental Protection Agency (EPA).[4] Disposal into regular trash or down the sewer system is strictly prohibited.[4][6]
Step 1: Container Preparation and Labeling
-
Select a Compatible Container: Choose a container that is in good condition, free from leaks, and has a secure, screw-on cap. The original product container, if in good condition, is an ideal choice.[7]
-
Proper Labeling: The container must be labeled with the words "Hazardous Waste."[8] The label must also include the full chemical name: "1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid" and an indication of the hazard (e.g., "Irritant").[8]
Step 2: Waste Accumulation
-
Location: Accumulate waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][8]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[6][7] Do not fill the container beyond 90% of its capacity to allow for expansion.[6]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills from spreading.[4]
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), contact your institution's EHS department to arrange for a pickup.[7]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical waste, likely through incineration or another approved method.[8][9]
The overall disposal workflow is summarized in the following diagram:
Caption: Overall Disposal Workflow
Regulatory Compliance and Training
Compliance with federal and state regulations is mandatory. Both the EPA and the Occupational Safety and Health Administration (OSHA) have stringent requirements for hazardous waste management.[4][10] All personnel handling hazardous waste must receive appropriate training, which should be documented and refreshed annually.[11] This training should cover hazard identification, proper handling procedures, and emergency response.[11]
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material. Place the absorbed material in a sealed, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS.
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12]
-
Skin: Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][12]
-
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
- Managing Hazardous Chemical Waste in the Lab. American Laboratory.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet for 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid. SynQuest Laboratories, Inc.
- Safety Data Sheet for 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Key Organics.
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. keyorganics.net [keyorganics.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. connmaciel.com [connmaciel.com]
- 6. ethz.ch [ethz.ch]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Comprehensive Safety and Handling Guide: 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid. As the toxicological and physical properties of this specific compound have not been exhaustively investigated, the following procedures are grounded in a conservative approach, drawing from data on structurally analogous compounds and established principles of laboratory safety. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Hazard Assessment: An Evidence-Based Overview
While a specific Safety Data Sheet (SDS) for 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not presently available, a review of similar chemical structures—pyrrolidine-carboxylic acid derivatives—provides a reliable hazard profile. Compounds such as 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid are consistently classified with the following hazards[1][2][3][4]:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Respiratory Tract Irritation (STOT SE 3)
-
Acute Toxicity (Oral, Dermal, Inhalation) - Harmful
Therefore, it is imperative to treat 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a hazardous substance with the potential to cause significant irritation and harm upon exposure.
Inferred Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
| Hazard Classification | GHS Category | Rationale for Precaution |
| Acute Toxicity (Oral) | Category 4 (Harmful) | Ingestion can lead to adverse health effects. Do not eat, drink, or smoke in work areas[1][2]. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Direct contact can cause inflammation, redness, and discomfort. Prolonged exposure may lead to more severe damage[1]. |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | The compound can cause significant, potentially painful, eye irritation upon contact[1]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Inhalation of dust or aerosols can irritate the respiratory system, leading to coughing and discomfort[1][2]. |
Personal Protective Equipment (PPE): Your Primary Barrier to Exposure
A multi-layered PPE strategy is essential to mitigate the risks identified above. The selection of each component is based on established safety standards and the chemical nature of carboxylic acids and pyrrolidine derivatives[5].
-
Eye and Face Protection:
-
Mandatory: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[6][7]. Standard safety glasses do not provide a sufficient seal against dust and splashes.
-
Recommended for Splash Risk: When handling solutions or larger quantities (>50g), supplement goggles with a full-face shield to protect against unexpected splashes[1][8][9].
-
-
Hand Protection:
-
Glove Selection: Use chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended for their broad resistance to acidic compounds[10]. Always inspect gloves for tears or punctures before use[8].
-
Glove Technique: Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination[8]. Dispose of used gloves in the designated chemical waste stream.
-
-
Body Protection:
-
Respiratory Protection:
-
Primary Control: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of airborne particulates[1][12].
-
Secondary Control: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is required. For powders, an N95-rated particulate respirator is a minimum. For vapors from solutions, a respirator with acid gas cartridges is necessary[6][10].
-
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing risk. This protocol is designed as a self-validating system, where each step reinforces the safety of the next.
Preparation and Engineering Controls
-
Designate Work Area: Cordon off a specific area for handling the compound, preferably inside a chemical fume hood.
-
Verify Ventilation: Ensure the fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Before bringing the chemical into the work area, gather all necessary equipment: spatulas, weigh boats, glassware, solvents, and waste containers.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed[1].
Handling the Compound
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
Weighing: If weighing the solid, perform this task in the fume hood to contain any dust. Use a draft shield on the balance if necessary.
-
Transfers: Handle the compound gently to avoid creating airborne dust.
-
Making Solutions: When dissolving, add the solid compound slowly to the solvent to avoid splashing.
-
Hygiene: Never eat, drink, or smoke while handling the chemical. Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves[1].
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area[1][12].
-
Incompatibilities: Segregate from strong oxidizing agents and bases to prevent potentially hazardous reactions[5][7]. Avoid storage in metal cabinets, which may be susceptible to corrosion from acidic compounds[5].
Disposal Plan: Responsible Waste Management
Improper disposal is a significant safety and environmental hazard.
-
Waste Segregation: All materials contaminated with 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid, including gloves, weigh boats, and pipette tips, must be disposed of in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions must be collected in a sealed, properly labeled hazardous waste container.
-
Disposal Vendor: All chemical waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations[12]. Do not discharge to sewers or drains.
Emergency Response Protocol
Immediate and correct action during an emergency can drastically reduce the severity of an incident.
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1]. |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[1]. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][12]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
| Minor Spill (Solid) | Wearing full PPE, gently sweep up the material to avoid creating dust. Place it in a sealed container for disposal. Clean the spill area with a damp cloth. |
| Minor Spill (Liquid) | Wearing full PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the material into a sealed container for disposal[11]. |
| Major Spill | Evacuate the area immediately. Alert laboratory personnel and contact your institution's emergency response team. |
Workflow Visualization
The following diagram outlines the logical flow for safely handling 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Logical workflow for handling 1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
References
- SAFETY D
- 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid Safety Data Sheet. (2018).
- 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3. PubChem.
- Pyrrolidine Safety D
- 1H-Indole-2-carboxylic acid Safety D
- 1-Methylcyclopropanecarboxylic acid Safety D
- Pyrrolidine Safety D
- The MSDS HyperGlossary: Carboxylic Acid.
- What PPE Should You Wear When Handling Acid? (2026). LeelineWork.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- Pyrrolidine Hazard Summary. New Jersey Department of Health.
- Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. Cole-Parmer.
- 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3. PubChem.
- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3. PubChem.
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nj.gov [nj.gov]
- 10. leelinework.com [leelinework.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
